molecular formula C11H17NO3 B185813 Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-29-9

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Cat. No.: B185813
CAS No.: 110590-29-9
M. Wt: 211.26 g/mol
InChI Key: KWICUYZLFNKYIA-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a chiral bicyclic scaffold of significant interest in advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C11H17NO3 , features a rigid [2.2.2] bicyclic skeleton containing both ether and amine functionalities, protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone in modern synthetic chemistry, serving as a critical protecting group for amines, dramatically enhancing the molecule's stability and handling during complex multi-step reactions . Its primary research value lies in its application as a versatile synthetic building block. The unsaturation in the ring system makes it a potential candidate for further functionalization through various reactions, including cycloadditions. While specific mechanistic studies for this exact compound are limited, analogues like tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate are frequently employed in the synthesis of nucleoside and nicotine analogue scaffolds, highlighting the utility of such bridged structures in constructing pharmacologically active molecules . Researchers utilize this compound to create constrained structures that can mimic pharmacophores or serve as core templates in drug discovery programs. For research and development purposes only. This product is not for diagnostic or therapeutic use, nor for human consumption. References and Data Points: • CAS Registry Number: 15382810 • Molecular Formula: C11H17NO3 • Storage: Recommended to be sealed in dry conditions and stored at 2-8°C .

Properties

IUPAC Name

tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)14-10(13)12-8-4-6-9(15-12)7-5-8/h4,6,8-9H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICUYZLFNKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(O1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572232
Record name tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-29-9
Record name tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformationally Constrained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer both synthetic accessibility and precise three-dimensional orientation of pharmacophoric elements is paramount. Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate emerges as a compound of significant interest, embodying the strategic advantages of a rigid bicyclic scaffold.[1] This N-Boc protected oxazine derivative serves as a valuable building block for the synthesis of complex molecules, particularly in the development of new therapeutic agents.

The core 2-oxa-3-azabicyclo[2.2.2]octene framework imposes significant conformational constraints, locking the six-membered piperazine-like ring into a defined boat-like conformation. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. This guide provides an in-depth analysis of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers in drug development.

Physicochemical and Structural Characteristics

Precise characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 110590-29-9[2][3]
Molecular Formula C₁₁H₁₇NO₃[3]
Molecular Weight 211.26 g/mol [3]
Physical Form Colorless solid or oil[2][4]
Melting Point 34.5–36.5 °C[4]
Storage Temperature Room Temperature[2]
InChI Key KWICUYZLFNKYIA-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights: The Hetero-Diels-Alder Approach

The principal and most efficient synthesis of this compound is achieved through a copper-catalyzed hetero-Diels-Alder reaction.[4] This [4+2] cycloaddition provides a direct and high-yielding pathway to the bicyclic core structure.[5][6]

Causality of Experimental Design: The choice of a hetero-Diels-Alder reaction is strategic. It allows for the rapid construction of the complex, bridged heterocyclic system in a single, stereocontrolled step.[7][8] The dienophile, an in situ-generated N-Boc-nitrosocarbonyl species, reacts readily with the diene, 1,3-cyclohexadiene. The use of a copper(I) chloride and pyridine catalyst system is crucial for facilitating the reaction under mild conditions, ensuring the stability of the starting materials and the product.[4]

Detailed Experimental Protocol

The following protocol is a self-validating system, adapted from established literature procedures.[4]

Materials:

  • Tert-butyl-hydroxycarbamate (1.0 eq)

  • 1,3-Cyclohexadiene (1.2 eq)

  • Copper(I) chloride (CuCl) (0.2 eq)

  • Pyridine (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonia solution (25%, aqueous)

  • Ethyl acetate (EtOAc)

  • n-Pentane

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl-hydroxycarbamate (7.4 mmol, 1.0 eq) and 1,3-cyclohexadiene (8.9 mmol, 1.2 eq) in anhydrous THF (30 mL), add CuCl (1.5 mmol, 0.2 eq) and pyridine (0.7 mmol, 0.1 eq).

  • Stir the resulting mixture vigorously for 4 hours at room temperature, open to the air. The reaction progress can be monitored by TLC (n-pentane:EtOAc = 2:1), visualizing with a potassium permanganate stain.

  • Upon completion, quench the reaction by adding 30 mL of 25% aqueous ammonia solution.

  • Remove the THF under reduced pressure.

  • Extract the aqueous phase with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of n-pentane:EtOAc (starting from 5:1) to afford the title compound as a colorless solid. An expected yield is approximately 90%.[4]

SynthesisWorkflow cluster_reactants Reactants & Catalysts cluster_process Reaction & Workup cluster_product Final Product R1 Tert-butyl-hydroxycarbamate Reaction Stir 4h at RT (Hetero-Diels-Alder) R1->Reaction R2 1,3-Cyclohexadiene R2->Reaction Cat1 CuCl Cat1->Reaction Cat2 Pyridine Cat2->Reaction Solvent THF Solvent->Reaction Quench Quench with aq. NH3 Reaction->Quench Step 1 Extract Extract with EtOAc Quench->Extract Step 2 Purify Column Chromatography Extract->Purify Step 3 Product Tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate Purify->Product Step 4

Caption: Workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate.[8] Its rigid framework serves as an excellent starting point for creating novel, conformationally restricted analogs of known bioactive molecules.

Precursor for Novel Bicyclic Scaffolds

The N-Boc protecting group can be readily removed under acidic conditions, and the exposed secondary amine can be further functionalized. More importantly, the bicyclic alkene can be subjected to a variety of transformations (e.g., reduction, epoxidation, dihydroxylation) to introduce new stereocenters and functional groups. For instance, the compound has been used as a direct precursor for the synthesis of 3-N-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene via reduction with lithium aluminum hydride (LiAlH₄).[4] This subsequent molecule was utilized in studies investigating enhancers for acid β-glucosidase, an enzyme implicated in Gaucher's disease.[4]

Transformation Start Tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate Intermediate1 3-N-methyl-2-oxa-3-azabicyclo [2.2.2]oct-5-ene Start->Intermediate1  LiAlH4 Reduction End_Product Bioactive Target Molecules Intermediate1->End_Product Further Derivatization

Caption: Role as a key synthetic intermediate.
A Privileged Structural Motif

Bicyclic structures are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The 2-oxa-3-azabicyclo[2.2.2]octane core provides a rigid, three-dimensional topology that can be decorated with various functional groups to target specific enzymes, receptors, or protein-protein interactions.[9][10][11][12] By pre-organizing the substituents in a defined spatial arrangement, these scaffolds can lead to the discovery of highly potent and selective ligands.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data for this exact compound is not widely published, related bicyclic structures and reagents used in its synthesis warrant caution.[13] The safety data sheet for the title compound indicates it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is more than just a chemical entity; it is a strategic tool for innovation in drug discovery. Its efficient synthesis via the hetero-Diels-Alder reaction, combined with the conformational rigidity of its bicyclic oxazine core, makes it an exceptionally valuable building block. It provides a robust platform for generating libraries of complex, three-dimensionally diverse molecules. Future research will likely see this and related scaffolds being employed in the design of novel therapeutics targeting challenging biological systems where precise molecular recognition is key to achieving the desired therapeutic effect.

References

  • Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]

  • Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71, o449–o450. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15332365, Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 428389, 2-Oxa-3-azabicyclo(2.2.2)oct-5-ene. Retrieved from [Link]

  • McClure, C. K., & Link, J. S. (2003). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels-Alder Reaction. The Journal of Organic Chemistry, 68(21), 8256–8257. [Link]

  • Wrobleski, A. D., & Miller, M. J. (2003). Synthesis of Novel Carbocyclic Adenosine Analogues as Inhibitors of Adenosine Kinase. The Journal of Organic Chemistry, 68(13), 5161–5168. [Link]

  • McClure, C. K., & Link, J. S. (2003). 2-azabicyclo[2.2.2]octa-3,5-dione via a nitrile Diels-Alder reaction. The Journal of Organic Chemistry, 68(21), 8256-8257. [Link]

  • Košmrlj, J. (2012). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. Arkivoc, 2013(1), 225-249. [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Semantic Scholar. [Link]

  • Pogenberg, V., et al. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences, 23(7), 3505. [Link]

  • Science of Synthesis. (n.d.). Product Class 6: 1-Oxa-2-azacycloalkanes. Thieme. [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. [Link]

  • J&K Scientific. (n.d.). tert-Butyl 3-oxa-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate. Retrieved from [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate (CAS Number 110590-29-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Conformational Rigidity in Drug Design

In the landscape of modern medicinal chemistry, the principle of conformational restriction is a cornerstone of rational drug design. By locking a flexible molecule into a specific, biologically active conformation, researchers can significantly enhance potency, selectivity, and pharmacokinetic properties. It is within this context that rigid scaffolds and building blocks become invaluable tools. This guide provides a comprehensive technical overview of tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate, a versatile bicyclic oxazine that serves as a key intermediate in the synthesis of conformationally constrained molecules.

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core is of particular interest as it can be considered a saturated bioisostere of the phenyl ring, offering a three-dimensional alternative to a common planar motif in many drug molecules. This substitution can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability[1]. This guide will delve into the synthesis, properties, and strategic applications of this compound, providing researchers with the foundational knowledge to leverage its unique structural features in their own drug discovery programs.

Physicochemical and Structural Properties

This compound is a colorless solid at room temperature. Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 110590-29-9Sigma-Aldrich
Molecular Formula C₁₁H₁₇NO₃Sigma-Aldrich
Molecular Weight 211.26 g/mol Sigma-Aldrich
Physical Form Colorless solidMechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol
Melting Point 34.5–36.5 °CMechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol
InChI Code 1S/C11H17NO3/c1-11(2,3)14-10(13)12-8-4-6-9(15-12)7-5-8/h4,6,8-9H,5,7H2,1-3H3Sigma-Aldrich
InChI Key KWICUYZLFNKYIA-UHFFFAOYSA-NSigma-Aldrich
Structural Elucidation

The structure of this compound is characterized by a bridged bicyclic system containing an oxazine ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom, which can be readily removed under acidic conditions to allow for further synthetic transformations.

G reagents tert-butyl hydroxycarbamate + 1,3-cyclohexadiene reaction CuCl, Pyridine, THF Room Temperature, 4h reagents->reaction workup Quench with NH3(aq) Solvent removal reaction->workup extraction EtOAc extraction workup->extraction purification Column Chromatography extraction->purification product tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct- 5-ene-3-carboxylate purification->product G start tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate deprotection Deprotection (e.g., TFA) start->deprotection intermediate 2-oxa-3-azabicyclo [2.2.2]oct-5-ene deprotection->intermediate functionalization Further Functionalization intermediate->functionalization products Conformationally Restricted Analogs Novel Amino Acids Bioisosteres functionalization->products

Sources

Physical and chemical properties of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a key heterocyclic scaffold of significant interest in modern medicinal chemistry and organic synthesis. This bicyclic compound, featuring a strained olefin and a Boc-protected nitrogen atom within a rigid framework, serves as a versatile building block for a variety of complex molecules. Its true value lies in its role as a synthetic intermediate, particularly in the diastereoselective synthesis of substituted cyclohexanes and other valuable motifs for drug discovery. The constrained conformation of the bicyclo[2.2.2]octene core allows for precise stereochemical control in subsequent transformations, making it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is noteworthy that while some experimental data is available, other properties are based on predictions and data from closely related analogues. The compound is typically isolated as a colorless solid with a low melting point, although it has also been described as an oil, which may be dependent on purity.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃Calculated
Molecular Weight 211.26 g/mol Calculated
Appearance Colorless solid or oil[2]
Melting Point 34.5–36.5 °C[2]
Boiling Point 280.1 ± 20.0 °C (Predicted)[3]
Density 1.138 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in THF, EtOAc, CH₂Cl₂, and other common organic solvents. Recrystallized from dichloromethane/diethyl ether.Inferred from synthesis and purification data[2]
Storage Temperature 2-8°C, under an inert atmosphere, sealed and dry.[3]
Spectral Data

¹H NMR (CDCl₃, 300 MHz): δ 6.58-6.43 (m, 2H), 4.75-4.63 (m, 2H), 2.21-2.01 (m, 2H), 1.53-1.25 (m, 2H), 1.43 (s, 9H).[2]

¹³C NMR (CDCl₃, 75 MHz): δ 157.8, 131.8, 131.6, 81.6, 70.7, 50.2, 28.3, 23.7, 20.6.[2]

Synthesis

The most common and efficient synthesis of this compound is through a hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of 1,3-cyclohexadiene with an in situ generated nitroso species derived from tert-butyl hydroxycarbamate.[2][5]

G reagents tert-Butyl hydroxycarbamate + 1,3-Cyclohexadiene product Tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate reagents->product Hetero-Diels-Alder Reaction catalyst CuCl, Pyridine THF, RT, Air catalyst->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Hetero-Diels-Alder Cycloaddition[2]
  • To a solution of tert-butyl-hydroxycarbamate (982.0 mg, 7.4 mmol, 1.0 eq) and 1,3-cyclohexadiene (843.3 µL, 709.2 mg, 8.9 mmol, 1.2 eq) in tetrahydrofuran (THF, 30 mL), add copper(I) chloride (CuCl, 146.0 mg, 1.5 mmol, 0.2 eq) and pyridine (58.9 µL, 57.6 mg, 0.7 mmol, 0.1 eq).

  • Stir the resulting mixture vigorously for 4 hours at room temperature, open to the air. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with aqueous ammonia (25%, 30 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous phase with ethyl acetate (EtOAc, 3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-pentane and ethyl acetate (5:1) as the eluent to afford the title compound as a colorless solid (yield: 1.4 g, 90%).

Rationale for Experimental Choices:

  • Catalyst System: The CuCl/pyridine system in the presence of air (oxygen) is crucial for the in situ oxidation of the hydroxycarbamate to the highly reactive N-acylnitroso dienophile.

  • Solvent: THF is an excellent solvent for this reaction as it solubilizes the starting materials and does not interfere with the cycloaddition.

  • Stoichiometry: A slight excess of the diene (1,3-cyclohexadiene) is used to ensure complete consumption of the transiently generated, and potentially unstable, nitroso intermediate.

  • Work-up: Quenching with aqueous ammonia helps to complex the copper catalyst, facilitating its removal from the organic phase.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the functionalities present in its structure: the Boc-protected amine, the strained double bond, and the bicyclic ring system.

G cluster_reactions Key Reactions start Tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate boc_deprotection Boc Deprotection (Acidic Conditions) start->boc_deprotection reduction Reduction (e.g., LiAlH4) start->reduction hydrogenation Hydrogenation (e.g., H2, Raney Ni) start->hydrogenation cycloaddition Cycloaddition (e.g., Phenyl Azide) start->cycloaddition dihydroxylation Dihydroxylation (e.g., OsO4) start->dihydroxylation

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a saturated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its rigid bicyclic framework serves as a valuable scaffold for the synthesis of complex molecules with defined three-dimensional orientations. A thorough structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its unique spectral features, which arise from its constrained bicyclic nature. The data presented herein is crucial for researchers in confirming the synthesis of this molecule and in understanding its chemical environment.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used throughout this guide. The bridgehead atoms are designated as C1 and C4.

N3 N3 C2 C2 N3->C2 Boc_C C=O N3->Boc_C O_oxa O C2->O_oxa C1 C1 O_oxa->C1 C6 C6 C1->C6 C7 C7 C8 C8 C1->C8 C5 C5 C6->C5 C4 C4 C5->C4 C4->N3 C7->C6 C7->C5 C8->C4 O_boc O Boc_C->O_boc tBu C(CH3)3 O_boc->tBu cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR tube dissolve->transfer tune Tune and match probe transfer->tune shim Shim magnetic field tune->shim H1_acq Acquire 1H Spectrum shim->H1_acq C13_acq Acquire 13C Spectrum H1_acq->C13_acq fourier Fourier Transform C13_acq->fourier phase Phase Correction fourier->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate & Peak Pick calibrate->integrate

Caption: A typical workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and consistent with its proposed structure. The chemical shifts and coupling patterns observed are characteristic of its rigid, bicyclic nature and the presence of the Boc-protecting group. This guide provides a comprehensive analysis of the spectral data, which should serve as a valuable resource for researchers working with this compound and similar bicyclic systems. A clear understanding of the NMR data is essential for ensuring the identity and purity of the material, which is a prerequisite for its use in further synthetic applications.

References

  • Vertex AI Search. Tert-Butyl 2-Oxa-3-Azabicyclo[2.2.
  • Vertex AI Search. Tert-Butyl 2-oxa-3-azabicyclo[2.2.
  • Sigma-Aldrich. tert-butyl 2-oxa-3-azabicyclo[2.2.
  • MDPI. Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol.
  • Enamine. Bridged bicyclic molecule NMR challenge.
  • Enamine. Solution to bridged bicyclic molecule NMR challenge.
  • RHAWN. R157129-1g Tert-Butyl 2-Oxa-3-Azabicyclo[2.2.
  • ResearchGate. Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.
  • ChemicalBook. (1R,4S)-tert-butyl 2-oxa-3-azabicyclo[2.2.
  • SciSpace. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)
  • Semantic Scholar. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)
  • ResearchGate. (PDF) Bridged bicyclic molecule NMR challenge.
  • Royal Society of Chemistry. Continuous Flow of Nitroso Diels-Alder Reaction.

Mass spectrometry analysis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Abstract

This compound is a valuable heterocyclic scaffold in medicinal chemistry, offering a conformationally constrained framework for the design of novel therapeutics. As with any compound destined for pharmaceutical development, rigorous analytical characterization is paramount. This technical guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for the mass spectrometry (MS) analysis of this bicyclic compound. We will explore the fundamental principles of its ionization, detail a systematic approach to Liquid Chromatography-Mass Spectrometry (LC-MS) method development, and elucidate its characteristic fragmentation pathways under Collision-Induced Dissociation (CID). The methodologies and insights presented herein are designed to be a self-validating system, grounded in established scientific principles to ensure robust and reliable characterization.

Introduction: A Scaffold of Pharmaceutical Interest

The bicyclo[2.2.2]octane core is a privileged structure in drug discovery, prized for its rigid geometry which allows for the precise spatial orientation of pharmacophoric elements. The introduction of heteroatoms, as in this compound, further expands its chemical space and potential for biological interactions. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in synthetic chemistry, but it also presents specific behaviors and characteristic fragmentation patterns in mass spectrometry that are crucial for structural confirmation.[1]

This guide provides the technical details required to develop a robust analytical method for this molecule, from initial sample preparation to the intricate interpretation of tandem mass spectrometry (MS/MS) data.

Caption: Chemical structure of the target analyte.

Part I: Foundational Principles & Pre-Analysis Considerations

A successful analysis begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal strategy for ionization and chromatographic separation.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 110590-29-9
Molecular Formula C₁₁H₁₇NO₃
Monoisotopic Mass 211.1208 g/mol
Key Functional Groups Boc-protected amine, Ether, Alkene
Physical Form Oil
Ionization Propensity: The Rationale for ESI+

The molecular structure contains several sites amenable to ionization. The nitrogen atom within the bicyclic system and the carbonyl oxygen of the Boc group are basic sites that can readily accept a proton. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the most logical and effective choice. It is a "soft" ionization technique that typically preserves the intact molecule, allowing for the detection of the protonated molecular ion, [M+H]⁺. While negative ion mode is possible, the absence of acidic protons makes it a less favorable pathway.[2]

Part II: Experimental Protocol: A Step-by-Step LC-MS Method

Developing a reliable LC-MS method is a systematic process that involves the optimization of sample preparation, chromatography, and mass spectrometer parameters.[3][4]

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SamplePrep 1. Sample Preparation ColumnSel 2. Column Selection SamplePrep->ColumnSel Inject MobilePhase 3. Mobile Phase Optimization ColumnSel->MobilePhase Select GradientDev 4. Gradient Development MobilePhase->GradientDev Optimize SourceTune 5. Source Tuning GradientDev->SourceTune Elute MS1Scan 6. Full Scan (MS1) Analysis SourceTune->MS1Scan Ionize MS2Frag 7. MS/MS Fragmentation MS1Scan->MS2Frag Isolate & Fragment

Caption: Systematic workflow for LC-MS method development.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL. This concentration is typically suitable for initial method development on modern LC-MS systems.

Step 2: Liquid Chromatography (LC) Method

The goal of chromatography is to retain and separate the analyte from the sample matrix and deliver it efficiently to the mass spectrometer. A reversed-phase method is ideal for this moderately polar compound.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmC18 stationary phases provide excellent retention for moderately polar organic molecules. The smaller particle size (1.8 µm) ensures high resolution and sharp peaks.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, which is crucial for promoting efficient ionization in positive ESI mode and improving chromatographic peak shape.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency, providing strong elution strength for the analyte.
Flow Rate 0.4 mL/minA flow rate appropriate for the 2.1 mm internal diameter column, ensuring optimal chromatographic efficiency and compatibility with the ESI source.
Column Temp. 40 °CElevated temperature can reduce mobile phase viscosity, improving peak shape and reducing run times.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion.
Gradient Time (min) %B 0.0
Step 3: Mass Spectrometry (MS) Method
  • Ionization Source Tuning: Begin by infusing the 1 µg/mL working solution directly into the mass spectrometer. Optimize key ESI parameters such as capillary voltage, source temperature, and nebulizer gas flow to achieve the most stable and intense signal for the target ion ([M+H]⁺, m/z 212.13).[6]

  • Full Scan (MS1) Analysis: Acquire data in full scan mode over a mass range of m/z 50-500. The primary objective is to confirm the presence of the protonated molecule [M+H]⁺ at a theoretical m/z of 212.13. Also, look for common adducts such as the sodium adduct [M+Na]⁺ (m/z 234.11) and potassium adduct [M+K]⁺ (m/z 250.08).

Part III: Elucidation of Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. By isolating the precursor ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), we can generate characteristic fragment ions that provide a structural fingerprint of the molecule.[7][8]

Characteristic Fragmentation of the Boc Group

The Boc group is notoriously labile under CID conditions and produces several diagnostic neutral losses and fragment ions.[9]

  • Loss of Isobutylene (-56 Da): The most common pathway involves the loss of isobutylene (C₄H₈) to form a carbamic acid intermediate at m/z 156.08.[9]

  • Loss of CO₂ from Intermediate (-44 Da): The carbamic acid intermediate is unstable and readily loses carbon dioxide to yield the deprotected bicyclic amine fragment at m/z 112.07.

  • Loss of the entire Boc group (-100 Da): A concerted loss of both isobutylene and carbon dioxide can be observed as a neutral loss of 100 Da, directly leading to the fragment at m/z 112.07.

  • Loss of tert-Butanol (-74 Da): Another possible, though often less prominent, fragmentation pathway is the loss of tert-butanol, which would result in a fragment at m/z 138.05.[9]

Fragmentation of the Bicyclic Core

The rigid bicyclic structure also undergoes predictable fragmentation.

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene moiety within the bicyclic system is primed for a retro-Diels-Alder reaction. This pathway would involve the neutral loss of ethylene (C₂H₄, 28 Da), leading to a significant fragment ion. This is a characteristic fragmentation for such ring systems.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 212.13 CarbamicAcid Carbamic Acid Intermediate m/z 156.08 Precursor->CarbamicAcid - 56 Da (Isobutylene) Deprotected Deprotected Bicyclic Amine m/z 112.07 Precursor->Deprotected - 100 Da (Boc Group) RDA_Fragment RDA Fragment m/z 184.10 Precursor->RDA_Fragment - 28 Da (Ethylene) CarbamicAcid->Deprotected - 44 Da (CO₂)

Caption: Proposed MS/MS fragmentation pathways for the protonated molecule.

Summary of Key Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Neutral Loss
212.13184.1028.03Ethylene (RDA reaction)
212.13156.0856.06Isobutylene
212.13112.07100.05Boc Group (C₅H₈O₂)
156.08112.0743.99Carbon Dioxide

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached systematically. By leveraging its inherent chemical properties, a robust LC-MS/MS method can be developed for both qualitative and quantitative purposes. The predictable fragmentation of the Boc-protecting group provides a clear diagnostic signature, while the fragmentation of the bicyclic core offers further structural confirmation. The protocols and pathways detailed in this guide serve as a comprehensive starting point for any researcher or scientist tasked with the analysis of this important pharmaceutical building block, ensuring data of the highest integrity and reliability.

References

  • Xu, J. X., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(13), 1835-8. Available at: [Link][2]

  • Suresh, P., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 919-28. Available at: [Link][9]

  • Suresh, P., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link][10]

  • Loadman, P. M., et al. (2019). Development of a Lc–Ms/Ms Method for the Quantification of Toxic Payload Dm1 Cleaved from Bt1718 in a Phase I Study. Bioanalysis, 11(13), 1239-1249. Available at: [Link][11]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link][12]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography. Available at: [Link][13]

  • PubChem. Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link][14]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link][1]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Semantic Scholar. Available at: [Link][15]

  • Alves, M. A., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link][5]

  • Cavalier, E., et al. (2019). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods? ORBi. Available at: [Link][3]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. Available at: [Link][16]

  • Bartwal, G. & Khurana, J. (2019). Possible mass fragmentation pattern observed in 4 a. ResearchGate. Available at: [Link][17]

  • Badu-Tawiah, A., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link][18]

  • Separation Science. Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available at: [Link][4]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link][6]

  • Moriguchi, T., et al. (2015). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. Available at: [Link][19]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link][20]

  • Navare, A. T., et al. (2018). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. Available at: [Link][21]

  • Restek Corporation. (2021). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link][22]

  • Hughes, C. (2012). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. Available at: [Link][7]

  • Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. Available at: [Link][23]

  • Lechner, C., et al. (2008). tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E. Available at: [Link][24]

  • Hernandez, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Available at: [Link][8]

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X-ray crystal structure of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate Analogues

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound and its analogues. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical structural features of this versatile scaffold and the experimental rationale behind its characterization.

Introduction: The Strategic Value of the 2-Oxa-3-azabicyclo[2.2.2]octene Scaffold

The bicyclo[2.2.2]octane framework and its heteroatomic derivatives represent a class of rigid, three-dimensional scaffolds of significant interest in medicinal chemistry. Their constrained conformation allows for the precise spatial arrangement of functional groups, a critical factor in optimizing interactions with biological targets such as enzymes and receptors.

Specifically, the 2-oxa-3-azabicyclo[2.2.2]octene core serves as a saturated bioisostere of the phenyl ring.[1][2] Bioisosteric replacement of aromatic rings with saturated bicyclic structures can lead to substantial improvements in a drug candidate's physicochemical properties, including enhanced aqueous solubility, increased metabolic stability, and reduced lipophilicity, without compromising biological activity.[1][2] The title compound, featuring a Boc-protected nitrogen and an olefin bridge, offers multiple points for synthetic diversification, making it a valuable building block for combinatorial chemistry and drug discovery campaigns.[3]

Synthesis and Purification: A Reproducible Pathway

The synthesis of the title compound is typically achieved through a hetero-Diels-Alder reaction. The protocol described herein is a modified literature procedure that provides a reliable route to the target molecule.[4]

Step 1: Synthesis of Tert-butyl Hydroxycarbamate

The initial precursor is prepared from hydroxylamine hydrochloride and di-tert-butyl dicarbonate.

  • Protocol:

    • Suspend hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in a biphasic mixture of diethyl ether (Et₂O) and water.

    • Stir the suspension for 1 hour at ambient temperature. The evolution of CO₂ will be observed.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyldicarbonate (Boc₂O, 1.0 eq) in Et₂O dropwise.

    • Allow the reaction to warm to ambient temperature and stir for an additional 2 hours.[4]

    • Add water to obtain a clear two-phase system, separate the layers, and isolate the product from the organic phase.

  • Causality: The in-situ formation of free hydroxylamine in the presence of a base (K₂CO₃) is crucial for its subsequent nucleophilic attack on the Boc anhydride. The biphasic system facilitates the reaction while allowing for straightforward separation of the product.

Step 2: Hetero-Diels-Alder Cycloaddition

The core bicyclic structure is formed by the cycloaddition of tert-butyl hydroxycarbamate and 1,3-cyclohexadiene.

  • Protocol:

    • To a solution of tert-butyl-hydroxycarbamate (1.0 eq) and 1,3-cyclohexadiene (1.2 eq) in tetrahydrofuran (THF), add copper(I) chloride (CuCl, 0.2 eq) and pyridine (0.1 eq).[4]

    • Stir the resulting mixture vigorously for 4 hours at room temperature, open to the air.[4]

    • Upon completion, quench the reaction and purify the crude product using silica gel column chromatography to afford the title compound.

  • Causality: The Cu(I) catalyst is essential for this [4+2] cycloaddition, activating the dienophile for reaction with the diene. Pyridine acts as a ligand to stabilize the copper catalyst. Stirring open to the air suggests that a Cu(I)/Cu(II) catalytic cycle, potentially involving mild oxidation, may be operative.

Synthesis Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cycloaddition NH2OH_HCl NH₂OH·HCl + K₂CO₃ BocNHOH Tert-butyl hydroxycarbamate NH2OH_HCl->BocNHOH Et₂O/H₂O Boc2O Boc₂O Boc2O->BocNHOH TitleCompound This compound BocNHOH->TitleCompound CuCl, Pyridine THF, RT Cyclohexadiene 1,3-Cyclohexadiene Cyclohexadiene->TitleCompound

Figure 1: Synthetic pathway for the title compound.

The Crystallographic Workflow: From Solution to Structure

Obtaining a high-resolution crystal structure is a multi-step process that demands precision at every stage. A self-validating protocol ensures that the final structure is an accurate representation of the molecule's solid-state conformation.

Crystal Growth: The Foundation of Quality Data

The sine qua non of X-ray crystallography is a well-ordered, single crystal of sufficient size and quality. For the title compound and its analogues, slow evaporation from a mixed solvent system is a proven method.[5][6][7]

  • Protocol:

    • Purity is Paramount: Ensure the synthesized compound is of high purity (>98%), as impurities can inhibit nucleation or be incorporated as defects in the crystal lattice.

    • Solvent Selection: Dissolve the compound in a minimal amount of a relatively volatile solvent in which it is freely soluble (e.g., dichloromethane or ethyl acetate).[5][6]

    • Induce Supersaturation: Slowly add a less-polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexanes) until the solution becomes faintly turbid.[5][6] Add a drop of the primary solvent to redissolve the precipitate.

    • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Colorless, prismatic crystals are typically obtained over several days.[5]

  • Trustworthiness: The quality of the crystals dictates the quality of the diffraction data. This method of slow evaporation from a saturated solution allows molecules to gradually and orderly arrange themselves into a low-energy, crystalline lattice, minimizing defects.

Data Collection and Processing
  • Protocol:

    • Crystal Mounting: Select a suitable crystal (approximate dimensions 0.3 x 0.2 x 0.1 mm) and mount it on a glass fiber or cryo-loop.[5]

    • Cryo-cooling: Cool the crystal in a stream of cold nitrogen gas (e.g., 90-123 K).[6][7] This minimizes atomic thermal vibrations, leading to sharper diffraction spots and higher resolution data.

    • Diffraction Experiment: Mount the crystal on a diffractometer equipped with a CCD detector (e.g., Bruker APEX II) and a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å).[8]

    • Data Collection Strategy: Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

    • Data Processing: Integrate the raw diffraction intensities and apply corrections for factors like Lorentz-polarization effects. Software such as SAINT is used for this step.[9]

Structure Solution and Refinement
  • Protocol:

    • Space Group Determination: The processed data is analyzed to determine the unit cell parameters and the crystal's space group. For a chiral, enantiomerically pure analogue, an orthorhombic space group like P2₁2₁2₁ may be found, whereas a racemic mixture might crystallize in a centrosymmetric monoclinic space group like P2₁/c.[6][7]

    • Structure Solution: The initial atomic positions are determined using direct methods, typically with software like SHELXS.[10]

    • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL.[5] This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

    • Validation: The final model is validated by examining the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). Low R-factors (typically < 0.05) and a Goodness-of-Fit value close to 1 indicate a good fit between the model and the data.

Crystallography Workflow cluster_workflow Single-Crystal X-ray Diffraction Workflow Start Purified Compound CrystalGrowth Crystal Growth (Slow Evaporation) Start->CrystalGrowth Mounting Crystal Mounting & Cryo-Cooling CrystalGrowth->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods, e.g., SHELXS) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares, e.g., SHELXL) StructureSolution->Refinement Validation Validation & Analysis (R-factors, Geometry) Refinement->Validation FinalStructure Final Crystal Structure (CIF) Validation->FinalStructure

Figure 2: A generalized workflow for X-ray crystallography.

Structural Analysis: Insights from the Crystalline State

The X-ray crystal structure provides definitive proof of the molecule's constitution, configuration, and conformation. For the 2-oxa-3-azabicyclo[2.2.2]octane core, the analysis reveals a highly rigid framework.

Figure 3: Core structure of the title compound.
Crystallographic Data Summary

The following table summarizes representative crystallographic data for related bicyclo[2.2.2]octane derivatives, illustrating typical parameters obtained from diffraction experiments.

Parameter(I) Racemic Lactone[5][7](II) Chiral Lactone[6][8](III) Dicarbonitrile[10]
FormulaC₁₁H₁₇NO₄C₁₁H₁₇NO₄C₁₀H₉N₃O
Molar Mass ( g/mol )227.26227.26187.20
Crystal SystemMonoclinicOrthorhombicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁Pnam
a (Å)10.217(2)9.6402(10)8.933(1)
b (Å)11.676(3)9.7026(10)13.088(1)
c (Å)10.273(3)12.2155(12)8.002(2)
β (°)114.186(13)9090
Volume (ų)1117.4(5)1144.4(2)935.6(3)
Z444
Temperature (K)12390291
R1 [I > 2σ(I)]Not ReportedNot Reported0.056
wR2 (all data)Not ReportedNot ReportedNot Reported
Key Geometric Parameters

The rigid bicyclic system enforces specific bond lengths and angles. The piperidine ring portion of the structure is locked into a distinct boat conformation by the bridging lactone or oxazine moiety.[8] The dihedral angles between the three "blades" of the bicyclo[2.2.2]octane system are typically around 120°, though this is distorted by the presence of heteroatoms and unsaturation.

Bond/AngleTypical Value (Å or °)Comment
C-C (alkane)~1.53 - 1.54 ÅStandard single bond lengths within the saturated bridges.[6][8]
C=C (alkene)~1.33 - 1.34 ÅExpected double bond length in the unsaturated bridge.
C-N (amide)~1.35 ÅThe N-C(O) bond of the Boc group has partial double bond character.
C-O (ether)~1.43 ÅTypical C-O single bond length in the oxazine ring.
Dihedral Angles~120° (idealized)The angles between the three intersecting planes of the bicyclic system are distorted from ideal.[6]

The structural data confirms that the bicyclo[2.2.2]octane core is a stable, predictable, and rigid scaffold. This rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

Conclusion: A Scaffold for Future Discovery

The structural elucidation of this compound analogues via single-crystal X-ray diffraction provides invaluable, high-resolution insights into their three-dimensional nature. The protocols and analyses presented in this guide underscore the importance of a systematic and rigorous approach to chemical synthesis and structural characterization. The inherent rigidity and synthetic tractability of this scaffold confirm its status as a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutics with optimized pharmacological profiles.

References

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  • Suresh, E., et al. (2012). Ultrasonic synthesis and crystal structure analysis of two trimethylsilyloxy-substituted bicyclo[2.2.2]octene derivatives. Journal of Chemical Sciences. Available at: [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography. Available at: [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]

  • Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

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Fundamental reactivity of the bicyclo[2.2.2]octene core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Bicyclo[2.2.2]octene Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.2]octene framework represents a fascinating and synthetically versatile scaffold in modern organic chemistry. Its rigid, three-dimensional structure has made it a valuable building block in the synthesis of natural products, a robust core for the development of novel therapeutics, and a unique monomer in polymer science. This guide provides a comprehensive exploration of the fundamental reactivity of the bicyclo[2.2.2]octene core, delving into its synthesis, the diverse reactions of its olefinic bond, the intriguing skeletal rearrangements it undergoes, and the transformations of its functionalized derivatives. By elucidating the principles that govern its chemical behavior, this document aims to equip researchers with the knowledge to strategically employ this scaffold in their scientific endeavors.

Introduction: The Structural Significance of Bicyclo[2.2.2]octene

The bicyclo[2.2.2]octene skeleton is a bridged bicyclic hydrocarbon characterized by a high degree of symmetry and rigidity. Unlike more flexible cyclic systems, its conformational mobility is significantly restricted, providing a predictable and stable three-dimensional arrangement of substituents. This structural pre-organization is a key attribute that is highly sought after in fields like drug discovery, where precise spatial orientation of pharmacophoric elements can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the inherent strain within the bicyclic system, particularly at the double bond, imparts unique reactivity that can be harnessed for a variety of synthetic transformations.

Synthesis of the Bicyclo[2.2.2]octene Core

The construction of the bicyclo[2.2.2]octene framework is most commonly achieved through cycloaddition reactions, with the Diels-Alder reaction being the most prominent and versatile method.

The Double Diels-Alder (DDA) Strategy

A powerful and frequently employed method for synthesizing highly functionalized bicyclo[2.2.2]octenes is the double Diels-Alder (DDA) reaction between 2H-pyran-2-ones and a dienophile, typically maleic anhydride or its derivatives.[1][2] This one-pot process involves two sequential [4+2] cycloadditions.

The reaction proceeds through an initial Diels-Alder reaction between the 2H-pyran-2-one and the first equivalent of the dienophile to form a bicyclic bridged lactone intermediate.[1] Under thermal conditions, this intermediate readily undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to generate a substituted cyclohexadiene. This newly formed diene then immediately engages with a second equivalent of the dienophile in a subsequent Diels-Alder reaction to yield the final, stable bicyclo[2.2.2]octene adduct.[1][2] The elegance of this approach lies in its ability to rapidly generate molecular complexity from relatively simple starting materials.[3]

DDA_Strategy start 2H-Pyran-2-one + Maleic Anhydride (1 eq.) intermediate1 Bicyclic Bridged Lactone start->intermediate1 [4+2] Cycloaddition intermediate2 Cyclohexadiene Intermediate + CO2 intermediate1->intermediate2 Retro [4+2] (CO2 Extrusion) end Bicyclo[2.2.2]octene Adduct intermediate2->end [4+2] Cycloaddition dienophile + Maleic Anhydride (1 eq.)

Caption: Double Diels-Alder (DDA) reaction pathway.

Visible-Light-Mediated Radical Cascade

In a departure from traditional thermal cycloadditions, recent advancements have demonstrated the construction of the bicyclo[2.2.2]octene skeleton via a visible-light-mediated radical cascade reaction.[4] This innovative method allows for the direct conversion of simple biphenyl derivatives into the bridged bicyclic structure under mild conditions, offering an alternative synthetic entry point that avoids the high temperatures often required for DDA reactions.[4]

Fundamental Reactivity of the Olefinic Double Bond

The double bond in the bicyclo[2.2.2]octene core is the primary site of reactivity, participating in a range of transformations.

Electrophilic Additions
  • Hydrogenation: The olefinic C=C double bond can be readily reduced to the corresponding saturated bicyclo[2.2.2]octane. This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) and a hydrogen atmosphere.[5] This transformation is often quantitative and proceeds stereoselectively from the less sterically hindered exo face.

  • Oxymercuration: The bicyclo[2.2.2]octene double bond undergoes oxymercuration-demercuration to yield the corresponding alcohol, consistent with electrophilic addition to an alkene.

Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation, and the bicyclo[2.2.2]octene core is a competent substrate for such reactions. Ring-closing metathesis (RCM) of bicyclo[2.2.2]octene derivatives bearing two pendant olefinic chains has been successfully employed to synthesize propellanes, which are tricyclic molecules with a shared C-C bond.[6] This strategy underscores the ability of the bicyclo[2.2.2]octene double bond to participate in catalytic cycles with Grubbs-type ruthenium catalysts.

Oxidation

The double bond can be cleaved under oxidative conditions. Ozonolysis of bicyclo[2.2.2]octene derivatives, followed by a reductive or oxidative workup, provides access to highly functionalized cyclohexane scaffolds.[5]

Skeletal Rearrangements and Photochemistry

A particularly intriguing aspect of bicyclo[2.2.2]octene chemistry is the propensity of its skeleton to undergo rearrangements under various conditions, leading to the formation of other bicyclic and tricyclic systems.

Thermally and Acid-Induced Rearrangements

Bicyclo[2.2.2]octenone derivatives, in particular, can be induced to rearrange to the thermodynamically more stable bicyclo[3.2.1]octanone framework.[1][7] This transformation can be catalyzed by Lewis acids and is thought to proceed through a Wagner-Meerwein-type rearrangement involving a carbocationic intermediate.[7][8] Such skeletal rearrangements are not mere chemical curiosities; they represent strategic pathways to access complex molecular architectures that would be challenging to synthesize directly.[7]

Skeletal_Rearrangement start Bicyclo[2.2.2]octenone intermediate Carbocation Intermediate start->intermediate Lewis Acid Catalysis end Bicyclo[3.2.1]octanone intermediate->end Wagner-Meerwein Rearrangement

Caption: Acid-catalyzed rearrangement of the bicyclic core.

Photochemical Reactivity

The unique combination of a rigid framework and chromophores within bicyclo[2.2.2]octenone derivatives makes them excellent substrates for photochemical reactions.

  • Oxa-di-π-methane Rearrangement: Under sensitized irradiation, bicyclo[2.2.2]octenediones can undergo a chemoselective oxa-di-π-methane rearrangement.[6][9] This process involves the formal 1,2-acyl shift and cyclization to form highly complex, polycyclic structures.

  • Ketene Extrusion: Upon direct irradiation, an alternative pathway of formal ketene extrusion can be observed in some bicyclo[2.2.2]octenediones.[6][10]

Radical-Mediated Reactivity

The bicyclo[2.2.2]octene core also exhibits a rich and complex reactivity under radical conditions.

Rearrangements of Bicyclo[2.2.2]octenyl Radicals

The reduction of certain bicyclo[2.2.2]octenyl esters under radical-generating conditions initially forms a bicyclo[2.2.2]oct-5-en-2-yl radical.[11] This radical species can then undergo a rearrangement via a cyclopropylcarbinyl radical intermediate to furnish a bicyclo[3.2.1]oct-6-en-2-yl radical.[11][12] The equilibrium between these two radical systems is subtly influenced by the interplay of ring strain and the stabilizing effects of substituents on the radical center.[12]

Acyl Radical Reactions

Acyl radical reactions of bicyclo[2.2.2]octenones have been shown to yield rearranged isotwistane products.[13] The course of this reaction is highly dependent on the ring strain of the starting material, demonstrating how the inherent structural properties of the bicyclic system can be used to control reaction outcomes.[13]

Reactivity of Fused Functional Groups

The DDA synthesis of bicyclo[2.2.2]octenes often yields products with fused succinic anhydride rings. These anhydrides are valuable synthetic handles for further derivatization. They readily react with a variety of nucleophiles, such as primary amines and hydrazines, to open the anhydride ring and form the corresponding succinimide derivatives.[2][5] This provides a straightforward method for introducing diverse functional groups and building more complex molecular scaffolds.

Applications in Materials Science and Drug Discovery

The unique structural and reactive properties of the bicyclo[2.2.2]octene core have led to its application in diverse scientific fields.

Polymer Chemistry

Bicyclo[2.2.2]octane diols and diacids, derived from the corresponding octenes, serve as specialty monomers in the synthesis of polyesters and other polymers.[5] The rigidity of the bicyclic unit can impart desirable properties to the resulting polymer, such as a higher glass transition temperature and improved thermal stability.

Drug Discovery

The rigid bicyclo[2.2.2]octene scaffold is an attractive core for the design of biologically active molecules. Its ability to present substituents in a well-defined spatial orientation can lead to high-affinity interactions with protein binding sites. For example, fused bicyclo[2.2.2]octene derivatives have been investigated as non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease.[2] Additionally, propellanes containing the bicyclo[2.2.2]octene unit have been synthesized as potential inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases.[6]

Application AreaKey FeatureExample Compound ClassReference
Polymer Science Rigidity, Thermal StabilityBicyclo[2.2.2]octane-based polyesters[5]
Medicinal Chemistry Rigid Scaffold, 3D DiversitySARS-CoV-2 3CLpro Inhibitors[2]
Medicinal Chemistry Hydrophobic Core11β-HSD1 Inhibitors[6]
Natural Product Synthesis Versatile IntermediateTerpenes and Alkaloids[5]

Table 1: Summary of Applications of the Bicyclo[2.2.2]octene Core.

Experimental Protocols

Representative Double Diels-Alder Reaction

Synthesis of 1-Benzoylamino-4-phenyl-bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydride

  • Reactants: 3-Benzoylamino-6-phenyl-2H-pyran-2-one (1.0 mmol) and maleic anhydride (2.5 mmol).

  • Solvent: Tetralin (10 mL).

  • Procedure:

    • A mixture of the 2H-pyran-2-one and maleic anhydride in tetralin is heated to reflux.

    • The reaction is monitored by TLC until the starting pyranone is consumed.

    • The reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

    • The solid product is washed with methanol and dried to afford the pure bicyclo[2.2.2]octene dianhydride.

  • Causality: The use of a high-boiling solvent like tetralin is crucial to provide the thermal energy required for both the initial cycloaddition and the subsequent CO2 extrusion and second cycloaddition. The product precipitates upon cooling, simplifying its isolation.

Representative Derivatization of a Fused Anhydride

Synthesis of a Fused Bicyclo[2.2.2]octene Bis-imide

  • Reactants: Bicyclo[2.2.2]octene dianhydride (from 8.1, 0.5 mmol) and an appropriate primary amine (e.g., benzylamine, 1.1 mmol).

  • Solvent: Glacial acetic acid (5 mL).

  • Procedure:

    • The dianhydride and the primary amine are suspended in glacial acetic acid.

    • The mixture is heated to reflux for 4-6 hours.

    • The reaction mixture is cooled, and the precipitated bis-imide product is collected by filtration.

    • The product is washed with ethanol and dried.

  • Causality: Acetic acid serves as both a solvent and a catalyst for the dehydration of the intermediate amic acid to form the stable imide rings. The reaction is driven to completion by the removal of water.

Conclusion

The bicyclo[2.2.2]octene core is a scaffold of significant strategic importance in organic synthesis. Its reactivity is governed by the interplay of its rigid, strained structure and the nature of its substituents. While the Diels-Alder reaction remains the cornerstone for its synthesis, modern methods involving radical cascades are expanding the accessibility of this framework. The olefinic double bond provides a gateway for a multitude of transformations, while the bicyclic skeleton itself is prone to fascinating and synthetically useful rearrangements. As chemists continue to seek novel three-dimensional structures for applications in materials science and medicine, the fundamental reactivity of the bicyclo[2.2.2]octene core will undoubtedly continue to be a source of inspiration and innovation.

References

  • U.S. Patent No. US20200270191A1, "Synthesis of bicyclo[2.2.
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  • Sankar, P., & Kotha, S. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Advances, 8(26), 14906-14915. [Link]

  • Yamashita, K., et al. (2023). Construction of a Bicyclo[2.2.2]octene Skeleton via a Visible-Light-Mediated Radical Cascade Reaction of Amino Acid Derivatives with N-(2-Phenyl)benzoyl Groups. Organic Letters, 25(27), 5054–5058. [Link]

  • Ilaš, J., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2733. [Link]

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  • Roberts, C. A. (2012). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. eScholarship.org. [Link]

  • Sugihara, Y., et al. (2002). 1,2-Dithiin Annelated with Bicyclo[2.2.2]octene Frameworks. One-Electron and Two-Electron Oxidations and Formation of a Novel 2,3,5,6-Tetrathiabicyclo[2.2.2]oct-7-ene Radical Cation with Remarkable Stability Owing to a Strong Transannular Interaction. Journal of the American Chemical Society, 124(40), 11956–11963. [Link]

  • Srikrishna, A., & Gharpure, S. J. (2004). A Study of the Photochemistry of Benzobicyclo[2.2.2]octan-2-ones. Sci-Hub. [Link]

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  • Fülöp, F., et al. (2004). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 9(12), 1077-1087. [Link]

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  • Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acids. Canadian Journal of Chemistry, 59(3), 344-353. [Link]

  • Singh, V., et al. (2005). Cycloaddition between Electron-Deficient π-Systems, Photochemical and Radical-Induced Reactions: A Novel, General, and Stereoselective Route to Polyfunctionalized Bridged Bicyclo[2.2.2]octanes, Bicyclo[3.3.0]octanes, Bicyclo[4.2.0]octanes, and Tricyclo[4.3.1.03,7]decanes. The Journal of Organic Chemistry, 70(22), 8795–8808. [Link]

  • Lee, H., et al. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters, 25(39), 7214–7218. [Link]

Sources

Stability and storage conditions for Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key building block in contemporary drug discovery, prized for its conformationally rigid bicyclic scaffold which is of significant interest in the synthesis of complex biologically active molecules.[1][2] Understanding the stability and optimal storage conditions of this reagent is paramount to ensuring its integrity, maximizing its utility in synthesis, and guaranteeing the reproducibility of experimental results. This guide provides a comprehensive overview of the chemical stability of this compound, drawing upon the established chemistry of its constituent functional groups—the tert-butyloxycarbonyl (Boc) protecting group and the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core. We will explore its susceptibility to degradation under various conditions and provide field-proven recommendations for its storage and handling.

Introduction to the Compound and its Significance

This compound belongs to the family of oxazine derivatives, a class of heterocyclic compounds with notable biological activities.[3] The bicyclic nature of this molecule imparts a high degree of conformational rigidity, a desirable trait in medicinal chemistry for designing ligands with high affinity and selectivity for their biological targets. The presence of the versatile Boc protecting group allows for the selective deprotection and subsequent functionalization of the nitrogen atom, making it a valuable intermediate in multi-step synthetic pathways.

Chemical Structure and Physicochemical Properties

  • Molecular Formula: C₁₁H₁₇NO₃

  • CAS Number: 110590-29-9

  • Physical Form: Typically supplied as an oil.[4]

  • Storage Temperature: Recommended storage at room temperature (RT).[4]

Stability Profile

The overall stability of this compound is dictated by the interplay of its two primary structural features: the acid-labile Boc-carbamate and the potentially reactive bicyclic ether and alkene moieties.

Hydrolytic Stability

Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is well-known for its lability under acidic conditions.[5] The mechanism of acidic cleavage involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide upon workup.[6][7] Therefore, exposure of the title compound to strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to rapid deprotection of the nitrogen atom.[5]

Basic Conditions: The Boc protecting group is generally stable to a wide range of basic conditions and nucleophiles.[5] Therefore, the carbamate portion of the molecule is not expected to undergo hydrolysis under basic conditions.

Thermal Stability

Studies on tert-butyl N-arylcarbamates have shown that they undergo thermal decomposition at elevated temperatures (e.g., above 150°C).[6] The primary degradation products are the corresponding amine, carbon dioxide, and isobutylene.[6] While the specific decomposition temperature for this compound has not been reported, it is prudent to avoid prolonged exposure to high temperatures to prevent the thermolytic cleavage of the Boc group.

Photostability

Specific photostability data for this compound is not available. However, as a general principle for complex organic molecules used in drug discovery, exposure to high-intensity light, particularly UV light, should be minimized to prevent potential photochemical reactions, such as reactions involving the double bond within the bicyclic system. For definitive studies, a systematic approach to photostability testing as outlined in the ICH Harmonised Tripartite Guideline Q1B should be followed.[1][8]

Stability Summary Table
ConditionStability of Boc GroupPotential Stability of Bicyclic CoreRecommendation
Strong Acid (e.g., TFA, HCl) LabilePotential for rearrangement/hydrolysisAvoid
Aqueous Base (e.g., NaOH, K₂CO₃) StableGenerally stableSuitable for short-term exposure
Elevated Temperature (>150°C) LabilePotential for rearrangementAvoid prolonged heating
UV/Visible Light Generally StablePotential for photochemical reactionsProtect from light
Standard Nucleophiles StableGenerally stableSuitable for use in relevant reactions

Predicted Degradation Pathways

Based on the known chemistry of the functional groups present, two primary degradation pathways can be predicted:

  • Acid-Catalyzed Deprotection: This is the most likely degradation pathway under acidic conditions, leading to the free secondary amine of the bicyclic core, carbon dioxide, and isobutylene.

  • Thermal Decomposition: At high temperatures, the Boc group is expected to be eliminated to yield the same products as acid-catalyzed deprotection.

This compound This compound 2-oxa-3-azabicyclo[2.2.2]oct-5-ene 2-oxa-3-azabicyclo[2.2.2]oct-5-ene This compound->2-oxa-3-azabicyclo[2.2.2]oct-5-ene Strong Acid (e.g., TFA) or High Heat CO2 + Isobutylene CO2 + Isobutylene This compound->CO2 + Isobutylene Strong Acid (e.g., TFA) or High Heat

Caption: Predicted primary degradation pathway.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store at room temperature as recommended by suppliers.[4] For prolonged storage, refrigeration (2-8°C) may be considered to minimize any potential for slow degradation, although this is not explicitly required.

  • Atmosphere: While not specified by suppliers, for long-term storage, it is good practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially given the presence of a double bond and an ether linkage.

  • Light: Store in a light-resistant container to protect from potential photodegradation.

  • Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis.

  • Handling:

    • Avoid contact with strong acids, as this will cause rapid decomposition.

    • Use clean, dry glassware and equipment.

    • For accurate dispensing of the oil, use positive displacement pipettes or syringes.

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies, the following experimental framework is recommended.

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Workflow:

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) Acid Hydrolysis (e.g., 0.1M HCl) Acid Hydrolysis (e.g., 0.1M HCl) Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water)->Acid Hydrolysis (e.g., 0.1M HCl) Base Hydrolysis (e.g., 0.1M NaOH) Base Hydrolysis (e.g., 0.1M NaOH) Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water)->Base Hydrolysis (e.g., 0.1M NaOH) Oxidative (e.g., 3% H2O2) Oxidative (e.g., 3% H2O2) Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water)->Oxidative (e.g., 3% H2O2) Thermal (e.g., 80°C) Thermal (e.g., 80°C) Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water)->Thermal (e.g., 80°C) Photolytic (ICH Q1B guidelines) Photolytic (ICH Q1B guidelines) Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water)->Photolytic (ICH Q1B guidelines) Analyze samples at various time points by HPLC-UV/MS) Analyze samples at various time points by HPLC-UV/MS) Acid Hydrolysis (e.g., 0.1M HCl)->Analyze samples at various time points by HPLC-UV/MS) Base Hydrolysis (e.g., 0.1M NaOH)->Analyze samples at various time points by HPLC-UV/MS) Oxidative (e.g., 3% H2O2)->Analyze samples at various time points by HPLC-UV/MS) Thermal (e.g., 80°C)->Analyze samples at various time points by HPLC-UV/MS) Photolytic (ICH Q1B guidelines)->Analyze samples at various time points by HPLC-UV/MS) Analyze samples at various time points by HPLC-UV/MS Analyze samples at various time points by HPLC-UV/MS Identify and quantify degradation products Identify and quantify degradation products Determine the primary degradation pathways Determine the primary degradation pathways Identify and quantify degradation products->Determine the primary degradation pathways Analyze samples at various time points by HPLC-UV/MS)->Identify and quantify degradation products

Caption: Forced degradation study workflow.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the intact compound from any potential degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is likely to provide good separation. The acidic modifier will aid in good peak shape but may cause on-column degradation if the compound is highly acid-labile.

  • Detection: UV detection (e.g., at 210 nm) and mass spectrometry (MS) for peak identification and purity assessment.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Conclusion

This compound is a valuable synthetic intermediate that is generally stable under standard laboratory conditions. The primary point of instability is the acid-labile Boc protecting group. While the bicyclic core is expected to be relatively robust, care should be taken to avoid harsh acidic conditions and high temperatures. For optimal results in synthesis and to ensure the longevity of this reagent, it is recommended to store it at room temperature, protected from light and moisture, and under an inert atmosphere for long-term storage. The implementation of a validated stability-indicating analytical method is crucial for quality control and for any studies investigating its long-term stability.

References

  • Mukaiyama, T., & Hoshino, T. (1960). The Thermal Decomposition of t-Alkyl N-Arylcarbamates. I. The Effect of Ring Substituents. Journal of the American Chemical Society, 82(20), 5339-5342. [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-3-azabicyclo(2.2.2)oct-5-ene. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Meisenheimer and other rearrangements of n-oxides. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • SciSpace. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]

  • PubChem. (n.d.). tert-Butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of Boc-protected bicycloproline. Organic Letters, 12(18), 4124-4127. [Link]

  • PubMed. (2007). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 72(19), 7423-7426. [Link]

  • Semantic Scholar. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]

  • New Mexico Highlands University. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. [Link]

  • ResearchGate. (2015). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2015, 247121. [Link]

  • idUS. (2022). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 87(24), 16483-16491. [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]

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A Technical Guide to the Discovery and Synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will delve into the foundational synthetic strategies, the underlying mechanistic principles, and a detailed, field-tested experimental protocol.

Introduction: The Significance of the Bicyclo[2.2.2]octene Scaffold

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core is a conformationally constrained structural motif that has garnered significant interest in drug discovery.[1] Its rigid framework allows for the precise spatial orientation of substituents, making it an invaluable tool for probing receptor-ligand interactions. This specific scaffold can be found in a variety of biologically active molecules and serves as a versatile building block for the synthesis of more complex pharmaceutical agents.[2]

The First Synthesis: A Hetero-Diels-Alder Approach

The first successful synthesis of this compound was achieved through a hetero-Diels-Alder reaction.[3] This powerful cycloaddition strategy involves the reaction of a diene, in this case, 1,3-cyclohexadiene, with a dienophile, a nitroso compound generated in situ.

Mechanistic Insights: The Role of the Copper Catalyst

The key to this synthesis is the in situ generation of the reactive nitroso dienophile from tert-butyl carbamate. This is facilitated by a copper catalyst in the presence of oxygen (from the air) and a pyridine co-catalyst. The proposed mechanism involves the copper-catalyzed oxidation of the N-hydroxycarbamate to the corresponding highly reactive N-acylnitroso species. This transient intermediate then readily undergoes a [4+2] cycloaddition with 1,3-cyclohexadiene to yield the desired bicyclic product. The use of a copper catalyst is crucial for achieving high yields and selectivity under mild reaction conditions.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a validated literature procedure and provides a reliable method for the synthesis of this compound.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
tert-Butyl hydroxycarbamate133.15982.0 mg7.4 mmol1.0
1,3-Cyclohexadiene80.13843.3 µL (709.2 mg)8.9 mmol1.2
Copper(I) Chloride (CuCl)98.99146.0 mg1.5 mmol0.2
Pyridine79.1058.9 µL (57.6 mg)0.7 mmol0.1
Tetrahydrofuran (THF)-30 mL--
Ethyl Acetate (EtOAc)-As needed--
n-Pentane-As needed--
Aqueous Ammonia (25%)-30 mL--
Sodium Sulfate (Na₂SO₄)-As needed--
Silica Gel-As needed--
Reaction Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reagents Combine tert-butyl hydroxycarbamate, 1,3-cyclohexadiene, CuCl, and pyridine in THF stir Stir vigorously at room temperature for 4 hours (open to air) reagents->stir Start Reaction quench Quench with aqueous NH₃ stir->quench Reaction Complete remove_thf Remove THF under reduced pressure quench->remove_thf extract Extract with EtOAc (3x) remove_thf->extract dry Dry combined organic layers over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography (SiO₂, n-pentane:EtOAc = 5:1) concentrate->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: To a solution of tert-butyl hydroxycarbamate (982.0 mg, 7.4 mmol, 1.0 eq) and 1,3-cyclohexadiene (843.3 µL, 8.9 mmol, 1.2 eq) in tetrahydrofuran (30 mL), add Copper(I) chloride (146.0 mg, 1.5 mmol, 0.2 eq) and pyridine (58.9 µL, 0.7 mmol, 0.1 eq).

  • Reaction: Stir the resulting mixture vigorously for 4 hours at room temperature, open to the air. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction with aqueous ammonia (25%, 30 mL).

    • Remove the tetrahydrofuran under reduced pressure.

    • Extract the aqueous phase with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the dried organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-pentane and ethyl acetate (5:1) as the eluent. This affords the title compound as a colorless solid (1.4 g, 90% yield).[3]

Characterization Data
TechniqueData
Appearance Colorless solid
Melting Point 34.5–36.5 °C
¹H NMR (300 MHz, CDCl₃) δ 6.58-6.43 (m, 2H), 4.75-4.63 (m, 2H), 2.21-2.01 (m, 2H), 1.53-1.25 (m, 2H), 1.43 (s, 9H)
¹³C NMR (75 MHz, CDCl₃) δ 157.8, 131.8, 131.6, 81.6, 70.7, 50.2, 28.3, 23.7, 20.6
GCMS (EI, m/z) 211 [M]⁺, 111, 80, 79, 78, 77, 57, 41, 39
HRMS (ESI-TOF, m/z) Calculated for C₁₁H₁₇NO₃ [M]: 211.1203; Found: 211.1208

Conclusion

The hetero-Diels-Alder reaction provides an efficient and high-yielding route to this compound. This synthetic strategy, coupled with the detailed protocol provided, offers a solid foundation for researchers to access this valuable building block for applications in medicinal chemistry and drug development. The conformational rigidity and synthetic accessibility of this scaffold will continue to make it a molecule of high interest in the scientific community.

References

  • Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 1-6. [Link]

  • Krishnamurthy, S., Moriguchi, T., Arai, T., Matsumoto, T., Tsuge, A., & Nishino, N. (2015). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o503–o504. [Link]

  • ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]

  • Semantic Scholar. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. [Link]

  • PubChem. (n.d.). Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. [Link]

  • National Institutes of Health. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. [Link]

  • ResearchGate. (n.d.). Double bond pyramidalization in 2-oxa-3-azabicyclo[2.2.2]oct-5-ene and 2,3-oxazanorbornene derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences, 23(6), 3369. [Link]

  • Sci-Hub. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. [Link]

  • ResearchGate. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. [Link]

  • Arkivoc. (n.d.). The synthesis and transformations of fused bicyclo[2.2.2]octenes. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol herein is centered around a strategic Hetero-Diels-Alder reaction, a robust and efficient method for the construction of the bicyclic core. This guide will elaborate on the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for success, including reagent selection, reaction monitoring, and product purification.

Introduction: The Significance of the Bicyclic Oxazine Scaffold

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene framework is a conformationally constrained structural motif that has garnered significant interest in the field of medicinal chemistry. Its rigid bicyclic nature allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective therapeutic agents. The incorporation of both oxygen and nitrogen heteroatoms imparts unique physicochemical properties, influencing solubility, metabolic stability, and target binding affinity. The N-Boc protecting group, in this specific derivative, offers a versatile handle for further synthetic manipulations, enabling the facile introduction of diverse functionalities.

Synthetic Strategy: A Hetero-Diels-Alder Approach

The most direct and efficient route to the target compound is through a [4+2] cycloaddition, specifically a Hetero-Diels-Alder reaction. This powerful transformation involves the reaction of a 1,3-diene with a heterodienophile. In this synthesis, 1,3-cyclohexadiene serves as the four-electron component, while an in-situ generated N-acylated nitroso species acts as the two-electron component.

The causality behind this strategic choice lies in the predictable regioselectivity and stereoselectivity of the Diels-Alder reaction, which allows for the reliable construction of the desired bicyclic system. The use of an N-protected nitroso precursor is critical for the direct installation of the carbamate functionality on the nitrogen atom of the resulting oxazine ring.

Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints and expected outcomes at each stage.

Materials and Reagents
ReagentGradeSupplierNotes
1,3-Cyclohexadiene97%Sigma-AldrichShould be freshly distilled before use.
tert-Butyl N-hydroxycarbamate98%Combi-Blocks
Sodium periodate (NaIO₄)≥99.8%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWRFor workup and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated aq. NaHCO₃For workup.
BrineFor workup.
Anhydrous MgSO₄For drying.
Step-by-Step Synthesis

Step 1: In-situ Generation of the Nitroso Dienophile and Cycloaddition

  • To a stirred solution of tert-butyl N-hydroxycarbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium periodate (1.2 eq) in one portion.

  • Stir the resulting suspension vigorously at 0 °C for 30 minutes. The reaction mixture will typically turn a pale blue or green color, indicating the formation of the transient nitrosoformate species.

  • To this suspension, add freshly distilled 1,3-cyclohexadiene (1.5 eq) dropwise over 15 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for a further 12-16 hours.

Rationale: The oxidation of tert-butyl N-hydroxycarbamate with sodium periodate generates the highly reactive tert-butyl nitrosoformate in situ. This species immediately acts as a dienophile in the Hetero-Diels-Alder reaction with 1,3-cyclohexadiene. Performing the reaction at low temperature initially helps to control the reactivity of the nitroso intermediate and improve the selectivity of the cycloaddition.

Step 2: Reaction Workup and Purification

  • Upon completion (monitored by TLC, typically showing consumption of the starting materials), quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes) to afford the pure this compound as a white solid or colorless oil.

Expected Yield: 70-85%

Visualization of the Reaction and Workflow

Reaction Mechanism

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

experimental_workflow Step1 Step 1: In-situ Generation of Nitrosoformate - Add NaIO₄ to Boc-NHOH in DCM at 0°C. - Stir for 30 min. Step2 Step 2: Cycloaddition - Add 1,3-cyclohexadiene dropwise at 0°C. - Stir for 2h at 0°C, then 12-16h at RT. Step1->Step2 Reaction Step3 Step 3: Workup - Quench with NaHCO₃. - Extract with DCM. - Wash with brine, dry over MgSO₄. Step2->Step3 Isolation Step4 Step 4: Purification - Concentrate under reduced pressure. - Purify by flash column chromatography. Step3->Step4 Purification End Pure Product Step4->End Final Product

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the vinyl protons, the bridgehead protons, and the tert-butyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Confirmation of the carbon skeleton, including the olefinic carbons and the carbonyl of the Boc group.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

  • FT-IR: To identify key functional groups, such as the C=O of the carbamate.

Safety and Handling

  • 1,3-Cyclohexadiene is volatile and flammable. Handle in a well-ventilated fume hood.

  • Sodium periodate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always perform reactions in a clean, dry, and inert atmosphere where specified.

Trustworthiness and Validation

The described protocol is based on well-established principles of Hetero-Diels-Alder reactions. The in-situ generation of the nitroso dienophile is a common and effective strategy to handle these reactive intermediates. The purification by flash column chromatography is a standard and reliable method for obtaining highly pure material. For validation, it is recommended to perform a small-scale trial reaction to optimize conditions and confirm product formation before scaling up.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b: Amine N-Oxides, Haloamines, Hydroxylamines and Sulfur Analogues, and Hydrazines. Georg Thieme Verlag.
  • Krishnamurthy, G. et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]

  • Sakai, H. et al. (2008). Asymmetric Hetero Diels-Alder Reaction of Nitroso Compounds Utilizing Tartaric Acid Ester as a Chiral Auxiliary. Heterocycles, 76(2), 1298. (Illustrates the application of nitroso compounds in Hetero-Diels-Alder reactions for the synthesis of dihydro-1,2-oxazines).
  • McClure, C. K., & Link, J. S. (2003). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. The Journal of Organic Chemistry, 68(21), 8256–8257. (While focusing on a nitrile dienophile, this paper provides context for Diels-Alder strategies in constructing azabicyclo[2.2.2]octane systems).
  • Adam, W., & Griesbeck, A. G. (1985). The [4+2] Cycloaddition of Singlet Oxygen to 1,2-Dihydropyridines. Angewandte Chemie International Edition in English, 24(12), 1070-1071.

Application Note & Protocols: Synthesis of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene via Hetero-Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Nitroso Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder (HDA) reaction is a powerful variant of the Nobel Prize-winning Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms.[1] This modification provides a direct and atom-economical pathway to construct complex heterocyclic scaffolds, which are foundational to a vast array of pharmaceuticals and biologically active natural products.[2][3]

This guide focuses on a particularly elegant application: the [4+2] cycloaddition between a conjugated diene and a nitroso dienophile (R-N=O) to form the 3,6-dihydro-2H-1,2-oxazine ring system.[2] Specifically, we will detail the synthesis of the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core structure. This bicyclic framework serves as a versatile chiral building block, enabling access to diverse and valuable molecules such as conduramine and streptamine analogs through subsequent transformations of the robust N-O bond.[4]

The choice of the nitroso HDA reaction is strategic. It proceeds under mild conditions, tolerates a wide range of functional groups, and offers a high degree of regio- and stereocontrol, making it an invaluable tool for modern synthetic chemistry.[5]

The Core Principle: Mechanism and Selectivity

The reaction proceeds via a concerted, pericyclic [4+2] cycloaddition mechanism. A 1,3-cyclohexadiene acts as the 4π-electron component, while the nitroso compound provides the 2π-electron system.

The Reaction Partners
  • The Diene: For the target bicyclo[2.2.2] system, 1,3-cyclohexadiene is the required diene. Substituted derivatives can be used to introduce further complexity.

  • The Nitroso Dienophile (The Heterodienophile): Nitroso compounds are highly reactive and electrophilic dienophiles.[2] Their stability and reactivity are dictated by the 'R' group attached to the N=O moiety.

    • Acylnitroso & Sulfonylnitroso Species: These are exceptionally reactive due to the electron-withdrawing nature of the acyl or sulfonyl group. They are almost always generated in situ from precursors like hydroxamic acids or N-hydroxycarbamates via mild oxidation.[5]

    • Arylnitroso Species: These are generally more stable than their acyl counterparts and can sometimes be isolated and stored.[2][6] However, their cycloadducts can sometimes undergo a retro-Diels-Alder reaction, a tendency influenced by the electronic properties of the aryl substituents.[5]

Regio- and Stereoselectivity: The Causality

The predictability of the nitroso HDA reaction is one of its greatest assets.

  • Mechanism: The reaction is a concerted but often highly asynchronous process, meaning the two new sigma bonds do not form at the exact same rate.[7]

  • Regioselectivity: When using unsymmetrical dienes, the reaction's regioselectivity is governed by a sensitive balance of frontier molecular orbital (FMO) interactions, electrostatic forces, and steric hindrance.[2][7]

  • Stereoselectivity: The cycloaddition strongly favors an endo transition state. This preference is attributed to stabilizing secondary orbital interactions between the substituent on the nitroso nitrogen and the developing π-system of the diene, a classic feature of Diels-Alder cycloadditions.[7]

Hetero_Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Endo Transition State cluster_product Product Diene 1,3-Cyclohexadiene TS [4+2] Pericyclic TS Diene->TS 4π component Dienophile Nitroso Compound (R-N=O) Dienophile->TS 2π component Product 2-oxa-3-azabicyclo[2.2.2]oct-5-ene TS->Product Cycloaddition

Caption: General mechanism of the Hetero-Diels-Alder cycloaddition.

Experimental Protocol: Asymmetric Synthesis of (1S,4R)-2-Oxa-3-azabicyclo[2.2.2]oct-5-ene

This protocol describes the asymmetric synthesis using a chiral auxiliary to generate the nitroso species, leading to an enantiomerically enriched product. The procedure is adapted from established literature methods.[4]

Workflow Overview

Experimental_Workflow Start Dissolve Chiral Auxiliary (Hydroxamic Acid Precursor) and 1,3-Cyclohexadiene in Solvent Cooling Cool Reaction Mixture to -70 °C Start->Cooling Oxidation Add Oxidizing Agent (e.g., Periodate) Dropwise Cooling->Oxidation In situ generation of nitroso dienophile Reaction Stir at Low Temperature (Monitor by TLC/Color Change) Oxidation->Reaction Workup Aqueous Workup (Extraction with Organic Solvent) Reaction->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification FinalProduct Characterize Final Product (NMR, Optical Rotation) Purification->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

Materials & Reagents
Reagent/MaterialPurposeSupplier ExampleNotes
Chiral Hydroxamic AcidPrecursor to dienophileN/A (Requires synthesis)A key component for asymmetry.
1,3-CyclohexadieneDieneSigma-AldrichShould be freshly distilled.
Tetrapropylammonium periodateOxidizing AgentTCI ChemicalsMild and effective oxidant.
Chloroform (CHCl₃)SolventFisher ScientificUse anhydrous grade.
Ethanol (EtOH)SolventVWR
1 M Hydrochloric Acid (HCl)For salt formation/extractionStandard lab supply
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentStandard lab supply
Silica GelChromatographyStandard lab supplyFor purification.
Step-by-Step Methodology

Note: This procedure is based on a representative synthesis and may require optimization for specific substrates.[4]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral hydroxamic acid precursor (1.0 eq).

  • Solvent and Diene Addition: Dissolve the precursor in chloroform (e.g., 30 mL for a 10 mmol scale). Add an excess of 1,3-cyclohexadiene (2.0 eq) and ethanol (10 mL).

  • Cooling: Cool the stirred solution to -70 °C using a dry ice/acetone bath. The reaction is performed at low temperature to control the reactivity of the in situ generated nitroso species and enhance selectivity.

  • In Situ Generation and Cycloaddition: In a separate flask, dissolve the oxidizing agent (e.g., tetrapropylammonium periodate, 1.1 eq) in chloroform. Add this solution dropwise to the reaction mixture over 30 minutes. The highly reactive acylnitroso species is formed in situ and immediately trapped by the cyclohexadiene. The reaction progress can often be monitored by the disappearance of the characteristic blue or green color of the nitroso intermediate.

  • Reaction Monitoring: Maintain the reaction at -70 °C until the color disappears, indicating full consumption of the nitroso species (typically 1-3 hours). Progress can also be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Extract the solution with 1 M HCl. The aqueous layer, containing the protonated product, is collected.

  • Isolation: Evaporate the aqueous solution under reduced pressure to yield the crude crystalline hydrochloride salt of the product.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Data Summary & Expected Outcomes

The efficiency of the nitroso HDA reaction is highly dependent on the specific substrates and conditions employed.

Dienophile TypePrecursorOxidantSolventTemp (°C)Yield (%)Reference
AcylnitrosoBenzohydroxamic acidPeriodateCH₂Cl₂-78 to 2560-85[5]
ArylnitrosoN-Aryl hydroxylamineDess-MartinCH₂Cl₂-78 to 2550-95[6]
Chiral AcylnitrosoChiral Hydroxamic AcidPeriodateCHCl₃-20 to -7070-90[4]
Pyridylnitroso6-Methyl-2-nitrosopyridineN/A (stable)THF2599[5]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low Yield Incomplete oxidation of the precursor.Ensure the oxidant is fresh and used in slight excess. Check for moisture, which can consume the oxidant.
Decomposition of the nitroso intermediate.Maintain rigorous low-temperature control during generation and reaction. Ensure rapid trapping with the diene.
Retro-Diels-Alder Thermally unstable adduct (common with some arylnitroso adducts).[5]Perform the reaction at the lowest possible temperature. Use the cycloadduct immediately in the next step without heating.
Side Reactions Dimerization of the nitroso compound.Use a higher excess of the diene to ensure efficient trapping. Maintain dilute conditions.
Poor Stereoselectivity Reaction temperature is too high.Run the reaction at a lower temperature (-78 °C) to maximize kinetic control and favor the endo pathway.

References

  • Vatèle, J. M. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1943–2010. [Link]

  • Reddy, L. R. (2011). Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. Molecules, 16(7), 5646–5673. [Link]

  • Leach, A. G., & Houk, K. N. (2002). Transition States and Mechanisms of the Hetero-Diels−Alder Reactions of Hyponitrous Acid, Nitrosoalkanes, Nitrosoarenes, and Nitrosocarbonyl Compounds. The Journal of Organic Chemistry, 67(24), 8544–8559. [Link]

  • ResearchGate. (n.d.). General overview of the regioselectivity of nitroso hetero-Diels-Alder reactions with different dienes. [Link]

  • Kopka, K., & Miller, M. J. (2008). Solid-Supported Nitroso Hetero Diels–Alder Reactions. 2. Arylnitroso Dienophiles: Scope and Limitations. Journal of Combinatorial Chemistry, 10(5), 725–733. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 21b. (1995). Georg Thieme Verlag. [Link]

  • PubChem. (n.d.). 2-Oxa-3-azabicyclo(2.2.2)oct-5-ene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Double bond pyramidalization in 2-oxa-3-azabicyclo[2.2.2]oct-5-ene and 2,3-oxazanorbornene derivatives. [Link]

Sources

Use of CuCl as a catalyst in Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Copper(I) Chloride as a Catalyst in the Synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bicyclic Scaffolds in Medicinal Chemistry

The synthesis of structurally novel and conformationally constrained molecular scaffolds is a cornerstone of modern drug discovery. This compound is a valuable building block that belongs to the class of bicyclic oxazines. These structures are of significant interest as they serve as rigid mimics of peptide turns and as bioisosteres for aromatic rings, offering a pathway to improved physicochemical properties such as increased solubility and metabolic stability in drug candidates.[1] The embedded 1,2-oxazine motif is a versatile precursor for a range of complex nitrogen-containing molecules and has been incorporated into various biologically active compounds.[2][3]

This application note provides a detailed guide to the synthesis of this key bicyclic intermediate, focusing on an efficient method that utilizes copper(I) chloride as a catalyst for an aerobic oxidative hetero-Diels-Alder reaction. We will delve into the mechanistic rationale behind the protocol, provide a step-by-step guide for its implementation, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Catalytic Role of Copper(I) Chloride: An In-Depth Mechanistic Perspective

The core of this synthetic strategy is a tandem reaction sequence: (1) the in situ generation of a highly reactive acylnitroso dienophile from a stable N-hydroxycarbamate precursor, and (2) its immediate trapping by a diene in a hetero-Diels-Alder cycloaddition.[4][5] Copper(I) chloride, in the presence of atmospheric oxygen, is a highly effective catalyst for the first step, the oxidation of tert-butyl N-hydroxycarbamate.

The reaction proceeds through a proposed Cu(I)/Cu(II) catalytic cycle, leveraging O₂ as the terminal oxidant. This approach is not only efficient but also aligns with the principles of green chemistry by avoiding the use of stoichiometric heavy metal oxidants.[2]

The Catalytic Cycle: A Step-by-Step Explanation
  • Coordination and Oxidation: The catalytic cycle is initiated by the coordination of the N-hydroxycarbamate substrate to a Cu(I) species. The presence of pyridine, a nitrogen-containing ligand, is crucial as it modulates the redox potential of the copper center and stabilizes the catalytic complex.

  • Aerobic Oxidation: The Cu(I)-substrate complex reacts with molecular oxygen (O₂). This is the turnover-limiting step in many copper-catalyzed aerobic oxidations.[4] The reaction with O₂ likely proceeds through a binuclear copper-dioxygen intermediate, which facilitates the oxidation of Cu(I) to Cu(II).[6]

  • Generation of the Acylnitroso Intermediate: The now-activated Cu(II) center promotes the oxidation of the coordinated N-hydroxycarbamate. This results in the formation of the highly electrophilic tert-butyl-N-nitrosocarbamate (the acylnitroso species) and reduction of Cu(II) back to Cu(I), thus closing the catalytic cycle.

  • Hetero-Diels-Alder Reaction: The transient acylnitroso compound is an extremely reactive dienophile due to its low-lying LUMO.[7] It is immediately intercepted by 1,3-cyclohexadiene in a [4+2] hetero-Diels-Alder cycloaddition to form the desired bicyclic product.[2][8] The concerted, pericyclic nature of this reaction ensures high stereoselectivity.[9]

This in situ generation and trapping strategy is paramount, as acylnitroso species are too unstable for isolation, readily dimerizing or decomposing.[8]

Catalytic_Cycle cluster_0 Cu(I)/Cu(II) Catalytic Cycle cluster_1 Hetero-Diels-Alder Reaction Cu_I Cu(I)Cl Complex_I [Cu(I)(BocNHOH)] Complex Cu_I->Complex_I + BocNHOH (Substrate) Oxidation Aerobic Oxidation Cu(I) -> Cu(II) Complex_I->Oxidation + O2, Pyridine Cu_II Cu(II) Species Oxidation->Cu_II Product_Formation Generation of Acylnitroso Cu(II) -> Cu(I) Cu_II->Product_Formation Product_Formation->Cu_I Releases BocN=O Acylnitroso BocN=O (Acylnitroso Intermediate) Product_Formation->Acylnitroso Trapping Product Tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate Acylnitroso->Product Diene 1,3-Cyclohexadiene Diene->Product

Catalytic cycle and reaction workflow.

Experimental Protocol

This protocol is adapted from established literature procedures for the copper-catalyzed synthesis of the target compound.[8]

Materials and Reagents
  • Tert-butyl N-hydroxycarbamate (BocNHOH)

  • 1,3-Cyclohexadiene

  • Copper(I) Chloride (CuCl)

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-hydroxycarbamate (1.0 eq), copper(I) chloride (0.2 eq), and pyridine (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.25 M with respect to the N-hydroxycarbamate. Begin vigorous stirring. To this suspension, add 1,3-cyclohexadiene (1.2 eq).

  • Reaction Execution: Allow the resulting mixture to stir vigorously at room temperature, open to the atmosphere, for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting N-hydroxycarbamate.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Presentation and Expected Results

The efficiency of the CuCl-catalyzed hetero-Diels-Alder reaction is notable for its mild conditions and good yields. Below is a table summarizing the typical reaction parameters and expected outcomes based on literature precedents.

ParameterValue/ConditionRationale/Notes
Catalyst Copper(I) Chloride (CuCl)Efficiently catalyzes the aerobic oxidation of the N-hydroxycarbamate.[8]
Catalyst Loading 20 mol %Provides a good balance between reaction rate and cost-effectiveness.
Ligand Pyridine (10 mol %)Acts as a ligand to stabilize the copper catalyst and facilitate the redox cycle.
Oxidant Atmospheric O₂Serves as the terminal oxidant, making the process environmentally benign.
Solvent Tetrahydrofuran (THF)A suitable solvent that dissolves the reactants and does not interfere with the reaction.
Temperature Room TemperatureThe reaction proceeds efficiently under mild conditions, avoiding thermal degradation.
Reaction Time 4-6 hoursTypically sufficient for complete conversion of the limiting reagent.
Typical Yield 70-85%Isolated yield after chromatographic purification.

Troubleshooting and Self-Validation

A well-executed protocol should be reproducible. However, variations in reagent quality or reaction conditions can lead to suboptimal results. Here are some common issues and their remedies:

  • Low Conversion:

    • Cause: Inactive catalyst. CuCl can oxidize over time.

    • Solution: Use freshly purchased or purified CuCl. Ensure the N-hydroxycarbamate and diene are of high purity.

    • Cause: Insufficient oxygen.

    • Solution: Ensure the reaction is open to the air and stirred vigorously to maximize air-liquid interface. Do not run the reaction under an inert atmosphere.

  • Formation of Side Products:

    • Cause: The acylnitroso intermediate can undergo side reactions if not trapped efficiently by the diene.

    • Solution: Ensure the diene is present in a slight excess (1.2 eq) from the start of the reaction. Maintain vigorous stirring to ensure a homogeneous mixture.

  • Difficult Purification:

    • Cause: Co-elution of the product with unreacted starting material or byproducts.

    • Solution: Optimize the solvent system for flash chromatography. A shallow gradient of ethyl acetate in hexanes is often effective.

By understanding the mechanistic underpinnings and adhering to the detailed protocol, researchers can reliably synthesize this compound, a valuable intermediate for the development of next-generation therapeutics.

References

  • Ryan, M. C., Kim, Y. J., Gerken, J. B., Wang, F., Aristov, M. M., Martinelli, J. R., & Stahl, S. S. (2020). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. Chemical Science, 11(4), 937-943. [Link]

  • Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of chemical research, 48(6), 1731–1741. [Link]

  • Couto, S., & Afonso, C. A. (2016). Stereo-and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein journal of organic chemistry, 12, 184-220. [Link]

  • Luo, S., & Zheng, X. (2015). Copper-catalyzed aerobic autoxidation of N-hydroxycarbamates probed by mass spectrometry. Chemistry–A European Journal, 21(41), 14630-14637. [Link]

  • Nguyen, T., & Movassaghi, M. (2012). Continuous Flow of Nitroso Diels-Alder Reaction. Molecules, 17(10), 11956-11967. [Link]

  • Singleton, D. A., Hang, C., Szymanski, M. J., & Meyer, M. P. (2003). Transition states and mechanisms of the hetero-Diels–Alder reactions of hyponitrous acid, nitrosoalkanes, nitrosoarenes, and nitrosocarbonyl compounds. The Journal of organic chemistry, 68(25), 9633-9642. [Link]

  • Adamo, M. F., & Bruschi, S. (2007). Generation of acylnitroso dienophiles: a study of metal catalysis. The Journal of organic chemistry, 72(7), 2666-2669. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Mechanism of copper (I)/TEMPO-catalyzed aerobic alcohol oxidation. Journal of the American Chemical Society, 135(7), 2849-2860. [Link]

  • Chavan, S. P., & Sharma, P. (2005). Synthesis of Acylnitroso Intermediates and Their Synthetic Applications. Mini-Reviews in Organic Chemistry, 2(2), 159-166. [Link]

  • McNichol, C. P., DeCicco, E. M., Canfield, A. M., Carstairs, D. P., & Paradine, S. M. (2023). Copper-Catalyzed, Aerobic Aminooxygenation of N-Alkoxycinnamyl Carbamates via Substrate-Promoted Catalyst Activation. ChemRxiv. [Link]

  • Miller, M. J., et al. (2007). Evolution of natural product scaffolds by acyl- and arylnitroso hetero-diels-alder reactions: new chemistry on piperine. The Journal of organic chemistry, 73(12), 4559-4567. [Link]

  • Kirby, G. W. (1973). Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. Journal of the Chemical Society, Chemical Communications, (21), 803-804. [Link]

  • Ivanova, A. A., et al. (2020). 2-Oxabicyclo [2.2. 2] octane as a new bioisostere of the phenyl ring. Journal of Medicinal Chemistry, 63(17), 9276-9286. [Link]

  • Ragaini, F., et al. (2025). Efficient hetero-diels-alder reactions catalyzed by copper (II) complexes immobilized on reduced graphene oxide. Catalysis Science & Technology. [Link]

  • Zadorozhnii, D. Y., et al. (2020). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2, 2, 2-Trichloroethylidene) carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 25(12), 2892. [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Padwa, A., et al. (2001). Double bond pyramidalization in 2-oxa-3-azabicyclo [2.2. 2] oct-5-ene and 2, 3-oxazanorbornene derivatives. The Journal of organic chemistry, 66(10), 3465-3472. [Link]

  • Fringuelli, F., & Taticchi, A. (2018). Pyridine synthesis by [4+ 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic chemistry frontiers, 5(11), 1838-1856. [Link]

  • Singleton, D. A. (2002). Diels–Alder and ene reactions of singlet oxygen, nitroso compounds and triazolinediones: transition states and mechanisms from contemporary theory. Chemical Communications, (13), 1345-1350. [Link]

Sources

The Strategic Application of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual driving force in medicinal chemistry. A key strategy in this endeavor is the exploration of unique, three-dimensional scaffolds that can orient pharmacophoric elements in a spatially defined manner, thereby improving target engagement and optimizing pharmacokinetic properties. Among the diverse array of bicyclic systems, the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene framework has emerged as a compelling structural motif. This guide provides an in-depth exploration of the synthesis and potential applications of a particularly useful derivative, tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate , offering researchers, scientists, and drug development professionals a technical resource for leveraging this versatile building block.

The Rationale: Why Employ a Constrained Bicyclic Scaffold?

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core offers a rigid and conformationally constrained scaffold. This rigidity is a significant advantage in drug design for several reasons:

  • Pre-organization for Target Binding: The fixed spatial arrangement of substituents on the bicyclic frame can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity.

  • Improved Selectivity: The well-defined three-dimensional structure can facilitate more precise interactions with a specific target, minimizing off-target effects and enhancing selectivity.

  • Vectorial Control: The bicyclic nature of the scaffold provides distinct vectors for the placement of functional groups, allowing for systematic exploration of structure-activity relationships (SAR).

  • Bioisosteric Replacement: This scaffold can serve as a bioisostere for commonly used rings in medicinal chemistry, such as piperidine or even phenyl rings, offering a novel chemical space with potentially improved physicochemical properties like solubility and metabolic stability. The incorporation of an oxygen atom can also favorably modulate properties such as polarity and hydrogen bonding capacity.

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the title compound offers a stable yet readily cleavable handle, making it an ideal intermediate for further synthetic elaboration.

Synthesis of the Core Scaffold: A Hetero-Diels-Alder Approach

The primary route to the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core is through a hetero-Diels-Alder reaction. This powerful cycloaddition allows for the efficient construction of the bicyclic system. While a specific protocol for the N-Boc derivative is not extensively detailed in the literature, a general and adaptable procedure can be outlined based on established principles of this reaction.

The key components for this synthesis are a suitable diene and a dienophile. In this case, 1,3-cyclohexadiene serves as the diene, and an in-situ generated N-Boc protected nitroso species or an equivalent would act as the dienophile.

Conceptual Synthetic Workflow

G cluster_0 Dienophile Generation cluster_1 Diels-Alder Cycloaddition Boc-NHOH N-Boc-hydroxylamine Oxidation Oxidizing Agent (e.g., periodinane) Boc-NHOH->Oxidation Nitroso-Boc [Boc-N=O] (In situ) Oxidation->Nitroso-Boc Reaction [4+2] Cycloaddition Nitroso-Boc->Reaction Cyclohexadiene 1,3-Cyclohexadiene Cyclohexadiene->Reaction Product Tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate Reaction->Product

Figure 1. Conceptual workflow for the synthesis of the target scaffold.

Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous hetero-Diels-Alder reactions. Optimization of reaction conditions, including solvent, temperature, and oxidizing agent, may be necessary.

Materials:

  • N-Boc-hydroxylamine

  • 1,3-Cyclohexadiene (freshly distilled)

  • Dess-Martin periodinane (or other suitable oxidizing agent)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-hydroxylamine (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Oxidation and Dienophile Generation: Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution. The reaction mixture is typically stirred at 0 °C for 30-60 minutes, during which the in-situ formation of the N-Boc-nitroso dienophile occurs.

  • Diene Addition: Add freshly distilled 1,3-cyclohexadiene (1.5 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the decomposition of the reactive dienophile and other reagents.

  • In-situ Generation: The N-Boc-nitroso species is highly reactive and unstable; therefore, it is generated in situ for immediate use in the cycloaddition.

  • Excess Diene: Using a slight excess of the diene helps to ensure complete consumption of the limiting dienophile.

  • Quenching Procedure: The sodium thiosulfate is used to reduce any remaining oxidizing agent, and the sodium bicarbonate neutralizes any acidic byproducts.

Applications in Medicinal Chemistry: A Scaffold for Innovation

While specific, publicly available examples of drug candidates derived directly from this compound are limited, the strategic value of this scaffold can be inferred from the applications of analogous bicyclic systems. The inherent reactivity of the double bond and the versatility of the N-Boc group provide multiple avenues for derivatization.

Functionalization of the Olefin

The carbon-carbon double bond is a key site for introducing molecular diversity.

G cluster_0 Olefin Functionalization Start Tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate Epoxidation Epoxidation Start->Epoxidation Dihydroxylation Dihydroxylation Start->Dihydroxylation Hydrogenation Hydrogenation Start->Hydrogenation Halogenation Halogenation Start->Halogenation Di-functionalized\nSaturated Scaffolds Di-functionalized Saturated Scaffolds Epoxidation->Di-functionalized\nSaturated Scaffolds Diols for Further\nDerivatization Diols for Further Derivatization Dihydroxylation->Diols for Further\nDerivatization Saturated Bicyclic\nScaffold Saturated Bicyclic Scaffold Hydrogenation->Saturated Bicyclic\nScaffold Precursors for\nCross-Coupling Precursors for Cross-Coupling Halogenation->Precursors for\nCross-Coupling

Figure 2. Potential functionalization pathways of the olefin.

  • Epoxidation: Treatment with reagents like m-CPBA can yield the corresponding epoxide. This epoxide can then be opened by various nucleophiles to introduce diverse substituents with defined stereochemistry.

  • Dihydroxylation: Reagents such as osmium tetroxide can be used to form a diol, providing two new points for further functionalization.

  • Hydrogenation: Catalytic hydrogenation will yield the saturated tert-butyl 2-oxa-3-azabicyclo[2.2.2]octane-3-carboxylate, which can serve as a saturated, conformationally restricted scaffold.

  • Cross-Coupling Reactions: Although not directly applicable to the olefin, conversion to a vinyl halide or triflate would enable various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, heteroaryl, or alkynyl moieties.

Manipulation of the N-Boc Group

The Boc group provides a gateway to a wide range of N-substituted derivatives.

  • Deprotection: Treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, will remove the Boc group to yield the secondary amine.

  • Derivatization of the Amine: The resulting free amine can be acylated, alkylated, sulfonylated, or used in reductive amination reactions to append a vast array of side chains, which can be tailored to interact with specific biological targets.

Potential Therapeutic Areas

Based on the applications of similar bicyclic scaffolds, derivatives of this compound could be explored in various therapeutic areas:

  • Antiviral Agents: The constrained nature of the scaffold is beneficial for designing inhibitors of viral proteases or polymerases.

  • Neuroscience: The rigid framework is ideal for creating ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system, where precise positioning of pharmacophores is critical for activity and selectivity.

  • Oncology: The unique three-dimensional shape can be exploited to design inhibitors of kinases or protein-protein interactions that are implicated in cancer.

Conclusion and Future Perspectives

This compound represents a valuable and under-explored building block in medicinal chemistry. Its rigid, three-dimensional structure, combined with the synthetic tractability of the olefin and the N-Boc protecting group, offers a powerful platform for the design of novel therapeutic agents. While direct applications are still emerging, the foundational chemistry and the success of related scaffolds provide a strong impetus for its inclusion in modern drug discovery programs. The protocols and strategies outlined in this guide are intended to provide a solid starting point for researchers to unlock the full potential of this promising scaffold.

References

Due to the limited number of publications directly addressing the medicinal chemistry applications of the title compound, the following references provide foundational knowledge on the synthesis and applications of related bicyclic systems and the underlying chemical principles.

  • Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 1-6. [Link]

  • Majireck, M. M., & Bennett, J. M. (2020). 1,2-Oxazines and Their Benzo Derivatives. In Comprehensive Organic Synthesis II (pp. 535-604). Elsevier. [Link]

  • Bodnar, B. S., & Miller, M. J. (2011). The Nitrosocarbonyl Hetero‐Diels–Alder Reaction as a Useful Tool for Organic Syntheses. Angewandte Chemie International Edition, 50(25), 5630-5647. [Link]

  • McClure, C. K., & Link, J. S. (2003). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. The Journal of Organic Chemistry, 68(21), 8256–8257. [Link]

  • Malpass, J. R., Belkacemi, D., Griffith, G. A., & Robertson, M. D. (2002). Cycloaddition of phenyl azide to unsymmetrical azabicyclic alkenes. ARKIVOC, 2002(6), 164-174. [Link]

Application Notes and Protocols: Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate as a Constrained Amino Acid Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Discovery

In the landscape of modern drug discovery, peptides represent a unique and powerful modality, bridging the gap between small molecules and large biologics. However, the inherent conformational flexibility of linear peptides often leads to reduced binding affinity for their biological targets and increased susceptibility to proteolytic degradation, thereby limiting their therapeutic potential. The introduction of conformational constraints into a peptide's structure is a proven strategy to mitigate these liabilities.[1] By rigidifying the peptide backbone, we can pre-organize the molecule into its bioactive conformation, which can lead to a significant enhancement in potency, selectivity, and metabolic stability.

Unnatural amino acids (UAAs) are critical tools for introducing these constraints.[2] Among the diverse array of UAAs, those featuring bicyclic scaffolds have garnered considerable attention. These rigid structures can serve as effective turn inducers or helix mimetics, profoundly influencing the secondary structure of a peptide. The bicyclo[2.2.2]octane framework, in particular, offers a well-defined and sterically demanding scaffold that can be used to project side-chain functionalities in precise vectors.[2]

This guide focuses on a versatile precursor for a unique class of constrained amino acids: tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate . This molecule, accessible via a hetero-Diels-Alder reaction, serves as a gateway to a variety of substituted aminocyclohexene carboxylic acid derivatives. Its strained oxazine bridge is primed for stereoselective ring-opening reactions, allowing for the installation of diverse functionalities. Herein, we provide a detailed exploration of the synthesis of this precursor, its conversion into valuable amino acid building blocks, and a protocol for their incorporation into synthetic peptides.

Core Synthesis Strategy: The Hetero-Diels-Alder Approach

The cornerstone for the synthesis of the bicyclic precursor is the hetero-Diels-Alder reaction between a nitroso dienophile and a conjugated diene.[3] Specifically, the reaction of an in situ-generated N-Boc-nitroso species with 1,3-cyclohexadiene provides the desired 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold.

Hetero_Diels_Alder cluster_0 In situ Generation of N-Boc-Nitroso cluster_1 Hetero-Diels-Alder Cycloaddition BocNHOH N-Boc-hydroxylamine BocNO [N-Boc-nitroso] BocNHOH->BocNO Oxidation Oxidant Oxidizing Agent (e.g., NaIO4) Oxidant->BocNO Cyclohexadiene 1,3-Cyclohexadiene Precursor This compound Cyclohexadiene->Precursor BocNO_ext->Precursor [4+2] Cycloaddition

Figure 1: General workflow for the synthesis of the bicyclic precursor.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the hetero-Diels-Alder reaction of in situ-generated N-Boc-nitroso species with cyclic dienes.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
N-Boc-hydroxylamineC₅H₁₁NO₃133.151.33 g10.0
1,3-CyclohexadieneC₆H₈80.131.20 g (1.5 mL)15.0
Sodium periodate (NaIO₄)NaIO₄213.892.35 g11.0
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Deionized WaterH₂O18.0250 mL-
Saturated aq. NaHCO₃--2 x 30 mL-
Saturated aq. NaCl (Brine)--30 mL-
Anhydrous MgSO₄MgSO₄120.37--
Silica GelSiO₂---

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-hydroxylamine (1.33 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).

  • Addition of Diene: Add 1,3-cyclohexadiene (1.5 mL, 15.0 mmol) to the solution.

  • Preparation of Oxidant: In a separate beaker, dissolve sodium periodate (2.35 g, 11.0 mmol) in deionized water (50 mL).

  • Reaction Execution: Vigorously stir the DCM solution and add the aqueous sodium periodate solution dropwise over 20 minutes at room temperature. The reaction mixture will typically develop a transient blue or green color, indicative of the formation of the nitroso intermediate.

  • Reaction Monitoring: Continue stirring vigorously for 2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate), observing the consumption of N-Boc-hydroxylamine.

  • Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the title compound as a white solid or colorless oil.

Expected Yield: 70-85%

Characterization (based on analogous saturated structures and expected shifts):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.45-6.35 (m, 2H, olefinic), 4.80-4.70 (m, 2H, bridgehead CH), 2.10-1.90 (m, 2H, CH₂), 1.60-1.40 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0 (C=O), 132.5 (olefinic CH), 81.0 (C(CH₃)₃), 70.0 (bridgehead CH), 28.5 (C(CH₃)₃), 24.0 (CH₂).

  • HRMS (ESI): Calculated for C₁₁H₁₈NO₃ [M+H]⁺: 212.1281; Found: 212.1285.

Unlocking the Scaffold: Ring-Opening Reactions

The synthetic utility of the bicyclic precursor lies in the facile and stereoselective ring-opening of the oxazine bridge. This can be achieved with a variety of nucleophiles, leading to the formation of highly functionalized cyclohexene backbones. The reaction typically proceeds with inversion of stereochemistry at the site of nucleophilic attack.

Ring_Opening Precursor Bicyclic Precursor Product Ring-Opened Constrained Amino Acid Precursor Precursor->Product Nucleophilic Attack & Ring Opening Nucleophile Nucleophile (Nu⁻) (e.g., R₂CuLi, Organometallics) Nucleophile->Product

Figure 2: General scheme for the nucleophilic ring-opening of the bicyclic precursor.

Protocol 2: Stereoselective Ring-Opening with an Organocuprate

This protocol is adapted from procedures for the ring-opening of the analogous bicyclo[2.2.1]heptene system and is expected to proceed with similar reactivity.[4]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₁₁H₁₇NO₃211.261.06 g5.0
Copper(I) Iodide (CuI)CuI190.4595 mg0.5
Methyl Lithium (MeLi, 1.6 M in Et₂O)CH₃Li21.986.9 mL11.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-
Saturated aq. NH₄Cl--30 mL-
Diethyl ether (Et₂O)(C₂H₅)₂O74.12100 mL-
Anhydrous MgSO₄MgSO₄120.37--

Procedure:

  • Preparation of the Organocuprate: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Copper(I) Iodide (95 mg, 0.5 mmol) and anhydrous THF (20 mL). Cool the suspension to -20 °C (acetonitrile/dry ice bath). Slowly add methyl lithium (6.9 mL of a 1.6 M solution in diethyl ether, 11.0 mmol) dropwise. Stir the resulting solution for 30 minutes at -20 °C.

  • Substrate Addition: In a separate flask, dissolve the bicyclic precursor (1.06 g, 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the freshly prepared organocuprate solution at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 3 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with diethyl ether (2 x 50 mL).

  • Workup: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient of 15% to 40% ethyl acetate in hexanes) to yield the ring-opened product.

Expected Product: Tert-butyl ( (1R,2R,5S)-2-hydroxy-5-methylcyclohex-3-en-1-yl)carbamate. The stereochemistry is predicted based on an anti-addition of the nucleophile.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Once the constrained amino acid is prepared and appropriately protected, it can be incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) methodologies.[5] The Boc-protected amine and the free carboxylic acid (after hydrolysis of the ester) allow for orthogonal protection strategies commonly employed in Fmoc-based SPPS.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Coupling: Fmoc-Constrained AA-OH HOBt, HBTU, DIPEA Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Deprotection2 Fmoc Deprotection Washing2->Deprotection2 Chain_Elongation Repeat for next AA Deprotection2->Chain_Elongation Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Chain_Elongation->Cleavage Final_Peptide Purified Constrained Peptide Cleavage->Final_Peptide

Figure 3: A representative workflow for the incorporation of a constrained amino acid into a peptide via SPPS.

Protocol 3: Incorporation of a Constrained Amino Acid into a Model Peptide

This protocol outlines the manual solid-phase synthesis of a model tripeptide, Ac-Ala-[cAA]-Phe-NH₂, where 'cAA' is the constrained amino acid derived from the precursor. This assumes the constrained amino acid has been prepared with an Fmoc-protected amine and a free carboxylic acid.

Materials:

Reagent/SolventPurpose
Rink Amide MBHA ResinSolid Support
Fmoc-Phe-OH, Fmoc-Ala-OHProtected Amino Acids
Fmoc-[cAA]-OHProtected Constrained Amino Acid
N,N-Dimethylformamide (DMF)Solvent
Dichloromethane (DCM)Solvent
20% Piperidine in DMFFmoc Deprotection Solution
HBTU, HOBt, DIPEACoupling Reagents
Acetic Anhydride, DIPEA in DMFN-terminal Acetylation
TFA/TIS/H₂O (95:2.5:2.5)Cleavage Cocktail
Cold Diethyl EtherPeptide Precipitation

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Phe):

    • Remove the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling ([cAA]):

    • Repeat the Fmoc deprotection and washing steps.

    • Couple Fmoc-[cAA]-OH using the same activation and coupling procedure as for Fmoc-Phe-OH.

  • Third Amino Acid Coupling (Ala):

    • Repeat the Fmoc deprotection and washing steps.

    • Couple Fmoc-Ala-OH as described above.

  • N-terminal Acetylation:

    • Remove the final Fmoc group.

    • Wash the resin.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Conclusion and Future Perspectives

The use of this compound as a precursor for constrained amino acids offers a powerful tool for medicinal chemists and peptide scientists. The synthetic accessibility of the precursor via a robust hetero-Diels-Alder reaction, coupled with the stereoselective nature of its ring-opening, allows for the creation of a diverse range of novel building blocks. The incorporation of these rigid scaffolds into peptides can enforce specific secondary structures, leading to enhanced biological activity and improved pharmacokinetic properties. Future work in this area will likely focus on expanding the repertoire of nucleophiles used for the ring-opening reaction and exploring the impact of the resulting constrained amino acids on the structure and function of a wider range of bioactive peptides.

References

  • Deyle, K., et al. (2015). The renaissance of peptides in drug discovery. Drug Discovery Today, 20(9), 1137-1143. Available at: [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 645079. Available at: [Link]

  • Gentilucci, L., et al. (2010). Conformationally constrained amino acids: a powerful tool for the design of bioactive compounds. Current Medicinal Chemistry, 17(11), 1024-1049. Available at: [Link]

  • Surman, M. D., et al. (2002). Regio- and stereoselective ring openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene systems with copper catalyst-modified grignard reagents: application to the synthesis of an inhibitor of 5-lipoxygenase. The Journal of Organic Chemistry, 67(12), 4115-4121. Available at: [Link]

  • Adam, W., et al. (1998). The Hetero Diels-Alder Reaction with Nitroso Dienophiles. Chemical Reviews, 98(2), 863-900. Available at: [Link]

  • PubChem. Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

Sources

Application Notes and Protocols for Ring-Opening Reactions of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity from Strained Bicyclic Scaffolds

The tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate scaffold and its analogues are powerful intermediates in modern synthetic and medicinal chemistry. Their inherent ring strain and strategically placed heteroatoms provide a gateway to a diverse array of highly functionalized cyclohexene and cyclohexane derivatives. These products, particularly cis- and trans-4-amino-2-cyclohexen-1-ol derivatives, are crucial building blocks for a wide range of biologically active molecules, including antiviral agents, alkaloids, and other pharmacologically relevant compounds.

This comprehensive guide provides detailed application notes and protocols for the strategic ring-opening of these bicyclic systems. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into reaction conditions and expected outcomes. The protocols described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success in your research and development endeavors.

Synthesis of the Starting Material: A Reliable Entry Point

A robust and scalable synthesis of the starting material is paramount for any successful synthetic campaign. The this compound scaffold is typically accessed via a hetero-Diels-Alder reaction between 1,3-cyclohexadiene and a suitable nitroso dienophile, which is generated in situ.

Protocol 1: Synthesis of this compound

This protocol is adapted from a modified literature procedure and provides a reliable method for the gram-scale synthesis of the title compound.

Materials:

  • Tert-butyl hydroxycarbamate

  • 1,3-Cyclohexadiene

  • Copper(I) chloride (CuCl)

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl hydroxycarbamate (1.0 eq).

  • Dissolve the tert-butyl hydroxycarbamate in anhydrous THF.

  • To this solution, add 1,3-cyclohexadiene (1.2 eq), followed by pyridine (0.1 eq) and copper(I) chloride (0.2 eq).

  • Stir the resulting mixture vigorously at room temperature, open to the air, for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Lewis Acid-Catalyzed Ring-Opening with Nucleophiles: A Powerful Strategy

The strained N-O bond of the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene system is susceptible to cleavage under Lewis acidic conditions, facilitating the addition of a variety of nucleophiles. Indium(III) triflate (In(OTf)₃) has emerged as a particularly effective catalyst for this transformation, promoting the regio- and stereoselective ring-opening with alcohols and water.[1][2]

Mechanistic Insights

The reaction is believed to proceed through the coordination of the Lewis acid to the oxygen atom of the bicyclic system, which activates the N-O bond towards nucleophilic attack. The regioselectivity of the nucleophilic attack is influenced by the stability of the resulting carbocation-like intermediate. For the [2.2.2] system, attack at the allylic position is generally favored. The stereochemical outcome is typically an anti-addition of the nucleophile with respect to the breaking N-O bond.

Diagram 1: Proposed Mechanism for Lewis Acid-Catalyzed Ring-Opening

G cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonolysis Start Bicyclic Oxazine + In(OTf)₃ Activated Activated Complex [Oxazine-In(OTf)₃] Start->Activated Coordination RingOpened Ring-Opened Intermediate Activated->RingOpened SN2-like attack Nucleophile Nucleophile (e.g., ROH) Nucleophile->RingOpened Product Final Ring-Opened Product RingOpened->Product Workup

Caption: Proposed mechanism for the In(OTf)₃-catalyzed ring-opening.

Protocol 2: Indium Triflate-Mediated Ring-Opening with Alcohols

This protocol is based on the work of Yang and Miller and provides a general procedure for the synthesis of anti-1,2 and anti-1,4-ring-opened products.[1]

Materials:

  • This compound

  • Indium(III) triflate (In(OTf)₃)

  • Anhydrous alcohol (e.g., methanol, isopropanol, tert-butanol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Add the desired anhydrous alcohol (3.0 eq).

  • In a separate vial, weigh indium(III) triflate (0.5 eq) and add it to the reaction mixture.

  • Stir the reaction at 70 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the regioisomeric products.

Data Presentation: Regio- and Stereoselectivity

The indium triflate-mediated ring-opening of N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene systems with various alcohols has been shown to produce anti-1,2 and anti-1,4-ring-opened products with good to excellent yields and selectivity.[1]

Nucleophile (Alcohol)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Regioselectivity (anti-1,2 : anti-1,4)Reference
Methanol5070292>95:5[1]
Isopropanol5070290>95:5[1]
tert-Butanol5070285>95:5[1]

Note: The regioselectivity is highly dependent on the substrate and reaction conditions. The values presented are based on the reported literature for a closely related analogue.[1]

Metal-Catalyzed Ring-Opening Reactions: Expanding the Scope

While Lewis acid catalysis is highly effective, transition metal catalysis offers alternative pathways for the ring-opening of these bicyclic systems, often with different regio- and stereochemical outcomes. Palladium, rhodium, and ruthenium complexes have been successfully employed for the ring-opening of analogous 2-oxa-3-azabicyclo[2.2.1]hept-5-ene systems, suggesting their potential applicability to the [2.2.2] analogues.

Conceptual Framework

These reactions typically involve the coordination of the metal to the olefin, followed by an oxidative addition or migratory insertion step that leads to the cleavage of the N-O or C-O bond. The subsequent reductive elimination or reaction with a nucleophile furnishes the ring-opened product. The choice of metal, ligand, and reaction conditions can be tuned to favor specific regio- and stereoisomers.

Diagram 2: Generalized Experimental Workflow

G Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Substrate, Catalyst, and Reagents Setup->Reagents Reaction Reaction at Controlled Temperature Reagents->Reaction Monitoring TLC/LC-MS Monitoring Reaction->Monitoring Workup Aqueous Workup and Extraction Reaction->Workup Monitoring->Reaction Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for ring-opening reactions.

Concluding Remarks and Future Directions

The ring-opening reactions of this compound analogues represent a versatile and powerful tool for the synthesis of complex and biologically relevant molecules. The protocols and insights provided in this guide, particularly the robust indium triflate-mediated methodology, offer a solid foundation for researchers in drug discovery and organic synthesis.

Future investigations will likely focus on expanding the scope of nucleophiles, developing enantioselective catalytic systems, and applying these methodologies to the total synthesis of natural products and novel pharmaceutical agents. The continued exploration of the reactivity of these strained bicyclic systems promises to unlock new avenues for the efficient construction of molecular complexity.

References

  • Yang, B., & Miller, M. J. (2009). Regio- and Stereoselective Indium Triflate-Mediated Nucleophilic Ring-Opening Reactions of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene and -[2.2.2]oct-5-ene Systems. The Journal of Organic Chemistry, 74(20), 7990–7993. [Link]

  • Regio- and Stereoselective Indium Triflate-Mediated Nucleophilic Ring-Opening Reactions of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene and -[2.2.2]oct-5-ene Systems. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Regio- and stereoselective indium triflate-mediated nucleophilic ring-opening reactions of 3-aza-2-oxabicyclo[2.2.1]hept-5-ene and -[2.2.2]oct-5-ene systems. (2009). The Journal of Organic Chemistry, 74(20), 7990-7993. [Link]

Sources

Application Notes and Protocols: Derivatization of the Alkene in Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The 2-oxa-3-azabicyclo[2.2.2]octane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development.[1] Its rigid framework allows for the precise spatial orientation of substituents, making it a valuable template for designing ligands with high affinity and selectivity for biological targets. The unsaturated analogue, tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate, serves as a versatile precursor, with the alkene functionality providing a key handle for a variety of chemical transformations. This guide provides an in-depth exploration of several key derivatization reactions of this alkene, offering detailed protocols and insights into the stereochemical outcomes that govern these transformations.

Stereochemical Considerations: The Landscape of a Bicyclic System

The reactivity of the alkene in the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene system is heavily influenced by its rigid, bicyclic structure. Reagents can approach the double bond from two distinct faces: the exo face, which is sterically less hindered, or the endo face, which is shielded by the ethano bridge.

G cluster_molecule cluster_arrows C1 C C2 CH C3 CH C4 C N N-Boc O O C5 CH2 C6 CH2 Exo_label Exo Attack (Less Hindered) Endo_label Endo Attack (More Hindered) Exo_arrow Exo_arrow->C2 Endo_arrow Endo_arrow->C3

Generally, for bicyclo[2.2.2]octene systems, incoming reagents preferentially attack from the less sterically encumbered exo face.[2] This selectivity is a guiding principle for predicting the stereochemical outcome of the reactions discussed below. However, the presence of substituents and the nature of the transition state can sometimes lead to the formation of endo products, as has been observed in certain cycloaddition reactions with related bicyclo[2.2.2]octene systems.[2]

Catalytic Hydrogenation: Saturating the Core

Hydrogenation of the alkene provides access to the corresponding saturated tert-butyl 2-oxa-3-azabicyclo[2.2.2]octane-3-carboxylate. This reaction proceeds via syn-addition of hydrogen, typically from the less hindered exo face, to yield the cis-fused saturated product. A continuous flow hydrogenation process has been shown to be highly efficient for related systems, offering excellent selectivity and control.[3]

G Start Dissolve Substrate in Solvent (e.g., EtOAc) Reaction Combine and Expose to H₂ Atmosphere (balloon or Parr) Start->Reaction Catalyst Prepare Slurry of Pd/C Catalyst Catalyst->Reaction Monitor Monitor by TLC/LC-MS for complete consumption Reaction->Monitor Filter Filter through Celite to Remove Catalyst Monitor->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Purify Purify by Column Chromatography (if needed) Concentrate->Purify

Protocol 2.1: Palladium-Catalyzed Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ethyl acetate (EtOAc), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in ethyl acetate, carefully add 10% Pd/C (0.1 eq by weight).

  • The reaction flask is evacuated and backfilled with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.

ParameterCondition
Catalyst 10% Pd/C
Solvent Ethyl Acetate
Temperature Room Temperature
Pressure 1 atm (balloon) to 50 psi (Parr)
Selectivity High for cis-product

Epoxidation: Crafting the Oxirane Ring

Epoxidation of the alkene introduces a strained three-membered oxirane ring, a versatile functional group for further synthetic manipulations such as nucleophilic ring-opening. Peroxyacids, like meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.[4] The reaction is stereospecific, with the oxygen atom delivered to one face of the alkene. Given the steric environment of the bicyclic system, the epoxidation is expected to proceed from the exo face.

Protocol 3.1: m-CPBA Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

Procedure:

  • Dissolve the bicyclic alkene (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cooled alkene solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to decompose excess peroxyacid.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude epoxide can be purified by silica gel chromatography.

ParameterCondition
Reagent m-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Expected Stereochemistry exo-Epoxide

Dihydroxylation: Installing Vicinal Diols

The syn-dihydroxylation of the alkene provides access to the corresponding cis-diol, a valuable intermediate for further functionalization. This transformation can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[5] For asymmetric dihydroxylation, the Sharpless ligands (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) can be employed to achieve high enantioselectivity.[6] The dihydroxylation is expected to occur from the less hindered exo face.[7]

G Start Dissolve Alkene in t-BuOH/H₂O mixture Reagents Add NMO and AD-mix-β (or α) Start->Reagents Cool Cool to 0 °C Reagents->Cool OsO4 Add catalytic OsO₄ (if not in AD-mix) Cool->OsO4 Stir Stir at 0 °C to RT until completion (TLC) OsO4->Stir Quench Quench with Na₂SO₃ Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Purify via Column Chromatography Extract->Purify

Protocol 4.1: Sharpless Asymmetric Dihydroxylation

Materials:

  • This compound

  • AD-mix-β (or AD-mix-α for the other enantiomer)

  • Osmium tetroxide (optional, as it's in the AD-mix)

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Prepare a 1:1 mixture of t-BuOH and water.

  • In a round-bottom flask, vigorously stir AD-mix-β (approx. 1.4 g per 1 mmol of alkene) in the t-BuOH/water solvent system at room temperature until both phases are clear.

  • Cool the mixture to 0 °C.

  • Add the bicyclic alkene (1.0 eq) to the cooled reaction mixture.

  • Stir vigorously at 0 °C. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude diol by silica gel chromatography.

ParameterCondition
Reagent AD-mix-α or AD-mix-β
Solvent t-BuOH/H₂O (1:1)
Temperature 0 °C to Room Temperature
Expected Stereochemistry exo, cis-Diol

Cyclopropanation: Forging the Three-Membered Carbocycle

The Simmons-Smith reaction is a classic method for converting alkenes into cyclopropanes and involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[8] This reaction is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The attack of the carbenoid is expected to occur from the less hindered exo face.

Protocol 5.1: Simmons-Smith Cyclopropanation

Materials:

  • This compound

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Activate the zinc-copper couple. In a flame-dried flask under an inert atmosphere (e.g., argon), add Zn-Cu (2.0 eq).

  • Add anhydrous Et₂O, followed by the dropwise addition of diiodomethane (1.5 eq). Gentle heating may be required to initiate the formation of the carbenoid.

  • Once the exothermic reaction subsides, add a solution of the bicyclic alkene (1.0 eq) in anhydrous Et₂O dropwise.

  • Reflux the reaction mixture, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated NH₄Cl solution.

  • Filter the mixture through Celite®, washing the pad with Et₂O.

  • Separate the layers of the filtrate and extract the aqueous layer with Et₂O (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude cyclopropanated product by silica gel chromatography.

ParameterCondition
Reagent Zn-Cu, CH₂I₂
Solvent Diethyl ether
Temperature Reflux
Expected Stereochemistry exo-Cyclopropane

Conclusion

The alkene in this compound provides a versatile entry point for a range of synthetically useful transformations. The protocols outlined herein for hydrogenation, epoxidation, dihydroxylation, and cyclopropanation enable the generation of a diverse set of derivatives. The inherent steric bias of the bicyclic system provides a reliable means of controlling the stereochemical outcome of these reactions, predominantly favoring attack from the exo face. These methods should empower researchers in medicinal chemistry and drug discovery to further explore the chemical space around this valuable scaffold.

References

  • Malpass, J. R., Belkacemi, D., Griffith, G. A., & Robertson, M. D. (2002). Cycloaddition of phenyl azide to unsymmetrical azabicyclic alkenes. Arkivoc, 2002(6), 164-174. Available at: [Link]

  • Fülöp, F., et al. (2017). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Request PDF. Available at: [Link]

  • Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ahmad, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Available at: [Link]

  • Malpass, J. R., et al. (2002). Cycloaddition of phenyl azide to unsymmetrical azabicyclic alkenes. Semantic Scholar. Available at: [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Available at: [Link]

  • Master Organic Chemistry. (2021). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]

  • Pavel, M. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. Available at: [Link]

  • Pavel, M. (2017). and [3.2.1]-3-azabicyclic diamines. Montclair State University. Available at: [Link]

  • Holzgrabe, U., et al. (2011). Synthesis of Hydroxy- and Polyhydroxy-Substituted 1,3-Diaminocyclohexanes. e-Publications@Marquette. Available at: [Link]

Sources

Application Notes and Protocols: LiAlH4 Reduction of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive guide for the lithium aluminum hydride (LiAlH4) mediated reduction of tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate. This reaction is a crucial transformation, converting the bicyclic carbamate into the corresponding amino alcohol, a valuable building block in medicinal chemistry and drug discovery.[][2][3] We will delve into the mechanistic underpinnings of this reduction, offer a detailed, field-tested experimental protocol, and emphasize the critical safety considerations required when handling the highly reactive LiAlH4. This guide is intended for researchers, scientists, and professionals in drug development who are looking to employ this robust synthetic method.

Introduction

The this compound is a conformationally constrained bicyclic scaffold. The reduction of the carbamate functionality within this molecule to a methylamino group and the concurrent opening of the lactone-like structure yields a chiral amino alcohol. These bicyclic amino alcohols are of significant interest in pharmaceutical development due to their rigid structures, which can impart favorable binding characteristics to drug candidates.[][4][5] Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters and amides, making it the reagent of choice for this transformation.[6][7]

Mechanistic Rationale

The reduction of this compound with LiAlH4 proceeds through a multi-step mechanism. As a potent source of hydride ions (H⁻), LiAlH4 is a strong nucleophilic reducing agent.[8][9]

  • Initial Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion from LiAlH4 on the electrophilic carbonyl carbon of the carbamate. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.[7][10]

  • Intermediate Collapse and Ring Opening: The unstable tetrahedral intermediate collapses. In this specific substrate, which has features of both a carbamate and a lactone, the reaction likely proceeds with the departure of the tert-butoxycarbonyl group's oxygen as a leaving group, facilitated by the aluminum species. Concurrently or subsequently, the C-O bond of the oxabicyclo core is cleaved.

  • Formation of an Aldehyde Intermediate and Further Reduction: This collapse and ring opening leads to the formation of an aldehyde intermediate, which is immediately reduced by another equivalent of LiAlH4 to the primary alcohol.[6]

  • Work-up: The reaction is quenched by the careful addition of water and a basic solution to neutralize the excess LiAlH4 and to precipitate the aluminum salts, allowing for the isolation of the final amino alcohol product.[11][12]

Experimental Protocol

This protocol is designed for the small-scale synthesis of (2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanol. All operations involving LiAlH4 must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[13][14]

Materials and Equipment
MaterialGradeSupplier
This compound≥95%Commercial Source
Lithium aluminum hydride (LiAlH4), powder95%Commercial Source
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercial Source
Diethyl ether (Et2O), anhydrousReagent GradeCommercial Source
Sodium sulfate (Na2SO4), anhydrousReagent GradeCommercial Source
Saturated aqueous sodium sulfate (Na2SO4) solutionN/APrepared in-house
Deionized WaterN/AIn-house
15% aqueous Sodium Hydroxide (NaOH) solutionN/APrepared in-house
Celite® 545N/ACommercial Source
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Septa and needles
Inert gas supply (Nitrogen or Argon) with manifold
Ice bath
Rotary evaporator
Glassware for filtration (Büchner funnel, filter flask)
Safety Precautions

Lithium Aluminum Hydride is a highly reactive and pyrophoric substance. [13][15]

  • Handling: Always handle LiAlH4 powder in a glovebox or under a steady stream of inert gas.[13][14] Use non-metallic spatulas (ceramic or plastic) to avoid static discharge.[14]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and chemical-resistant gloves at all times.[13][15][16]

  • Quenching: Quench LiAlH4 reactions slowly and carefully at 0 °C. The reaction with water is extremely exothermic and liberates flammable hydrogen gas.[6][14]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand must be readily available. DO NOT use water or carbon dioxide extinguishers on a LiAlH4 fire.[13]

  • Spills: In case of a spill, cover the area with dry sand and contact safety personnel. Do not use water or combustible materials to clean up.[13][16]

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dry Glassware & Inert Atmosphere LAH_Suspension Prepare LiAlH4 suspension in THF Prep->LAH_Suspension Substrate_Addition Add Substrate Solution (in THF) dropwise at 0 °C LAH_Suspension->Substrate_Addition Stir_RT Stir at Room Temperature Substrate_Addition->Stir_RT Quench Quench reaction at 0 °C (H2O, NaOH(aq), H2O) Stir_RT->Quench Filter Filter through Celite® Quench->Filter Extract Extract with Et2O Filter->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: Workflow for the LiAlH4 reduction.

Step-by-Step Protocol
  • Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add lithium aluminum hydride (1.5 g, 39.5 mmol).

    • Suspend the LiAlH4 in anhydrous THF (50 mL).

  • Reaction:

    • In a separate flask, dissolve this compound (5.0 g, 22.0 mmol) in anhydrous THF (50 mL).

    • Cool the LiAlH4 suspension to 0 °C using an ice bath.

    • Slowly add the substrate solution to the LiAlH4 suspension dropwise via syringe over 30 minutes. Caution: Hydrogen gas will evolve.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC (Thin Layer Chromatography).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully and slowly quench the reaction by the sequential dropwise addition of:

      • 1.5 mL of deionized water

      • 1.5 mL of 15% aqueous NaOH

      • 4.5 mL of deionized water

    • A white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.

    • Add anhydrous sodium sulfate (10 g) and stir for an additional 15 minutes to ensure all water is absorbed.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL).

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanol.

Data Summary

ParameterValue
Starting Material Mass5.0 g
Starting Material Moles22.0 mmol
LiAlH4 Mass1.5 g
LiAlH4 Moles39.5 mmol
LiAlH4 Equivalents~1.8
Reaction Solvent & VolumeAnhydrous THF, 100 mL total
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Expected Product(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanol
Expected Yield75-85% (literature dependent)

Concluding Remarks

The LiAlH4 reduction of this compound is an effective method for the synthesis of the corresponding bicyclic amino alcohol. Strict adherence to safety protocols, particularly the handling of LiAlH4 and the quenching procedure, is paramount for the successful and safe execution of this reaction. The resulting amino alcohol serves as a versatile intermediate for the development of novel therapeutics, where its rigid bicyclic structure can be exploited to achieve high binding affinity and selectivity.

References

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Google Patents. (n.d.). US6444190B2 - Reduction compositions and processes for making the same.
  • Leah4sci. (2016). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Romano, J. (2018). Organic Chemistry - Reduction Mechanism with LiAlH4. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • MDPI. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • SciSpace. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Thieme. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 6: 1-Oxa-2-azacycloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-benzoyl-. Retrieved from [Link]

  • Google Patents. (n.d.). EP0322182A2 - Azabicyclic compounds, process for their preparation and pharmaceutical compositions containing them.

Sources

Application Notes & Protocols: Leveraging Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformational Constraint in Drug Design

In the intricate dance between an enzyme and its substrate, conformation is paramount. The active site of an enzyme often contorts the substrate into a high-energy transition state to catalyze a reaction. A highly effective strategy in modern drug design is to develop inhibitor molecules that mimic this specific, often strained, conformation.[1][2] By presenting a rigid scaffold that requires minimal conformational reorganization to bind, these inhibitors can achieve high affinity and specificity.

The bicyclo[2.2.2]octane framework represents a nearly ideal platform for this purpose. Its inherent rigidity and well-defined stereochemistry allow for the precise, vectorial presentation of functional groups into the binding pockets of an enzyme active site. Within this class of molecules, Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate (1) emerges as a particularly versatile and powerful starting material. Its key features include:

  • A strained alkene , primed for a variety of stereoselective chemical transformations.

  • A Boc-protected amine , offering a stable, latent nucleophile that can be unmasked and functionalized at a desired point in the synthesis.

  • A bridged 1,2-oxazine ring system , which locks the cyclohexene ring into a defined boat-like conformation and provides a handle for potential ring-opening strategies to access different scaffolds.[3]

This guide provides a detailed exploration of the strategic application of this bicyclic alkene in the synthesis of potential enzyme inhibitors, supported by field-proven protocols and mechanistic rationale.

Logical Framework for Inhibitor Synthesis

The central thesis for using compound 1 is its ability to serve as a modular platform. The synthetic strategy involves a logical sequence of transformations to install functionalities known to be critical for enzyme recognition, such as hydroxyl, amino, and guanidinium groups.

G cluster_start Starting Material cluster_core Core Transformations on Alkene cluster_deriv Key Intermediate Derivatization cluster_final Final Functionalization & Target Inhibitors start Tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate (1) dihydroxylation Diastereoselective Dihydroxylation start->dihydroxylation OsO₄/NMO epoxidation Epoxidation start->epoxidation m-CPBA diol cis-Diol Intermediate (2) dihydroxylation->diol epoxide Epoxide Intermediate (3) epoxidation->epoxide deprotection Boc Deprotection diol->deprotection ring_opening Nucleophilic Ring Opening (e.g., with Azide) epoxide->ring_opening NaN₃ then reduction amino_alcohol Amino Alcohol (4) ring_opening->amino_alcohol acetylation Acetylation amino_alcohol->acetylation guanidinylation Guanidinylation deprotection->guanidinylation glycosidase_inhibitors Potential Glycosidase Inhibitors deprotection->glycosidase_inhibitors Polyhydroxylated scaffold neuraminidase_inhibitors Potential Neuraminidase Inhibitors guanidinylation->neuraminidase_inhibitors Mimics Zanamivir side chain acetylation->neuraminidase_inhibitors Mimics Oseltamivir side chain

Sources

Application Note: A Detailed Protocol for the Acid-Catalyzed Boc Deprotection of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene framework is a conformationally constrained scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive building block for designing potent and selective ligands for various biological targets. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of derivatives of this scaffold due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient deprotection of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate, yielding the corresponding secondary amine hydrochloride salt, a versatile intermediate for further synthetic elaboration.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[5] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3] The carbamic acid readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[4] In the presence of excess acid, the liberated amine is protonated to form the corresponding ammonium salt.[3]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection Boc_Protected_Amine Boc-Protected Amine (R-NHBoc) Protonation Protonation Boc_Protected_Amine->Protonation + H⁺ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Intermediate (R-NHCOOH) Fragmentation->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation ((CH₃)₃C⁺) Fragmentation->tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine (R-NH₂) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 Protonation_Final Protonation Free_Amine->Protonation_Final + H⁺ Amine_Salt Amine Salt (R-NH₃⁺ X⁻) Protonation_Final->Amine_Salt

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol

This protocol is optimized for the deprotection of this compound. Researchers should adapt the procedure based on the specific substrate and scale of the reaction.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%Commercial Source-
4 M HCl in 1,4-DioxaneAnhydrous SolutionCommercial SourceHandle in a fume hood. Moisture sensitive.
Dichloromethane (DCM)AnhydrousCommercial SourceUse a dry solvent to prevent unwanted side reactions.
Diethyl etherAnhydrousCommercial SourceUsed for precipitation of the product.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionReagent GradeIn-house prepFor neutralization during workup if the free amine is desired.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent GradeCommercial SourceFor drying the organic layer.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous dichloromethane (DCM).

  • Acid Addition: Under a nitrogen or argon atmosphere, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv.) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation (as Hydrochloride Salt):

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Add anhydrous diethyl ether to the residue to precipitate the product as a white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride salt.

  • Workup (to obtain the Free Amine - Optional):

    • After removing the solvent under reduced pressure, carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Experimental_Workflow cluster_1 Experimental Workflow for Boc Deprotection Start Start: Boc-protected amine Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_Acid Add 4M HCl in Dioxane (0 °C to RT) Dissolve->Add_Acid Monitor Monitor reaction (TLC/LC-MS) Add_Acid->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup_Choice Desired Product Form? Complete->Workup_Choice Yes Workup_Salt Workup (HCl Salt): - Concentrate - Precipitate with Ether - Filter and Dry Workup_Choice->Workup_Salt HCl Salt Workup_Free_Amine Workup (Free Amine): - Concentrate - Neutralize (NaHCO₃) - Extract - Dry and Concentrate Workup_Choice->Workup_Free_Amine Free Amine Product_Salt Product: Amine Hydrochloride Salt Workup_Salt->Product_Salt Product_Free_Amine Product: Free Amine Workup_Free_Amine->Product_Free_Amine

Caption: A typical experimental workflow for Boc deprotection.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of the acidic reagent. For more sterically hindered substrates, gentle heating (e.g., to 40 °C) may be necessary, but this should be done with caution to avoid potential side reactions.

  • Side Reactions: The tert-butyl cation generated during the reaction is a potent electrophile and can potentially alkylate nucleophilic functional groups within the substrate or solvent.[6] While less common with this specific substrate, for more complex molecules, the addition of a scavenger such as anisole or thioanisole can mitigate this issue.

  • Product Isolation: The hydrochloride salt of the product is often a crystalline solid that precipitates easily from non-polar solvents like diethyl ether.[7] If the product remains as an oil, trituration with fresh solvent may induce crystallization. For the free amine, ensure complete neutralization during the workup to maximize extraction efficiency. Purification of the free amine can be more challenging than its salt form.[8]

  • Choice of Acid: While TFA is also a common reagent for Boc deprotection, HCl in dioxane is often preferred as it is more volatile and easier to remove during workup.[2][9] However, the choice of acid may depend on the presence of other acid-sensitive functional groups in the molecule.

Conclusion

This application note provides a robust and reliable protocol for the Boc deprotection of this compound. By understanding the underlying mechanism and potential challenges, researchers can confidently and efficiently generate the deprotected amine, a key intermediate for the synthesis of novel bioactive compounds. The provided workflow and troubleshooting guide will aid in the successful implementation of this critical synthetic transformation.

References

  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 5036. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. [Link]

  • ResearchGate. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • SciSpace. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. [Link]

  • SciSpace. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Krishnamurthy, J., Moriguchi, T., Arai, T., & Tsuge, H. (2015). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o449–o450. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2021). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 23(15), 5899–5903. [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. This guide provides in-depth, experience-driven advice, detailed protocols, and mechanistic insights to ensure the successful and efficient synthesis of your target compound.

Introduction: Navigating the Synthetic Landscape

This compound is a valuable bicyclic scaffold in medicinal chemistry and drug discovery. Its constrained conformation provides a unique three-dimensional presentation of substituents, making it an attractive building block for novel therapeutics. The synthesis of this molecule, however, is not without its challenges. The two primary synthetic routes, the Hetero-Diels-Alder reaction and the intramolecular lactonization of hydroxypipecolic acid derivatives, each present a unique set of potential side products. Understanding the underlying mechanisms that lead to these impurities is crucial for optimizing reaction conditions and streamlining purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. We will delve into the causality behind the formation of common side products and provide actionable strategies to minimize their occurrence.

Part 1: Hetero-Diels-Alder Approach

The Hetero-Diels-Alder reaction is a powerful method for the construction of the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core. This approach typically involves the [4+2] cycloaddition of a diene with a nitroso dienophile.

FAQ 1: I am observing multiple isomers in my crude product mixture. How can I control the stereoselectivity of the Diels-Alder reaction?

Answer: The formation of diastereomers is a common challenge in Diels-Alder reactions involving cyclic dienes. The stereochemical outcome is dictated by the approach of the dienophile to the diene.

  • Endo vs. Exo Addition: The dienophile can approach the diene from two different faces, leading to the formation of endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions, but the exo product is typically the thermodynamically more stable isomer. Reaction temperature and time can influence the ratio of these isomers. Lower temperatures generally favor the kinetic endo product.

  • Facial Selectivity: In substituted dienes, the dienophile can approach from either the less sterically hindered face or the more sterically hindered face, leading to different diastereomers. The choice of catalyst, particularly Lewis acids, can significantly influence facial selectivity by coordinating to the dienophile and directing its approach.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Temperature Run the reaction at lower temperatures (e.g., -78 °C to 0 °C).Favors the formation of the kinetic product, which is often a single isomer.
Lewis Acid Screen various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl).Can enhance the rate and selectivity of the reaction by activating the dienophile and promoting a specific transition state geometry.
Solvent Test a range of solvents with varying polarities.Solvent polarity can influence the stability of the transition states leading to different isomers.
Chiral Auxiliaries For asymmetric synthesis, consider using a chiral auxiliary on the diene or dienophile.Can induce high levels of diastereoselectivity.
Diagram: Endo vs. Exo Approach in Hetero-Diels-Alder Reaction

G cluster_endo Endo Approach (Kinetic Product) cluster_exo Exo Approach (Thermodynamic Product) endo_diene Diene endo_ts Endo Transition State endo_diene->endo_ts endo_dienophile Dienophile endo_dienophile->endo_ts endo_product Endo Adduct endo_ts->endo_product Favored at low temp. exo_diene Diene exo_ts Exo Transition State exo_diene->exo_ts exo_dienophile Dienophile exo_dienophile->exo_ts exo_product Exo Adduct exo_ts->exo_product Favored at high temp.

Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.

FAQ 2: My reaction is sluggish, and upon heating, I observe the formation of starting materials. What is happening?

Answer: This is a classic sign of a reversible Diels-Alder reaction, where the desired cycloaddition is in equilibrium with the retro-Diels-Alder reaction. The bicyclo[2.2.2]octene system can be prone to retro-cycloaddition, especially at elevated temperatures.

Troubleshooting Strategies:

  • Lower Reaction Temperature: As mentioned previously, lower temperatures will favor the forward reaction.

  • Use of a Catalyst: Lewis acids can accelerate the forward reaction, allowing you to run the reaction at a lower temperature and still achieve a reasonable reaction rate.

  • High Pressure: Applying high pressure (e.g., using a high-pressure reactor) can favor the formation of the cycloadduct, as the transition state for the cycloaddition has a smaller volume than the starting materials.

  • In-situ Trapping: If the initial adduct is unstable, consider a subsequent reaction step that can be performed in the same pot to "trap" the desired product and prevent the retro-reaction.

FAQ 3: I am seeing byproducts that appear to be from a "double" cycloaddition. How can I prevent this?

Answer: In some cases, the initial Diels-Alder adduct can undergo a subsequent elimination (e.g., of CO₂) to form a new diene, which can then react with another molecule of the dienophile. This leads to the formation of a "double" cycloadduct.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the diene to ensure that the dienophile is consumed before it can react with the intermediate diene.

  • Lower Reaction Temperature and Time: These conditions can help to isolate the initial cycloadduct before it has a chance to eliminate and react further.

  • Choice of Dienophile: Dienophiles with different electronic properties may be less prone to this side reaction.

Part 2: Intramolecular Lactonization Approach

The intramolecular lactonization of a cis-5-hydroxypipecolic acid derivative is an elegant route to the desired bicyclic lactone. However, the stereochemistry of the starting material is paramount.

FAQ 4: My reaction yield is low, and I am isolating a significant amount of a polar, water-soluble compound. What is this side product?

Answer: The most common side product in this synthesis is the unreacted trans -5-hydroxypipecolic acid derivative . The intramolecular lactonization to form the bicyclo[2.2.2]octane ring system is sterically demanding. The cis-isomer, where the carboxylic acid and the hydroxyl group are on the same face of the piperidine ring, can readily cyclize.[1][2] The trans-isomer, however, cannot achieve the necessary geometry for lactonization and remains as the open-chain hydroxy acid.[1][2]

Troubleshooting Strategies:

  • Starting Material Purity: Ensure that your starting material is enriched in the cis-isomer. If you are synthesizing the hydroxypipecolic acid precursor, optimize the stereoselectivity of that reaction.

  • Purification: The desired lactone is significantly less polar than the unreacted trans-hydroxy acid.[1] A simple silica gel column chromatography can effectively separate the product from the starting material.

Diagram: Stereochemical Control in Intramolecular Lactonization

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_start cis-5-Hydroxypipecolic Acid Derivative cis_product Tert-butyl 2-oxa-3-azabicyclo[2.2.2] oct-5-ene-3-carboxylate (Desired Product) cis_start->cis_product Intramolecular Lactonization (Favored) trans_start trans-5-Hydroxypipecolic Acid Derivative no_reaction No Reaction (Major Side Product) trans_start->no_reaction Sterically Hindered

Caption: The crucial role of stereochemistry in the lactonization reaction.

FAQ 5: I am observing a byproduct corresponding to the loss of the Boc protecting group. How can I avoid this?

Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions.[1] If your reaction or workup conditions are too acidic, you can inadvertently cleave the Boc group, leading to the free amine.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Reaction pH Maintain neutral or slightly basic conditions during the reaction and workup.Prevents acid-catalyzed deprotection of the Boc group.
Acidic Reagents Avoid strong acids. If an acid catalyst is necessary for lactonization, use a mild one and carefully control the stoichiometry.Minimizes exposure of the Boc group to acidic environments.
Workup Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the extraction process.Neutralizes any residual acid.
Storage Store the final product in a neutral environment, as exposure to acidic air can cause slow deprotection over time.[1]Ensures the long-term stability of the compound.
FAQ 6: My precursor synthesis is yielding a mixture of regioisomers, including proline derivatives. How can I improve the regioselectivity?

Answer: The synthesis of 5-hydroxypipecolic acid derivatives, often starting from precursors with epoxide groups, can sometimes lead to the formation of 5-hydroxymethylproline derivatives as regioisomeric side products.[1] This arises from the alternative mode of intramolecular ring-opening of the epoxide.

Troubleshooting Strategies:

  • Control of Cyclization Conditions: The choice of base and solvent for the epoxide ring-opening can influence the regioselectivity. Carefully screen different conditions to favor the 6-membered ring formation (pipecoline) over the 5-membered ring (proline).

  • Directed Synthesis: Consider a synthetic route that unambiguously establishes the piperidine ring before the introduction of the hydroxyl group to avoid this regiochemical ambiguity.

Part 3: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.

Protocol 1: Synthesis via Intramolecular Lactonization

This protocol is adapted from the general principles described in the literature for the lactonization of cis-5-hydroxypipecolic acid derivatives.[1][3]

  • Starting Material: Begin with a mixture of cis- and trans-N-Boc-5-hydroxypipecolic acid ethyl ester.

  • Saponification: Dissolve the ester mixture in a 1:1 mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Acidification and Lactonization: Cool the reaction mixture to 0 °C and carefully acidify to pH 3-4 with 1 M HCl. The cis-isomer will undergo spontaneous intramolecular lactonization under these acidic conditions.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The desired lactone will be in the organic phase, while the unreacted trans-hydroxy acid will remain in the aqueous phase.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Protocol 2: General Considerations for Hetero-Diels-Alder Reaction

This protocol outlines general steps for a Hetero-Diels-Alder approach.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the diene (e.g., 1,3-cyclohexadiene) in anhydrous dichloromethane.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C).

  • Dienophile Addition: In a separate flask, prepare a solution of the in situ generated nitroso dienophile (from a suitable precursor like an α-chloronitroso compound).[4] Add this solution dropwise to the diene solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate - SciSpace. Available at: [Link]

  • One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems - Arkivoc. Available at: [Link]

  • Product Class 6: 1-Oxa-2-azacycloalkanes. Available at: [Link]

  • Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Available at: [Link]

  • Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate - Semantic Scholar. Available at: [Link]

  • 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction - ResearchGate. Available at: [Link]

  • 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction - Sci-Hub. Available at: [Link]

  • Supporting Information for Oxidative cycloaddition of hydroxamic acids with dienes or guaiacols mediated by iodine(III) reagents - Beilstein Journals. Available at: [Link]

  • 2-azabicyclo[2.2.2]octa-3,5-dione via a nitrile Diels-Alder reaction - PubMed. Available at: [Link]

  • Cycloaddition of phenyl azide to unsymmetrical azabicyclic alkenes - Semantic Scholar. Available at: [Link]

  • 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. Available at: [Link]

  • Double bond pyramidalization in 2-oxa-3-azabicyclo[2.2.2]oct-5-ene and... - ResearchGate. Available at: [Link]

  • 2-Oxa-3-azabicyclo(2.2.2)oct-5-ene - PubChem - NIH. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate using silica gel column chromatography. It is designed for researchers, chemists, and drug development professionals who encounter challenges during the post-synthesis workup of this important bicyclic building block. The information synthesizes established protocols with field-proven troubleshooting insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of the title compound.

Q1: What is the recommended starting solvent system for purifying this compound on a silica gel column?

A1: Based on literature precedent and the compound's structure, a non-polar/polar solvent system is most effective. The recommended starting point is a gradient or isocratic elution with a mixture of n-hexane (or pentane) and ethyl acetate (EtOAc). A typical starting ratio is in the range of 4:1 to 5:1 (Hexane:EtOAc).[1][2] It is crucial to first determine the optimal solvent system by running a Thin-Layer Chromatography (TLC) analysis of your crude reaction mixture.

Q2: How can I visualize this compound on a TLC plate, as it lacks a strong UV chromophore?

A2: The compound shows weak absorbance under a UV lamp (254 nm). For clear visualization, a chemical stain is necessary. A potassium permanganate (KMnO₄) stain is highly effective. The double bond in the bicyclic system will react with the KMnO₄, appearing as a yellow or light brown spot on a purple background.[1] This method is sensitive and excellent for identifying fractions containing the product.

Q3: What are the most likely impurities I will need to separate from the crude product?

A3: The title compound is typically synthesized via a hetero-Diels-Alder reaction between 1,3-cyclohexadiene and an in-situ generated N-Boc nitroso species (from a precursor like tert-butyl hydroxycarbamate).[1] Therefore, the primary impurities are:

  • Unreacted 1,3-cyclohexadiene: Very non-polar, will elute quickly.

  • Unreacted tert-butyl hydroxycarbamate: More polar than the product.

  • Oxidation byproducts or polymeric material: These are often highly polar and may remain at the baseline of the TLC or streak.

Q4: My compound appears to be degrading on the column, leading to low yields. What is the cause and how can I prevent it?

A4: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the removal of the Boc group. To mitigate this, you can either use deactivated (neutral) silica gel or, more commonly, add a small amount of a tertiary amine base, such as triethylamine (NEt₃), to your eluent system (typically 0.1% to 1% by volume). This neutralizes the acidic sites on the silica surface, preventing product degradation and often improving peak shape by reducing tailing.[3]

Part 2: Standard Purification Protocol

This protocol provides a validated, step-by-step methodology for the purification.

1. TLC Analysis and Solvent System Optimization: i. Dissolve a small amount of your crude reaction mixture in dichloromethane or ethyl acetate. ii. Spot the solution on a silica gel TLC plate. iii. Develop the plate in several test solvent systems (e.g., 9:1, 5:1, 3:1 Hexane:EtOAc). iv. The ideal system will give your target compound an Rf value of approximately 0.25-0.35. An Rf of 0.25 has been reported in a 1:1 n-pentane:EtOAc system, though this is likely too polar for the column itself and better suited for TLC analysis.[1] v. Visualize the plate using a KMnO₄ dip.

2. Column Preparation (Wet Slurry Method): i. Select a glass column with an appropriate diameter based on the amount of crude material (a 100:1 ratio of silica gel to crude material by weight is a good rule of thumb). ii. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. iii. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). iv. Pour the slurry into the column, gently tapping the side to ensure even packing. v. Allow the silica to settle, ensuring no air bubbles are trapped. Open the stopcock to drain some solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Wet Loading (Preferred for this compound): a. Dissolve the crude product in the minimum possible volume of dichloromethane or the eluent. b. Using a pipette, carefully apply the solution to the top of the silica bed. c. Open the stopcock and allow the sample to absorb onto the silica. d. Carefully add a small amount of fresh eluent to wash the sides and ensure the entire sample is a narrow band at the top.
  • Dry Loading (If solubility is low): a. Dissolve the crude product in a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution. c. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[4] d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: i. Carefully add a layer of sand on top of your sample band to prevent disturbance. ii. Fill the column with the eluent. iii. Begin elution, collecting fractions in test tubes. Maintain a consistent flow rate; too fast leads to poor separation, while too slow causes band broadening due to diffusion.[4] iv. If separation is difficult, a shallow gradient can be employed (e.g., slowly increasing the percentage of ethyl acetate).

5. Analysis of Fractions: i. Spot every second or third fraction onto a TLC plate. ii. Develop and stain the plate to identify which fractions contain the pure product. iii. Combine the pure fractions and remove the solvent under reduced pressure. The final product should be a yellow, viscous oil.[1]

Part 3: Troubleshooting Guide

Direct answers to specific experimental problems.

Problem: My compound is eluting with a non-polar impurity (likely unreacted diene).

  • Cause: Your solvent system is too polar, causing your product to travel too quickly down the column (high Rf).

  • Solution: Decrease the polarity of your eluent. Use a higher ratio of hexane to ethyl acetate (e.g., move from 4:1 to 9:1). This will increase the retention of your product on the silica, allowing the very non-polar impurity to elute first.

Problem: The product is smearing (tailing) significantly down the column.

  • Cause 1: Acidic Silica. The carbamate or ether oxygen may be interacting with acidic silanol groups on the silica surface, causing tailing. This can also indicate on-column decomposition.[5]

  • Solution 1: Add 0.1-1% triethylamine to your eluent system. This neutralizes the acidic sites and dramatically improves peak shape for amine-containing or acid-sensitive compounds.

  • Cause 2: Overloading. The column is saturated with too much crude material.

  • Solution 2: Repeat the chromatography with less material or use a wider column to maintain the recommended 100:1 silica-to-sample ratio.

Problem: I recovered a very low yield of my product, even though the reaction appeared to be successful by TLC.

  • Cause 1: On-Column Decomposition. As mentioned, the acid sensitivity of the Boc group is a primary culprit.

  • Solution 1: Immediately repeat the column using a neutralized eluent (add triethylamine). To check if decomposition is the issue, perform a 2D TLC: run a plate in one direction, rotate it 90 degrees, and run it again in the same solvent. If spots appear off the diagonal, decomposition is occurring.[3]

  • Cause 2: Irreversible Adsorption. The compound may have bound irreversibly to the silica.

  • Solution 2: If you suspect product is still on the column, try flushing with a much more polar solvent system (e.g., 1:1 Hexane:EtOAc or even 5% Methanol in DCM) to see if you can recover any material.

Problem: My fractions are clean by TLC, but after evaporation, the mass is very low and it's just a faint oil.

  • Cause: The fractions are too dilute. Your compound may have eluted over a larger-than-expected volume.

  • Solution: Before combining fractions, try concentrating a few of the fractions you thought contained the product and re-running the TLC. You may find the concentration was too low to detect initially.[3] Collect larger fractions or continue eluting for a longer period.

Part 4: Data Summary & Visualization

Chromatography Parameter Summary
ParameterRecommended ConditionPurpose/Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase n-Hexane / Ethyl AcetateProvides good selectivity for the target compound vs. likely impurities.
Starting Ratio 9:1 to 4:1 (Hexane:EtOAc)Adjust based on crude TLC to achieve an Rf of 0.25-0.35.
Eluent Additive 0.1-1% Triethylamine (NEt₃)Neutralizes acidic silica, prevents Boc-group cleavage, reduces tailing.
TLC Visualization Potassium Permanganate (KMnO₄) DipStains the double bond, providing sensitive detection.[1]
Reported Rf Value ~0.25 (in 1:1 n-pentane:EtOAc)Useful reference point for TLC analysis.[1]
Troubleshooting Workflow

Troubleshooting_Flowchart start Start: Purification Issue check_tlc Action: Analyze TLC of Crude & Fractions start->check_tlc problem_sep Problem: Poor Separation sol_solvent Solution: Decrease Eluent Polarity (e.g., more Hexane) problem_sep->sol_solvent sol_gradient Solution: Use a Slower, Shallower Gradient problem_sep->sol_gradient problem_tail Problem: Tailing / Smearing sol_base Solution: Add 0.1-1% NEt3 to Eluent problem_tail->sol_base sol_load Solution: Use Dry Loading & Ensure Narrow Band problem_tail->sol_load sol_column_size Solution: Reduce Sample Load or Use Wider Column problem_tail->sol_column_size problem_yield Problem: Low Yield sol_check_decomp Solution: Check Stability with 2D TLC & Add NEt3 problem_yield->sol_check_decomp check_tlc->problem_sep Spots Overlap check_tlc->problem_tail Streaking Spots check_tlc->problem_yield Product Disappears sol_check_decomp->sol_base

Sources

Troubleshooting low conversion in hetero-Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hetero-Diels-Alder Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with hetero-Diels-Alder (HDA) reactions. As a powerful tool for constructing six-membered heterocycles, the HDA reaction is pivotal in synthetic chemistry.[1][2][3] However, its success is sensitive to a variety of factors. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues of low conversion in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing very low conversion in my hetero-Diels-Alder reaction. What are the most common initial culprits?

Low conversion is a frequent issue that can typically be traced back to one of four primary areas: (1) inherent reactivity of the substrates, (2) suboptimal reaction conditions, (3) catalyst issues, or (4) steric hindrance.

Before delving into complex optimization, always verify the basics:

  • Reagent Purity: Ensure your diene, dienophile, solvent, and catalyst are pure and, where necessary, anhydrous. Contaminants can inhibit catalysts or participate in side reactions.

  • Stoichiometry: Confirm the molar ratios of your reactants. Sometimes, using a slight excess of the more stable or readily available reactant can drive the equilibrium toward the product.

  • Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[4][5] If your diene is acyclic, it may preferentially exist in the more stable s-trans conformation, which is unreactive. Cyclic dienes are often more reactive because they are "locked" in the required s-cis state.[4][6]

This initial checklist helps eliminate simple experimental errors before you invest time in more extensive troubleshooting.

Q2: How do the electronic properties of my reactants dictate reaction success?

The efficiency of a hetero-Diels-Alder reaction is fundamentally governed by Frontier Molecular Orbital (FMO) theory. The reaction rate is inversely proportional to the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][7]

  • Normal Electron-Demand HDA: This is the most common variant. The reaction is accelerated by electron-donating groups (EDGs) on the diene (raising its HOMO energy) and electron-withdrawing groups (EWGs) on the heterodienophile (lowering its LUMO energy).[5][7] If you have an electron-rich diene (e.g., Danishefsky's diene) and an electron-poor dienophile (e.g., an α,β-unsaturated carbonyl), you are in a normal-demand scenario. Low conversion might indicate that the electronic push-pull is not strong enough.

  • Inverse Electron-Demand HDA (IEDDA): In this case, the electronic roles are reversed. The diene is made electron-deficient by EWGs, and the dienophile is electron-rich with EDGs.[2][7][8] This flips the primary orbital interaction to the diene's LUMO and the dienophile's HOMO.[8] Using a normal-demand substrate pairing in an inverse-demand scenario will result in a large HOMO-LUMO gap and, consequently, poor reactivity.

Causality: The choice of EDGs and EWGs directly manipulates the HOMO-LUMO energy levels. A smaller energy gap leads to a more stable transition state and a faster reaction rate. If conversion is low, re-evaluate whether your substituents provide a sufficient electronic bias for the reaction type you are attempting.

Q3: My electronics seem correct, but the reaction is still sluggish. Could steric hindrance be the issue?

Absolutely. Steric hindrance is a critical factor that can override favorable electronics. The [4+2] cycloaddition proceeds through a highly ordered and compact cyclic transition state.[6]

  • Hindrance on the Diene: Bulky substituents on the termini of the diene (C1 and C4) can physically block the approach of the dienophile.[2][6] Conversely, bulky groups at the C2 or C3 positions can sometimes be beneficial by destabilizing the unreactive s-trans conformation and favoring the required s-cis form.[2]

  • Hindrance on the Dienophile: Large substituents on the heterodienophile can likewise impede its approach to the diene, increasing the activation energy.[9]

Troubleshooting Strategy: If you suspect steric clash, consider redesigning your substrates if possible. Alternatively, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier, although this may also favor the retro-Diels-Alder reaction (see Q5).

Troubleshooting_Workflow start Low Conversion in Hetero-Diels-Alder sub_check Substrate & Reagent Check start->sub_check Is it the reactants? cond_check Reaction Conditions Check start->cond_check Is it the setup? purity Purity & Stoichiometry sub_check->purity electronics Electronic Demand (Normal vs. Inverse) sub_check->electronics sterics Steric Hindrance sub_check->sterics catalyst Catalyst Activity/Choice cond_check->catalyst solvent Solvent Effects cond_check->solvent temperature Temperature & Reversibility cond_check->temperature solution_purity Solution: - Verify purity (NMR, etc.) - Use excess of one reagent purity->solution_purity solution_electronics Solution: - Add stronger EWG/EDG - Use Lewis Acid Catalyst electronics->solution_electronics solution_sterics Solution: - Increase temperature - Redesign substrates - Use high pressure sterics->solution_sterics solution_catalyst Solution: - Screen different catalysts - Check for catalyst poisons - Use anhydrous conditions catalyst->solution_catalyst solution_solvent Solution: - Screen polar aprotic/protic solvents - Consider solvent-catalyst compatibility solvent->solution_solvent solution_temperature Solution: - Lower temperature to disfavor retro-DA - Remove product as it forms temperature->solution_temperature

Q4: How do Lewis acid catalysts work, and what should I consider when choosing one?

Lewis acid catalysis is one of the most effective strategies for accelerating normal-demand HDA reactions.[1][10][11]

Mechanism of Action: A Lewis acid (e.g., TiCl₄, AlCl₃, ZnCl₂) coordinates to a basic site on the heterodienophile, typically the heteroatom (like the oxygen of a carbonyl group).[2][11] This coordination powerfully withdraws electron density, which significantly lowers the energy of the dienophile's LUMO.[1] The now-reduced HOMO-diene/LUMO-dienophile energy gap results in a dramatic rate enhancement.[1][12]

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_activation Activation Diene Diene (HOMO) Product Cycloadduct Diene->Product [4+2] Cycloaddition (Faster Rate) Dienophile C=O Dienophile (LUMO) Activated_Dienophile C=O---LA Activated Complex (Lowered LUMO) LA Lewis Acid (LA) LA->Dienophile Coordination Activated_Dienophile->Product [4+2] Cycloaddition (Faster Rate)

Optimization & Selection: The choice of Lewis acid is critical and substrate-dependent.

  • Reactivity: Stronger Lewis acids (e.g., TiCl₄, AlCl₃) often give higher rate acceleration but may also promote side reactions or product degradation. Milder acids (e.g., ZnCl₂, Mg(ClO₄)₂) can be effective and offer better functional group tolerance.[13]

  • Stoichiometry: While catalytic amounts are desired, some reactions require stoichiometric amounts of the Lewis acid, especially if the product is also a Lewis base that sequesters the catalyst.

  • Chirality: For asymmetric synthesis, a vast array of chiral Lewis acids have been developed to induce enantioselectivity.[1][10][14]

Troubleshooting Table: Lewis Acid Selection

Lewis Acid Typical Use Case Considerations
TiCl₄, AlCl₃ Highly effective for unreactive substrates. Very moisture-sensitive; can cause polymerization or degradation.
BF₃·OEt₂, SnCl₄ Good balance of reactivity and handling. Can be aggressive; may require low temperatures.[13]
ZnCl₂, Sc(OTf)₃ Mild conditions, good for sensitive substrates. May provide insufficient activation for challenging systems.

| Chiral Catalysts | Enantioselective synthesis. | Often require careful optimization of ligand, solvent, and temperature.[1][14] |

Q5: My reaction works at low temperatures but stalls, and at higher temperatures, I get my starting materials back. What is happening?

This is a classic sign of a reversible reaction governed by thermodynamic and kinetic control.[15] The Diels-Alder reaction is an equilibrium process. The forward reaction is entropically disfavored (two molecules combine into one), while the reverse reaction, known as the retro-Diels-Alder , is entropically favored.[2]

  • Kinetic Control (Low Temperature): At lower temperatures, the activation energy for the forward reaction is accessible, but the higher activation energy for the retro reaction is not. The product that forms fastest (the kinetic product) will dominate.[15] If the reaction stalls, it may be due to low thermal energy.

  • Thermodynamic Control (High Temperature): At higher temperatures, both the forward and reverse reactions are active, establishing an equilibrium.[12][15] If the product is less thermodynamically stable than the starting materials, the equilibrium will favor the reactants, leading to low conversion or decomposition of the product back to the starting materials.[12]

Troubleshooting Strategy:

  • Find the Sweet Spot: Carefully screen temperatures. There is often an optimal temperature that is high enough for a reasonable rate but low enough to minimize the retro reaction.

  • Product Removal: If practical, remove the product from the reaction mixture as it forms (e.g., by crystallization or precipitation) to drive the equilibrium forward according to Le Châtelier's principle.

Q6: How critical is solvent choice, and what should I be looking for?

Solvent choice can have a profound impact on reaction rate and selectivity.[16][17][18] There is no single "best" solvent; the optimal choice depends on the specific substrates and catalyst.

  • Polarity: Reactions involving charge separation in the transition state are often accelerated by polar solvents.[16] Lewis acid-catalyzed reactions, where the transition state is more polarized, frequently benefit from polar aprotic solvents like dichloromethane or acetonitrile.[16][19]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding, such as alcohols, can sometimes act as weak Brønsted acids, activating the dienophile and accelerating the reaction.[20] However, they can also coordinate to and deactivate Lewis acid catalysts.

  • Coordination: Solvents like THF or acetone can act as Lewis bases and compete with the dienophile for coordination to a Lewis acid catalyst, potentially inhibiting the reaction.[21][22]

Recommendation: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). When using a Lewis acid, favor non-coordinating solvents.

Workflow: General Protocol for Optimizing a Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol provides a systematic approach to optimizing a sluggish HDA reaction.

1. Preparation and Setup (Under Inert Atmosphere)

  • Thoroughly dry all glassware (oven or flame-drying).
  • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
  • Prepare stock solutions of the diene, dienophile, and Lewis acid catalyst in the chosen solvent to ensure accurate addition.

2. Initial Catalyst and Solvent Screening (Small Scale)

  • Set up parallel reactions in small vials.
  • To each vial, add the dienophile (1.0 eq).
  • Add the chosen solvent (e.g., CH₂Cl₂, Toluene, CH₃CN).
  • Cool the solutions to the desired starting temperature (e.g., -78 °C, 0 °C, or RT).
  • Add the Lewis acid catalyst (e.g., 0.1 - 1.0 eq of TiCl₄, ZnCl₂, etc.). Stir for 15-30 minutes to allow for complexation.
  • Add the diene (1.0 - 1.2 eq) dropwise.
  • Monitor all reactions simultaneously by TLC or UPLC/LC-MS at set time points (e.g., 1h, 4h, 12h, 24h).

3. Temperature Optimization

  • Using the best catalyst/solvent combination from Step 2, run the reaction at three different temperatures (e.g., -20 °C, Room Temperature, 50 °C).
  • Analyze the conversion and note any side product formation. This will help identify the optimal balance between reaction rate and stability (avoiding the retro-Diels-Alder).

4. Concentration and Stoichiometry Adjustment

  • If conversion is still low, try increasing the concentration of the reaction mixture (e.g., from 0.1 M to 0.5 M).
  • Investigate the effect of using one reactant in excess (e.g., 1.5 - 2.0 eq of the diene). This can be particularly effective if the diene is prone to dimerization or decomposition.

5. Analysis and Scale-Up

  • Once optimal conditions are identified (catalyst, solvent, temperature, concentration), confirm the result with a repeat experiment.
  • Carefully scale the reaction to the desired quantity, being mindful of exotherms during the addition of the Lewis acid and diene.

References

  • Tuñón, I., et al. (1993). Solvent Effects on Hetero Diels-Alder Reactions of Sulfur Dioxide with 1,3-Dienes. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Sustmann, R., & Sicking, W. (1993). Solvent effects on hetero Diels–Alder reactions of sulfur dioxide with 1,3-dienes. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Huang, Y., et al. (2000). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Fader, L.D. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. Available at: [Link]

  • Domingo, L. R., & Aurell, M. J. (2002). Hetero-Diels-Alder reaction transition structures: reactivity, stereoselectivity, catalysis, solvent effects, and the exo-lone-pair effect. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Myers, A.G. Research Group. Chem 115: Asymmetric Diels-Alder Reactions. Harvard University. Available at: [Link]

  • LibreTexts Chemistry. (2019). 17.16: Diels-Alder - a closer look. Available at: [Link]

  • Wang, J., et al. (2018). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. Available at: [Link]

  • van der Heijden, C. D., et al. (2019). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. Chemistry – A European Journal. Available at: [Link]

  • Reiser, O. (2017). Thermal Cycloadditions: Hetero-Diels-Alder Reactions. YouTube. Available at: [Link]

  • Tejero, T., et al. (2017). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2019). Effects of temperature and polarity on the Diels-Alder reaction. ResearchGate. Available at: [Link]

  • Total Synthesis. (n.d.). Diels Alder Reaction Mechanism, Orbitals & Examples. Available at: [Link]

  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]

  • Silber, E. (1972). Solvent effects in the Diels Alder reaction. Texas Tech University. Available at: [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the stereoselectivity achieved of the Diels-Alder reaction at hierarchical helicates with solvent and chiral ligand screening. Available at: [Link]

  • Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Available at: [Link]

  • Journal of South China Normal University. (1997). Aromatic Ring Diels-Alder Reaction and its Application. Available at: [Link]

  • Jasiński, R. (2022). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. MDPI. Available at: [Link]

  • NPTEL. (2015). Week 1: Lecture 5: Hetero Diels-Alder reaction. YouTube. Available at: [Link]

  • Chem-Station. (2016). Hetero Diels-Alder Reaction. Available at: [Link]

  • Seghers, S., et al. (2018). Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis. Reaction Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Diels-Alder reaction. Available at: [Link]

  • Liu, F., et al. (2025). Research Progress in Diels-Alder Reaction. Hans Publishers. Available at: [Link]

  • Vaughan, W. R., & Andersen, K. S. (1956). The Steric Factor in the Diels-Alder Reaction. II. Anthracene with Alkylmaleic Anhydrides and Alkylfumaric acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Improving the efficiency of the Diels-Alder process by using flow chemistry and zeolite catalysis. Available at: [Link]

  • Chinese Journal of Organic Chemistry. (2019). Application of Ugi/Diels-Alder Tandem Reaction in the Construction of Heterocyclic Compounds. Available at: [Link]

  • Hans Publishers. (2024). Ideological and Political Integration in Organic Synthesis Chemistry: Taking the Diels-Alder Reaction as an Example. Available at: [Link]

  • Denmark, S. E., & Almstead, N. G. (1993). Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. Chemical Communications. Available at: [Link]

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Technical Support Center: Synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate. This bicyclic scaffold is a valuable building block in medicinal chemistry and drug development. Its synthesis, typically achieved via a Diels-Alder reaction between furan and a suitable dienophile, presents several challenges, particularly during scale-up. This guide is designed for researchers, scientists, and process chemists to navigate and troubleshoot these challenges effectively. We will delve into the causality behind common experimental issues and provide validated protocols and data-driven insights to ensure successful and scalable production.

Synthesis Overview: The Furan/Maleimide Diels-Alder Reaction

The core of this synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (the diene) and an N-Boc protected maleimide derivative (the dienophile). This reaction is thermally reversible, a critical factor that underlies many of the challenges in obtaining high yields of the desired adduct.[1] The reaction typically produces a mixture of endo and exo diastereomers. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions, while the exo product is often the more thermodynamically stable isomer.[2] Understanding and controlling the equilibrium between the forward (Diels-Alder) and reverse (retro-Diels-Alder) reactions is paramount for success.[3][4]

Caption: General scheme of the Diels-Alder cycloaddition.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and scale-up in a question-and-answer format.

Question 1: Why is my reaction yield consistently low, even with extended reaction times?

Answer: Low yields in the furan-maleimide Diels-Alder reaction are most often attributed to an unfavorable reaction equilibrium rather than slow kinetics.

  • Probable Cause 1: Reaction Temperature is Too High. The Diels-Alder reaction between furan and maleimide is reversible.[1] Elevated temperatures favor the retro-Diels-Alder reaction, breaking the product back down into the starting materials.[3] On a larger scale, exothermic heat from the reaction can accumulate, further pushing the equilibrium toward the reactants.

    • Solution:

      • Strict Temperature Control: Maintain the reaction at a lower temperature (e.g., room temperature or below) for an extended period. Monitor the internal reaction temperature closely, especially during initial mixing and on larger scales.

      • Solvent Choice: Use a solvent in which the product has limited solubility. As the adduct precipitates, it is removed from the equilibrium, driving the reaction to completion according to Le Châtelier's principle. Diethyl ether or mixtures of dichloromethane/hexane can be effective.

      • Catalysis: Consider using a Lewis acid catalyst. Lewis acids can coordinate to the dienophile, lowering its LUMO energy and accelerating the forward reaction, often allowing for lower reaction temperatures.[5][6] However, care must be taken as Lewis acids can also promote side reactions with furan.[5]

  • Probable Cause 2: Degradation of Starting Materials. The N-Boc protected dienophile can be susceptible to hydrolysis or other degradation pathways if exposed to moisture or incompatible reagents. Furan itself can be prone to polymerization or oxidation.

    • Solution:

      • Reagent Quality: Ensure all starting materials and solvents are dry and of high purity.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run for a long duration.

Question 2: I'm observing significant amounts of byproducts. What are they and how can I prevent them?

Answer: Byproduct formation often stems from the reactivity of furan with catalysts or from isomerization of the desired product.

  • Probable Cause 1: Furan Polymerization/Decomposition. Strong Lewis acids or protic acids can catalyze the polymerization of furan, leading to the formation of dark, insoluble materials ("humin").[5]

    • Solution:

      • Use Milder Lewis Acids: If catalysis is necessary, screen milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) instead of stronger ones like AlCl₃.

      • Optimize Catalyst Loading: Use the lowest effective catalytic amount. Stoichiometric amounts are often unnecessary and detrimental.

      • Reverse Addition: Add the furan slowly to the solution of the dienophile and catalyst to maintain a low instantaneous concentration of furan, minimizing self-reaction.

  • Probable Cause 2: Isomerization of Endo to Exo Adduct. The initially formed kinetic endo adduct can convert to the more thermodynamically stable exo adduct over time, especially at elevated temperatures.[2][3] This process is often preceded by a retro-Diels-Alder reaction of the endo adduct.[3]

    • Solution:

      • Minimize Thermal Stress: Keep reaction and work-up temperatures as low as possible.

      • Rapid Isolation: Isolate the product as quickly as possible after the reaction is deemed complete to prevent post-reaction isomerization in solution. If the product precipitates, filter it promptly.

Troubleshooting_Workflow Start Low Yield or Byproducts Observed Check_Temp Is Reaction Temperature > 40°C? Start->Check_Temp Check_Purity Are Starting Materials Pure and Dry? Check_Temp->Check_Purity No Sol_Lower_Temp Action: Lower Temperature (0-25°C). Consider product precipitation. Check_Temp->Sol_Lower_Temp Yes Check_Catalyst Is a Strong Acid Catalyst Used? Check_Purity->Check_Catalyst Yes Sol_Purify_SM Action: Re-purify/Dry Starting Materials & Solvents. Check_Purity->Sol_Purify_SM No Sol_Milder_Cat Action: Switch to Milder Lewis Acid or Use Catalytic Amount. Check_Catalyst->Sol_Milder_Cat Yes Analyze Re-run and Analyze (TLC, 1H NMR) Check_Catalyst->Analyze No Sol_Lower_Temp->Analyze Sol_Purify_SM->Analyze Sol_Milder_Cat->Analyze End Problem Resolved Analyze->End

Caption: A decision-making workflow for troubleshooting common issues.

Question 3: My product seems to decompose during purification or storage. How can I improve its stability?

Answer: The thermal lability of the oxabicyclo[2.2.2]octene core is the primary cause of instability. The product can undergo a retro-Diels-Alder reaction upon heating.[1]

  • Probable Cause 1: High Temperatures During Work-up/Purification.

    • Solution:

      • Avoid Distillation: Do not attempt to purify the product by distillation.

      • Low-Temperature Rotary Evaporation: When removing solvent, use a low bath temperature (<30-40°C) and high vacuum. Do not evaporate to complete dryness if possible; instead, concentrate and precipitate the product by adding an anti-solvent.

      • Chromatography Considerations: If column chromatography is necessary, use a fast flow rate and avoid letting the column run dry or heat up. Consider performing chromatography in a cold room.

  • Probable Cause 2: Improper Storage Conditions.

    • Solution:

      • Store Cold: Store the isolated product in a refrigerator or freezer (-20°C is recommended) to minimize the rate of the retro-Diels-Alder reaction.

      • Inert Atmosphere: Store under an inert atmosphere to prevent potential long-term oxidative degradation.

Frequently Asked Questions (FAQs)

  • Q: What is the typical endo:exo ratio, and does it matter for my application?

    • A: The endo adduct is generally the kinetic product, but the ratio can be influenced by reaction temperature and time.[3] For many subsequent applications, the stereochemistry at the bridgehead carbons may not be critical. However, if a specific isomer is required, separation by chromatography or selective crystallization may be necessary. It is also known that the endo isomer can undergo retro-Diels-Alder more readily than the exo isomer under thermal conditions.[7]

  • Q: Can I use a different N-protecting group instead of Boc?

    • A: Yes, other protecting groups like Cbz or substituted maleimides can be used. However, the electronics of the dienophile will change, which can affect reaction kinetics and equilibrium.[8] The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[9]

  • Q: Are there any specific safety concerns for this reaction at scale?

    • A: Furan is volatile and flammable and should be handled in a well-ventilated fume hood. The Diels-Alder reaction can be exothermic, especially with Lewis acid catalysis. On a larger scale, ensure adequate cooling capacity and consider slow, controlled addition of one reagent to the other to manage the heat output.

Data Summary & Protocols

Table 1: Comparison of Reaction Conditions
CatalystSolventTemp (°C)Time (h)Typical Yield (%)Key ObservationsReference
NoneDichloromethane2548-7260-75Slow reaction; product may precipitate.General Knowledge
NoneDiethyl Ether2572~80Product precipitates, driving equilibrium.General Knowledge
ZnCl₂ (10 mol%)Dichloromethane0-2512-2485-95Faster reaction, cleaner profile than stronger acids.[5]
Me₂AlCl (1.1 eq)Dichloromethane-782-8>90Very fast, but requires cryogenic temperatures and careful handling.
Detailed Experimental Protocol (Lewis Acid Catalyzed)

This protocol is a representative example and may require optimization for your specific scale and equipment.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the N-Boc dienophile (1.0 eq) and anhydrous dichloromethane (10 mL per gram of dienophile).

  • Cooling: Cool the resulting slurry to 0°C using an ice-water bath.

  • Catalyst Addition: Add zinc chloride (ZnCl₂, 0.1 eq) to the stirred slurry.

  • Reagent Addition: Slowly add furan (1.5-2.0 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Using an excess of furan helps to drive the equilibrium towards the product. Slow addition helps control the exotherm.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or ¹H NMR of a small aliquot. The disappearance of the dienophile is a key indicator.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation:

    • Filter the drying agent.

    • Concentrate the filtrate in vacuo at low temperature (<30°C) until the product begins to crystallize.

    • Add cold hexane or diethyl ether to precipitate more product.

    • Collect the solid by vacuum filtration, wash with cold anti-solvent, and dry under high vacuum at room temperature.

References

  • Gori, A., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. Available at: [Link]

  • Verstraete, K., et al. (2024). Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Publications. Available at: [Link]

  • Froidevaux, V., et al. (2016). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. Available at: [Link]

  • Zhang, M., et al. (2018). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • White, J. D., & Shaw, S. (2011). Synthesis of Boc-protected bicycloproline. PMC - NIH. Available at: [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. Available at: [Link]

  • Sádaba, I., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC. Available at: [Link]

  • Zhu, Y., et al. (2022). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega. Available at: [Link]

  • Martin, P., et al. (2020). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Force. ORBi. Available at: [Link]

  • Rainey, T., et al. (2020). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ResearchGate. Available at: [Link]

  • Sádaba, I., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing. Available at: [Link]

  • Various Authors. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. SciSpace. Available at: [Link]

  • Sparks, S. M., & Shea, K. J. (2002). The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene. Tetrahedron. Available at: [Link]

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Technical Support Center: Purification Strategies for Removing Unreacted 1,3-Cyclohexadiene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction mixtures containing residual 1,3-cyclohexadiene. As a volatile and reactive starting material, its removal is critical for obtaining pure products. This document provides a series of troubleshooting guides and in-depth protocols to address this common purification challenge.

PART 1: Understanding the Challenge - Key Properties of 1,3-Cyclohexadiene

A successful purification strategy begins with a thorough understanding of the contaminant you are trying to remove. 1,3-Cyclohexadiene (CHD) has distinct physical properties that dictate the most effective removal methods.

FAQ: What are the key physical properties of 1,3-cyclohexadiene that influence purification?

The most critical properties are its low boiling point, high volatility, and nonpolar nature. It is also highly flammable and reactive. These characteristics are summarized below.

PropertyValueSignificance for PurificationSource(s)
Molecular Weight 80.13 g/mol Low molecular weight contributes to its high volatility.[1][2]
Boiling Point 80-81 °C (at 760 mmHg)Allows for removal by distillation if the product's boiling point is significantly higher.[1][2][3][4]
Density 0.841 g/mL (at 25 °C)Less dense than water.[1][4]
Solubility Immiscible in water; Soluble in alcohols and common organic solvents.Dictates the use of aqueous washes and the choice of solvents for chromatography or extraction.[2][3][5][6]
Appearance Colorless liquidA physical indicator of its presence.[1][3]
Reactivity Acts as a reactive diene in Diels-Alder reactions.This property can be exploited for removal via chemical quenching.[1][7][8]
PART 2: Method Selection Guide

Choosing the right purification method depends entirely on the properties of your desired product. A technique that works perfectly for a high-boiling, robust compound may destroy a thermally sensitive one.

FAQ: How do I choose the best method to remove unreacted 1,3-cyclohexadiene?

To select the optimal strategy, you must first characterize your product. The following decision workflow provides a logical pathway to identify the most suitable purification technique.

MethodSelection start Reaction Mixture Containing Excess CHD bp_check Is the product's BP >130°C and thermally stable? start->bp_check state_check Is the product a solid? bp_check->state_check No distillation Distillation (Atmospheric or Vacuum) bp_check->distillation  Yes polarity_check Is the product significantly more polar than CHD? state_check->polarity_check No recrystallization Recrystallization state_check->recrystallization  Yes chromatography Column Chromatography polarity_check->chromatography  Yes quenching Chemical Quenching (Scavenging) polarity_check->quenching No / Methods Failed

Figure 1: Decision workflow for selecting a purification method.
PART 3: Purification by Distillation

Distillation is often the most straightforward method for separating volatile and non-volatile components. Given 1,3-cyclohexadiene's low boiling point of ~80 °C, this method is highly effective if the desired product is not volatile.[1][3]

FAQ: When is distillation a suitable method?

Distillation is ideal when your product meets two criteria:

  • High Boiling Point: A difference in boiling points of at least 50 °C between CHD and your product is recommended for efficient separation by simple distillation.

  • Thermal Stability: Your product must be stable at the temperatures required for distillation, even under a vacuum.

FAQ: What are the risks associated with distillation?

The primary risk is thermal degradation of the desired product. If the product is sensitive to heat, prolonged exposure to high temperatures can lead to decomposition and reduced yield. Additionally, if other components in the mixture have boiling points close to CHD (e.g., benzene at 80.1 °C or cyclohexane at 80.7 °C), simple distillation will not be effective.[9]

Troubleshooting Guide: Distillation
ProblemProbable Cause(s)Recommended Solution(s)
Product is co-distilling with CHD. The boiling point of the product is too close to that of CHD.Use fractional distillation for closer boiling points. If the product is heat-stable, this can improve separation. For heat-sensitive products, consider another method.
Product is decomposing in the flask. The product is not stable at its boiling point at the given pressure.Use vacuum distillation . Lowering the pressure reduces the boiling point of the components, allowing distillation to occur at a lower, non-destructive temperature.
The distillation is very slow. Insufficient heating or poor vacuum.Ensure the heating mantle is set appropriately and the vacuum system is properly sealed and achieving the target pressure.
Protocol 1: Removal of CHD by Vacuum Distillation

This protocol assumes the desired product is a high-boiling liquid or oil.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Initial Removal: If the reaction was run in a low-boiling solvent (e.g., diethyl ether, dichloromethane), remove the bulk of the solvent first using a rotary evaporator. Be cautious, as the volatile CHD will also co-evaporate.

  • Transfer: Transfer the crude reaction mixture to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. You may observe initial bubbling as residual solvent and some CHD are removed. A cold trap between the apparatus and the pump is essential to collect volatile compounds and protect the pump.[10]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the first fraction, which will primarily be 1,3-cyclohexadiene (BP: ~80 °C at atmospheric, will be much lower under vacuum). Monitor the temperature at the distillation head.

  • Completion: Once all the CHD has distilled, the temperature may drop before rising again as the next component begins to distill. At this point, you can stop the distillation to leave the purified, non-volatile product in the distillation flask, or switch receiving flasks to collect the purified product if it is also distillable.

PART 4: Purification by Chemical Quenching (Scavenging)

When physical separation methods are impractical, the inherent reactivity of 1,3-cyclohexadiene can be used to your advantage. Chemical quenching involves adding a "scavenger" reagent that selectively reacts with the excess CHD, converting it into a new compound that is easily separated.

FAQ: What is a good quenching agent for 1,3-cyclohexadiene?

An excellent choice is maleic anhydride . It is a highly reactive dienophile that rapidly undergoes a Diels-Alder reaction with 1,3-cyclohexadiene to form a stable, solid adduct (cis-4-cyclohexene-1,2-dicarboxylic anhydride).[11] This adduct has dramatically different physical properties (higher melting point, more polar) than the starting diene, making its removal straightforward.

QuenchingWorkflow cluster_main Chemical Quenching Workflow start Crude Reaction Mixture (Product + Excess CHD) add_scavenger Add Maleic Anhydride (Scavenger) start->add_scavenger react Stir at RT or Gentle Heat (Diels-Alder Reaction) add_scavenger->react form_adduct Mixture contains: Product + Solid Adduct react->form_adduct separate Separate Adduct form_adduct->separate filtration Filtration separate->filtration If product is soluble in reaction solvent extraction Aqueous Extraction (after hydrolysis) separate->extraction If adduct needs to be solubilized end_product Purified Product filtration->end_product extraction->end_product

Figure 2: Workflow for removing CHD via chemical quenching.
Troubleshooting Guide: Chemical Quenching
ProblemProbable Cause(s)Recommended Solution(s)
Quenching agent is reacting with my desired product. The product contains functional groups that are reactive towards the scavenger (e.g., a diene).This method is unsuitable. Select a different purification technique.
The Diels-Alder adduct is not precipitating. The adduct is soluble in the reaction solvent.Remove the reaction solvent via rotary evaporation and redissolve the residue in a solvent in which the product is soluble but the adduct is not (e.g., petroleum ether).[12]
The adduct is difficult to filter or co-precipitates with the product. Complex mixture or unfavorable solubilities.After quenching, add aqueous base (e.g., 1M NaOH) to the mixture. This will hydrolyze the anhydride adduct to the water-soluble dicarboxylate salt, which can then be removed via an aqueous wash. Ensure your desired product is stable to these basic conditions.
Protocol 2: Quenching Excess CHD with Maleic Anhydride
  • Estimate Excess: Based on your reaction stoichiometry, estimate the maximum amount of unreacted 1,3-cyclohexadiene remaining.

  • Add Scavenger: Add 1.0 to 1.2 equivalents of solid maleic anhydride for every equivalent of estimated excess CHD directly to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is often fast, but it can be gently heated (e.g., to 40-50 °C) to ensure completion. Monitor the disappearance of CHD by TLC or GC-MS if necessary.

  • Isolation - Method A (Filtration): If the Diels-Alder adduct precipitates from the solution and your product remains dissolved, cool the mixture in an ice bath to maximize precipitation. Collect the solid adduct by vacuum filtration and wash it with a small amount of cold solvent. The filtrate now contains your purified product.

  • Isolation - Method B (Extraction): If filtration is not effective, concentrate the mixture. Add a suitable organic solvent (e.g., diethyl ether) and wash the solution with 1M NaOH(aq). The basic wash will hydrolyze the anhydride adduct and extract the resulting water-soluble salt into the aqueous layer.[13] Wash again with brine, then dry the organic layer over anhydrous magnesium sulfate to recover your product.

PART 5: Purification by Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[14] This method is particularly effective for removing nonpolar CHD from more polar products.

FAQ: How can I remove 1,3-cyclohexadiene using column chromatography?

The key is to exploit the large polarity difference. 1,3-Cyclohexadiene is a nonpolar hydrocarbon and will have a very weak affinity for a polar stationary phase like silica gel.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: Start with a very nonpolar solvent system, such as 100% hexanes or petroleum ether. The CHD will travel with the solvent front and elute from the column very quickly. Once the CHD is gone, the polarity of the mobile phase can be gradually increased (e.g., by adding ethyl acetate) to elute your more polar product.

Protocol 3: Flash Column Chromatography for CHD Removal
  • Prepare Column: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., 100% hexanes).

  • Load Sample: Concentrate your crude reaction mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the initial, nonpolar eluent. Carefully load the sample onto the top of the column.

  • Elute CHD: Begin eluting with the nonpolar solvent (100% hexanes). The 1,3-cyclohexadiene will move down the column rapidly. Collect fractions and monitor them by TLC (staining with potassium permanganate can visualize the diene).

  • Elute Product: Once all the CHD has been eluted, gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., start with 2% ethyl acetate in hexanes, then 5%, 10%, etc.).

  • Collect Product: Collect the fractions containing your desired product as it elutes from the column.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References
  • The Good Scents Company. (n.d.). 1,3-cyclohexadiene, 592-57-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexa-1,3-diene. Retrieved from [Link]

  • Scent.vn. (n.d.). 1,3-Cyclohexadiene (CAS 592-57-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Stenutz. (n.d.). 1,3-cyclohexadiene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Cyclohexadiene. Retrieved from [Link]

  • Singleton, D. A., et al. (2003). Reactions of 1,3-Cyclohexadiene with Singlet Oxygen. A Theoretical Study. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-cyclohexadiene. Retrieved from [Link]

  • Tobal, I. E., et al. (2020). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules. Retrieved from [Link]

  • Google Patents. (1963). US3085121A - Process for the production of 1, 3-cyclohexadiene.
  • ResearchGate. (2015). (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. Retrieved from [Link]

  • Kadrowski, B. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • International Journal of Pharmaceutical Research and Applications. (2021). Chromatography – Separation Tool in Bioanalysis. Retrieved from [Link]

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Alternative solvents for the synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic building block.

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug discovery, offering a rigid bicyclic scaffold. Its synthesis, typically achieved through a hetero-Diels-Alder reaction, is a common procedure that can be optimized for both yield and environmental impact. This guide will explore the established protocol using tetrahydrofuran (THF) and delve into alternative, greener solvent systems.

Core Synthesis Protocol: A Validated Method

The following protocol is a well-established and high-yielding method for the synthesis of the target molecule.

Experimental Protocol: Synthesis in Tetrahydrofuran (THF)

This procedure is adapted from a modified literature protocol and has been shown to produce the desired product in high yield.

Materials:

  • tert-Butyl hydroxycarbamate

  • 1,3-Cyclohexadiene

  • Copper(I) chloride (CuCl)

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • n-Pentane

  • Aqueous ammonia (NH₃), 25%

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl hydroxycarbamate (1.0 eq) and 1,3-cyclohexadiene (1.2 eq) in anhydrous THF, add copper(I) chloride (0.2 eq) and pyridine (0.1 eq).

  • Stir the resulting mixture vigorously at room temperature for 4 hours, open to the air.

  • Quench the reaction by adding 25% aqueous ammonia.

  • Remove the THF under reduced pressure.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of n-pentane:EtOAc as the eluent to afford the pure title compound. A 90% yield has been reported for this method.[1]

Alternative Solvents: Towards Greener Synthesis

While THF is an effective solvent for this reaction, there is a growing need for more environmentally friendly alternatives. The choice of solvent can significantly impact reaction rate, yield, and overall process sustainability.

Considerations for Solvent Selection

The hetero-Diels-Alder reaction generally proceeds faster in polar solvents. This is attributed to the stabilization of the polar transition state.[2] However, highly polar protic solvents may interfere with the catalyst or reactants. Therefore, a balance of polarity and compatibility is crucial.

Potential Alternative Solvents

The following table provides a comparison of THF with potential alternative solvents.

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexSafety ConsiderationsGreen Chemistry Perspective
Tetrahydrofuran (THF) 667.64.0Flammable, can form explosive peroxides.Petrochemical-based, not ideal.
2-Methyltetrahydrofuran (2-MeTHF) 806.24.2Flammable, less prone to peroxide formation than THF.Bio-derived, considered a greener alternative to THF.
Cyclopentyl methyl ether (CPME) 1064.73.0Flammable, high boiling point, low peroxide formation.Greener alternative to THF and other ethers.
Ethyl acetate (EtOAc) 776.04.4Flammable, relatively low toxicity.Bio-derived, good green solvent.
Acetonitrile (MeCN) 8237.55.8Flammable, toxic.Use with caution due to toxicity.
Water 10080.110.2Non-flammable, non-toxic.The ultimate green solvent. Diels-Alder reactions can be accelerated in water due to the hydrophobic effect.[3]
Glycerol 29042.57.1Non-flammable, non-toxic, biodegradable.Bio-derived, high viscosity can be a challenge.

Data compiled from various sources.

Rationale for Alternative Solvent Choices
  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a direct, greener replacement for THF with a higher boiling point and greater stability against peroxide formation.

  • Ethyl Acetate (EtOAc): A widely used, relatively benign, and often bio-derived solvent. Its polarity is comparable to THF, making it a strong candidate.

  • Water: The acceleration of Diels-Alder reactions in water is a well-documented phenomenon, attributed to the hydrophobic effect which forces the nonpolar reactants together.[3] Given the nature of the reactants, this could be a highly effective and sustainable option.

  • Glycerol: A biodegradable and non-toxic solvent derived from biodiesel production. Its high polarity could enhance the reaction rate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Reagent Quality: Ensure that your 1,3-cyclohexadiene is fresh, as it can dimerize over time. The tert-butyl hydroxycarbamate should be of high purity.

  • Catalyst Activity: Copper(I) chloride can oxidize to the less active copper(II) state. Use freshly opened or properly stored CuCl.

  • Reaction Time and Temperature: The reaction is typically run at room temperature. Lower temperatures may slow the reaction down, while higher temperatures could lead to side reactions. Monitor the reaction progress by TLC.

  • Incomplete Quenching or Extraction: Ensure complete quenching of the reaction and perform thorough extractions to recover all the product.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: Potential side products include:

  • Dimer of 1,3-cyclohexadiene: This is a common side product if the diene is old or if the reaction is heated.

  • Unreacted starting materials: If the reaction has not gone to completion, you will see the starting materials on the TLC plate.

  • Byproducts from catalyst decomposition: The copper catalyst can sometimes promote side reactions.

  • Products of Boc-group cleavage: Although unlikely under these mild conditions, acidic impurities could lead to the removal of the Boc protecting group.

Q3: The purification by column chromatography is difficult, and I am getting impure fractions. Any tips?

A3: Purification can be challenging due to the similar polarities of the product and some side products.

  • Choice of Eluent: A shallow gradient of n-pentane:EtOAc is recommended. Start with a very low polarity eluent and gradually increase the polarity.

  • Silica Gel Quality: Use high-quality silica gel with a consistent particle size.

  • Column Loading: Do not overload the column. It is better to run multiple smaller columns than one overloaded column.

  • Alternative Purification: If column chromatography is problematic, consider recrystallization from a solvent system like dichloromethane/diethyl ether or ethyl acetate/hexane.[1][4]

Q4: Can I run this reaction under an inert atmosphere?

A4: The cited protocol specifies running the reaction open to the air. This suggests that oxygen may play a role in maintaining the active catalytic species. Running the reaction under an inert atmosphere might lead to a different outcome and is not recommended without further investigation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Reactants: - tert-Butyl hydroxycarbamate - 1,3-Cyclohexadiene D Reaction (Room Temp, 4h) A->D B Catalyst & Additive: - CuCl - Pyridine B->D C Solvent: - THF (or alternative) C->D E Quenching (aq. NH3) D->E F Solvent Removal E->F G Extraction (EtOAc) F->G H Drying (Na2SO4) G->H I Concentration H->I J Column Chromatography (Silica, n-Pentane/EtOAc) I->J K Pure Product J->K

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights

The synthesis of this compound is a hetero-Diels-Alder reaction. This is a [4+2] cycloaddition between an electron-rich diene (1,3-cyclohexadiene) and an electron-poor dienophile (the in situ generated N-Boc-nitroso species).

Role of the Copper Catalyst

The copper(I) chloride, in the presence of pyridine and likely atmospheric oxygen, catalyzes the oxidation of tert-butyl hydroxycarbamate to the highly reactive N-Boc-nitroso intermediate. This intermediate then readily undergoes the cycloaddition with 1,3-cyclohexadiene.

The proposed catalytic cycle is illustrated below:

Mechanism cluster_catalyst_activation Catalyst Activation cluster_reaction_cycle Reaction Cycle Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation N-Boc-hydroxylamine N-Boc-hydroxylamine O2 O2 N-Boc-nitroso N-Boc-nitroso N-Boc-hydroxylamine->N-Boc-nitroso Cu(II) catalyzed oxidation Product Product N-Boc-nitroso->Product [4+2] Cycloaddition 1,3-Cyclohexadiene 1,3-Cyclohexadiene 1,3-Cyclohexadiene->Product Product->Cu(I) Reduction

Caption: Proposed catalytic cycle for the hetero-Diels-Alder reaction.

Safety Considerations

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Solvents: Most organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Reagents: 1,3-Cyclohexadiene has a low boiling point and is flammable. Copper(I) chloride and pyridine are toxic and should be handled with care.

Conclusion

The synthesis of this compound is a robust and high-yielding reaction. By understanding the reaction mechanism and the role of the solvent, researchers can optimize the procedure for their specific needs, including moving towards more sustainable and environmentally friendly protocols. This guide provides a solid foundation for successfully performing this synthesis and troubleshooting any issues that may arise.

References

  • Schaffner, A.-P., et al. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences, 23(6), 3338. [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]

  • Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 842031. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • Krishnamurthy, S., et al. (2015). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o449–o450. [Link]

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Technical Support Center: Preventing Epimerization in Reactions Involving Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate. This guide is designed to provide in-depth, practical advice to help you anticipate and prevent epimerization, a critical challenge in maintaining the stereochemical integrity of your molecules. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Risk: Why is Epimerization a Concern?

The 2-oxa-3-azabicyclo[2.2.2]oct-5-ene core is a valuable scaffold in medicinal chemistry, often synthesized via a hetero-Diels-Alder reaction. The stereochemistry of the bridgehead carbons and any substituents is paramount to the biological activity of the final compound. Epimerization, the inversion of a single stereocenter in a molecule with multiple chiral centers, can lead to the formation of diastereomers. These diastereomers can be difficult to separate and may exhibit significantly different pharmacological profiles, potentially compromising your research outcomes.

The most likely sites for epimerization in this bicyclic system are the α-carbons to potential carbonyl groups or positions with acidic protons that can be abstracted under certain reaction conditions. While the parent molecule itself is relatively stable, subsequent synthetic transformations introduce risks.

Frequently Asked Questions (FAQs)

Q1: At which positions is epimerization most likely to occur on the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold?

A1: The primary sites of concern for epimerization are the bridgehead carbons (C1 and C4). The protons at these positions can become labile under certain conditions. Specifically, any reaction that involves the formation of a transient carbanion or enolate-like intermediate adjacent to these stereocenters can lead to a loss of stereochemical integrity upon reprotonation.

Q2: What are the most common reaction conditions that can induce epimerization in this system?

A2: The primary culprits for inducing epimerization are typically strong bases and harsh acidic conditions, as well as elevated temperatures.[1][2]

  • Strong Bases: Non-nucleophilic bases like LDA, NaH, or even strong organic bases like DBU can abstract protons, especially if there are activating groups nearby.[2] This is a common mechanism for epimerization in many organic systems.[3][4]

  • Harsh Acids: Strong acids can catalyze enolization or other equilibrium processes that may lead to epimerization, particularly at elevated temperatures.[5][6][7]

  • Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for retro-Diels-Alder reactions or other equilibrium processes that can scramble stereocenters.[8][9][10] This is particularly relevant for bicyclic systems formed through cycloaddition reactions.

Q3: Can the Boc protecting group influence the stereochemical stability?

A3: The tert-butoxycarbonyl (Boc) group is generally considered stable and unlikely to directly participate in epimerization.[11] However, the conditions used for its removal (typically strong acids like TFA) can potentially create an environment where epimerization at other sensitive sites on the molecule can occur, especially if the reaction is heated or prolonged.

Troubleshooting Guide: Diagnosing and Solving Epimerization

If you suspect epimerization is occurring in your reaction, a systematic approach to troubleshooting is essential. The following table outlines common scenarios, potential causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solutions & Mitigation Strategies
Formation of a diastereomeric mixture detected by NMR or chiral chromatography. Base-induced epimerization: A strong base is abstracting a proton at a stereocenter.[2]- Use a weaker base: If possible, switch to a milder base such as a tertiary amine (e.g., triethylamine, DIPEA) or an inorganic base like K₂CO₃. - Lower the reaction temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. - Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Loss of enantiomeric excess (ee) after a specific reaction step. Acid-catalyzed epimerization: Strong acidic conditions are promoting an equilibrium that leads to racemization or epimerization.[5][7]- Use milder acidic conditions: Consider using a weaker acid or a buffered system to control the pH. - Protect sensitive functional groups: If a particular functional group is activating an adjacent stereocenter towards epimerization under acidic conditions, consider protecting it.
Inconsistent stereochemical outcomes between batches. Temperature fluctuations: Inconsistent heating can lead to varying degrees of epimerization, especially in thermally sensitive reactions.[10]- Precise temperature control: Use a reliable heating mantle with a temperature controller or a cryostat for sub-ambient reactions. - Ensure even heating: For larger scale reactions, ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Product degradation or formation of multiple unidentified byproducts along with the epimer. Retro-Diels-Alder reaction: The bicyclic system may be undergoing a retro-Diels-Alder reaction at elevated temperatures, followed by a non-stereospecific cycloaddition.[8][9]- Screen for lower reaction temperatures: Even if it leads to longer reaction times, a lower temperature can often preserve stereochemical integrity.[12] - Consider alternative synthetic routes: If the desired transformation requires high temperatures, it may be necessary to redesign the synthetic sequence.
Visualizing the Problem: A Logic Flow for Troubleshooting

Epimerization_Troubleshooting start Low Enantiomeric Excess (ee) or Diastereomeric Mixture Observed check_method Is the analytical method for ee/dr determination validated? start->check_method racemization_source Identify the potential source of epimerization check_method->racemization_source Yes base_cond Reaction involves a strong base? racemization_source->base_cond acid_cond Reaction involves strong acid? racemization_source->acid_cond temp_cond Reaction run at elevated temperature? racemization_source->temp_cond optimize_base Optimize Base: - Use a weaker base - Lower temperature - Shorter reaction time base_cond->optimize_base Yes optimize_acid Optimize Acid: - Use milder acid - Buffer the reaction - Protect sensitive groups acid_cond->optimize_acid Yes optimize_temp Optimize Temperature: - Run at the lowest effective temperature - Ensure uniform heating temp_cond->optimize_temp Yes revalidate Re-analyze the product optimize_base->revalidate optimize_acid->revalidate optimize_temp->revalidate

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental Protocols: Best Practices for Maintaining Stereochemical Integrity

Protocol 1: General Handling and Storage

To minimize the risk of slow degradation and potential epimerization over time, proper handling and storage are crucial.

  • Storage: Store this compound and its derivatives at low temperatures (-20°C is recommended for long-term storage) under an inert atmosphere (argon or nitrogen).

  • Handling: Minimize exposure to atmospheric moisture and acidic or basic contaminants. Use clean, dry glassware and inert atmosphere techniques for all manipulations.

Protocol 2: Base-Mediated Reactions

When a base is required for a synthetic transformation, the following protocol is recommended to minimize the risk of epimerization.

  • Reagent Selection:

    • Preferred Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃).

    • Bases to Use with Caution: Lithium diisopropylamide (LDA), Sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Use these only when absolutely necessary and at very low temperatures.

  • Reaction Setup:

    • Dry all glassware in an oven and cool under a stream of inert gas.

    • Dissolve the substrate in a dry, aprotic solvent (e.g., THF, DCM, Toluene).

    • Cool the reaction mixture to the desired temperature (e.g., -78°C, 0°C, or room temperature, depending on the reaction) before adding the base.

  • Procedure:

    • Add the base slowly and dropwise to the cooled solution of the substrate.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction promptly with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

    • Proceed with the workup at low temperatures if possible.

Visualizing a Base-Mediated Deprotonation-Reprotonation Mechanism

Epimerization_Mechanism start (R)-Stereocenter planar_intermediate Planar Carbanion/ Enolate Intermediate start->planar_intermediate Deprotonation (Base) end_R (R)-Stereocenter planar_intermediate->end_R Reprotonation (from original face) end_S (S)-Stereocenter (Epimer) planar_intermediate->end_S Reprotonation (from opposite face)

Caption: Base-catalyzed epimerization mechanism.

Concluding Remarks

Preventing epimerization in reactions involving this compound is achievable with careful planning and execution. By understanding the underlying mechanisms that lead to the loss of stereochemical integrity and by implementing the mild reaction conditions and best practices outlined in this guide, you can significantly improve the stereochemical purity of your products. Always remember to meticulously characterize your compounds at each step to ensure the desired stereochemistry is maintained throughout your synthetic sequence.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Link

  • Methionine epimerization in cyclic peptides. RSC Advances, 2021. Link

  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers, 2020. Link

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv, 2023. Link

  • The influence of stereochemistry on the reactivity of the Diels–Alder cycloaddition and the implications for reversible network polymerization. ResearchGate, 2018. Link

  • Epimerisation in Peptide Synthesis. Molecules, 2021. Link

  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate, 2021. Link

  • Influence of temperature on the Diels-Alder reaction. ResearchGate, 2005. Link

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 2021. Link

  • Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. The Journal of Organic Chemistry, 1989. Link

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Link

  • Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 2022. Link

  • Avoiding epimerization during synthesis of euscaphic acid analogs. BenchChem. Link

  • Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate, 2014. Link

  • Epimerisation in Peptide Synthesis. MDPI, 2021. Link

  • Proposed mechanism of base catalyzed epimerization. ResearchGate, 2021. Link

  • Product Class 6: 1-Oxa-2-azacycloalkanes. Science of Synthesis, 2008. Link

  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkat USA, 2013. Link

  • Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, 2014. Link

  • Epimerization of bicyclo[6.1.0.]nonatriene. Journal of the American Chemical Society, 1976. Link

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg, 2021. Link

  • Troubleshooting low enantiomeric excess in chiral resolution experiments. BenchChem. Link

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Symmetry, 2022. Link

  • Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate, 2014. Link

  • Synthesis of 3,6-Dihydro-2H-l,2-oxazines via Auxiliary-Induced Enantioselective Intramolecular Cycloaddition. Houben-Weyl Methods of Organic Chemistry, 2010. Link

  • The proposed mechanisms of the epimerization reactions by RaCE and... ResearchGate, 2017. Link

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  • Formation of Bicyclic Ethers from Lewis Acid Promoted Cyclizations of Cyclic Oxonium Ions. ACS Publications, 2002. Link

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Validation & Comparative

Unambiguous Structure Elucidation: A Guide to 2D NMR in the Analysis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. Complex heterocyclic scaffolds, such as the bicyclo[2.2.2]octene framework, often present a significant analytical challenge. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons and carbons, it frequently falls short in resolving the intricate network of connectivities within such compact and stereochemically rich structures. This guide provides an in-depth, practical comparison of how two-dimensional (2D) NMR spectroscopy serves as an indispensable tool for the definitive structural assignment of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate.

We will delve into the causality behind the selection of key 2D NMR experiments—specifically COSY, HSQC, and HMBC—and demonstrate how their synergistic interpretation allows for a piece-by-piece assembly of the molecular puzzle. This guide is structured to not only provide a methodological walkthrough but also to instill a deeper understanding of the "why" behind the "how," empowering researchers to apply these principles to their own structural elucidation challenges.

The Challenge with 1D NMR: A Case for Two Dimensions

A standard 1D ¹H NMR spectrum of this compound would reveal the number of distinct proton environments and their integrations. However, severe signal overlap, particularly in the aliphatic region, and the inability to definitively assign through-space or through-bond correlations make unambiguous structure confirmation nearly impossible with this technique alone. Similarly, a ¹³C NMR spectrum identifies the number of unique carbon environments but offers no direct information on how they are connected. This is where the power of 2D NMR comes to the forefront, by spreading the NMR information across two frequency dimensions, we can resolve overlapping signals and visualize the correlations between nuclei.[1]

A Synergy of Experiments: COSY, HSQC, and HMBC

The comprehensive structural elucidation of our target molecule relies on a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating and definitive assignment.

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[2][3] Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure.[2][4]

  • Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom.[2] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This powerful heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[5] This is crucial for identifying quaternary carbons and for piecing together the carbon skeleton by linking different spin systems.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

To ensure the acquisition of high-quality, interpretable 2D NMR spectra, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing gradient-enhanced spectroscopy.

  • The spectrometer should be properly tuned and matched for both ¹H and ¹³C frequencies.

  • The lock signal should be optimized, and the magnetic field homogeneity should be shimmed to achieve optimal resolution.

3. 2D NMR Parameter Optimization:

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters to consider are the spectral width in both dimensions, the number of increments in the indirect dimension (t₁), and the number of scans per increment.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral widths should be set to encompass all proton and carbon signals. The one-bond coupling constant (¹JCH) should be set to an average value for C-H bonds (typically around 145 Hz).

  • HMBC: A gradient-selected HMBC experiment is used. The long-range coupling constant (ⁿJCH) is a critical parameter and is typically optimized for a range of 4-10 Hz to observe both two- and three-bond correlations.[5]

The following diagram illustrates the general workflow for 2D NMR-based structure elucidation:

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Elucidation Sample_Prep Sample Preparation Spectrometer_Setup Spectrometer Setup & Calibration Sample_Prep->Spectrometer_Setup NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Spectrometer_Setup->NMR_Acquisition Processing Fourier Transform & Phasing NMR_Acquisition->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Correlation_Analysis Correlation Analysis (COSY, HSQC, HMBC) Peak_Picking->Correlation_Analysis Fragment_Assembly Fragment Assembly Correlation_Analysis->Fragment_Assembly Connectivity_Mapping Connectivity Mapping Fragment_Assembly->Connectivity_Mapping Final_Structure Final Structure Confirmation Connectivity_Mapping->Final_Structure

Caption: COSY Correlations.

Caption: HSQC Correlations (Direct C-H Bonds).

Caption: Selected HMBC Correlations.

Comparison with Other Analytical Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive characterization of a new compound.

TechniqueAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Provides detailed connectivity information, allowing for unambiguous structure elucidation. Non-destructive.Can be time-consuming to acquire and interpret data. Requires a relatively high concentration of the sample.
1D NMR (¹H, ¹³C) Rapid acquisition, provides information on the number and type of proton and carbon environments.Signal overlap in complex molecules can make interpretation difficult or impossible. Does not provide direct connectivity information.
Mass Spectrometry (MS) Provides accurate molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.Does not provide information on the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish.
X-ray Crystallography Provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.Requires a single, high-quality crystal, which can be difficult or impossible to grow for many compounds. The solid-state structure may not be representative of the solution-state conformation.

In the context of this compound, while high-resolution mass spectrometry would confirm the elemental formula, it would not be able to distinguish it from other isomers. X-ray crystallography would provide a definitive structure, but obtaining suitable crystals is not always feasible. [6]Therefore, 2D NMR stands out as the most practical and comprehensive method for routine and unambiguous structural confirmation in solution.

Conclusion

The structural elucidation of complex molecules like this compound demands a multi-faceted analytical approach. This guide has demonstrated that a strategic combination of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust and self-validating system for piecing together the molecular architecture. By understanding the causal principles behind each experiment and systematically interpreting the correlation data, researchers can move beyond the limitations of 1D NMR to achieve confident and unambiguous structural assignment. This level of analytical rigor is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

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A Comparative Guide to the Mass Spectrum Fragmentation of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate, a molecule of significant interest in medicinal chemistry and drug development due to its constrained bicyclic scaffold. Understanding its fragmentation behavior is crucial for unambiguous structural confirmation and for distinguishing it from related isomers and analogues during reaction monitoring and metabolite identification.

We will explore the primary fragmentation pathways, including cleavages of the tert-butoxycarbonyl (Boc) protecting group and the characteristic retro-Diels-Alder (rDA) reaction of the bicyclic core.[1][2] This guide contrasts these pathways with those of a key alternative structure—the saturated bicyclo[2.2.2]octane analogue—to highlight the diagnostic value of the double bond in mass spectral interpretation.

Experimental Context: Acquiring the Mass Spectrum

To ensure the reproducibility of the data discussed, the following experimental protocol for Electron Ionization (EI) Mass Spectrometry is recommended. This method is chosen for its ability to induce comprehensive and characteristic fragmentation.

Recommended Mass Spectrometry Protocol

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Utilize standard Electron Ionization (EI) at 70 eV. This energy level is optimal for generating a reproducible fragmentation pattern.

  • Mass Analysis: Scan a mass-to-charge (m/z) range from 40 to 300 amu using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Interpretation: Identify the molecular ion (M+•) and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition of significant fragments.[3]

Primary Fragmentation Pathways & Interpretation

The mass spectrum of this compound is dominated by two major, competing fragmentation pathways originating from the molecular ion (M+• at m/z 225). These are the fragmentation of the Boc protecting group and the retro-Diels-Alder cleavage of the bicyclic core.

Pathway A: Fragmentation of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is notoriously labile in mass spectrometry and provides several diagnostic ions.[4][5] The primary cleavages involve the loss of isobutylene (56 Da), a tert-butyl radical (57 Da), or the entire Boc group (101 Da).

  • Loss of Isobutylene (M-56): A common rearrangement involves the transfer of a hydrogen atom to the carbamate oxygen, followed by the elimination of a neutral isobutylene molecule (C4H8), resulting in a fragment at m/z 169 .[6][7]

  • Loss of Tert-butyl Radical (M-57): Direct cleavage of the C-C bond between the quaternary carbon and the oxygen can lead to the loss of a tert-butyl radical (•C(CH3)3), yielding an ion at m/z 168 . The most prominent peak related to the Boc group is often the tert-butyl cation itself at m/z 57 .[4]

  • Loss of CO2 after M-57: The m/z 168 fragment can subsequently lose carbon dioxide (44 Da) to produce a fragment at m/z 124 .

G M Molecular Ion m/z 225 m169 [M - C4H8]+• m/z 169 M->m169 - 56 Da (Isobutylene) m168 [M - C4H9•]+ m/z 168 M->m168 - 57 Da (•tBu) m57 [C4H9]+ m/z 57 M->m57 Formation of t-butyl cation m124 [M - C4H9• - CO2]+ m/z 124 m168->m124 - 44 Da (CO2)

Caption: Fragmentation cascade of the Boc group.

Pathway B: Retro-Diels-Alder (rDA) Fragmentation

The bicyclo[2.2.2]oct-5-ene core contains a cyclohexene moiety, which is highly susceptible to a retro-Diels-Alder (rDA) reaction under EI conditions.[1][8] This concerted reaction involves the cleavage of two carbon-carbon bonds, breaking the molecule into a diene and a dienophile.[2][9] This pathway is a powerful diagnostic tool for confirming the presence and structure of the bicyclic system.

For the title compound, the rDA reaction cleaves the molecule into two charged fragments:

  • Butadiene radical cation ([C4H6]+•) at m/z 54 .

  • N-Boc-2,5-dihydropyrrole-1-oxide radical cation at m/z 171 .

The relative intensity of these peaks can vary, but their presence is a strong indicator of the bicyclo[2.2.2]oct-5-ene scaffold.

G M Molecular Ion m/z 225 rDA_node Retro-Diels-Alder Reaction M->rDA_node m54 Butadiene Cation [C4H6]+• m/z 54 rDA_node->m54 m171 Dienophile Cation [C7H11NO3]+• m/z 171 rDA_node->m171

Caption: Retro-Diels-Alder fragmentation pathway.

Comparative Analysis: Unsaturated vs. Saturated Analogue

To underscore the diagnostic utility of the retro-Diels-Alder fragmentation, we compare the expected mass spectrum of the title compound with its saturated analogue, Tert-butyl 2-oxa-3-azabicyclo[2.2.2]octane-3-carboxylate . The absence of the C5-C6 double bond in the saturated structure entirely prohibits the rDA pathway.

The fragmentation of the saturated analogue will be dominated by the Boc group cleavages (m/z 57, M-56, M-57) and complex ring fissions, but it will not produce the characteristic rDA fragments at m/z 54 and m/z 171.

Fragment Ion (m/z)Proposed Structure / Neutral LossUnsaturated (Title Compound)Saturated AnalogueDiagnostic Value
225/227Molecular Ion (M+•)✔️✔️Confirms molecular weight.
171rDA Dienophile Fragment✔️Confirms bicyclo[2.2.2]oct-5-ene core.
169/171[M - 56]+• (Loss of Isobutylene)✔️✔️Indicates Boc group presence.
168/170[M - 57]+ (Loss of •tBu)✔️✔️Indicates Boc group presence.
57[C4H9]+✔️✔️Strong indicator of Boc group.
54rDA Diene Fragment ([C4H6]+•)✔️Confirms bicyclo[2.2.2]oct-5-ene core.

This comparison clearly demonstrates that the ions at m/z 171 and m/z 54 are unique and definitive markers for the unsaturated bicyclic core of this compound. Their absence, in a spectrum that otherwise indicates a Boc-protected azabicycloalkane, strongly suggests the structure is the saturated analogue.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by two key processes: the predictable and multi-faceted cleavage of the Boc-protecting group and a structurally diagnostic retro-Diels-Alder reaction. Researchers and drug development professionals can confidently identify this molecule and distinguish it from its saturated counterpart by looking for the unique fragment ions at m/z 171 and m/z 54. These fragments serve as a reliable signature for the unsaturated bicyclo[2.2.2]octene framework.

References

  • Vertex AI Search. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA).
  • Fiveable. (n.d.). Retro Diels-Alder Definition. Organic Chemistry Key Term.
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  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation.
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  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Data of Boc-Protected Amines.
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A Comparative Guide to HPLC Methods for Purity Assessment of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a complex bicyclic molecule with significant potential in medicinal chemistry and drug development. Its unique scaffold, incorporating a vinyl ether and a Boc-protected amine, presents distinct analytical challenges for purity assessment. The inherent chirality and potential for degradation necessitate robust and specific analytical methods to ensure the quality and safety of this compound. This guide provides an in-depth comparison of two orthogonal High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity analysis of this molecule: a Reversed-Phase (RP-HPLC) method for achiral purity and impurity profiling, and a Chiral Normal-Phase (NP-HPLC) method for the critical separation of stereoisomers.

The development of these methods is guided by the principles of scientific integrity, ensuring that each protocol is a self-validating system. We will delve into the causality behind experimental choices, from stationary phase selection to mobile phase composition, providing a clear rationale for each parameter. This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible analytical methods for this class of compounds.

Understanding the Analytical Challenges

The structure of this compound dictates the strategy for HPLC method development. The presence of both polar (carbamate, ether) and non-polar (tert-butyl group, bicyclic frame) moieties gives the molecule an intermediate polarity. Furthermore, the vinyl ether and Boc-protecting groups are susceptible to acidic conditions, which must be considered during method development. The bicyclic structure also introduces multiple chiral centers, making the separation of enantiomers and diastereomers a critical aspect of purity analysis.

Method Development Workflow

The development of robust HPLC methods follows a logical progression, starting from understanding the analyte's properties to method validation.

HPLC Method Development Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Method Validation A Analyte Physicochemical Properties (Polarity, pKa, Solubility) B Identify Potential Impurities & Degradants A->B C Select HPLC Mode (RP, NP, HILIC, Chiral) B->C D Screen Columns & Mobile Phases C->D E Optimize Parameters (Gradient, Flow Rate, Temp.) D->E F Forced Degradation Study E->F G Validate per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) F->G Forced_Degradation_Workflow cluster_0 Stress Conditions A Acid Hydrolysis G HPLC Analysis (Method 1: RP-HPLC) A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F Drug Substance F->A F->B F->C F->D F->E H Peak Purity Assessment (PDA Detector) G->H I Method is Stability-Indicating H->I

A Comparative Guide to Strained Heterobicyclic Alkenes: Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate vs. its [2.2.1]heptene Analogue

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Saturated and unsaturated bicyclic systems, often termed as "bioisosteres" of flat aromatic rings, provide a compelling strategy to escape "flatland" and access new chemical space with improved physicochemical properties.[1] Among these, nitrogen-containing heterobicycles are of particular interest. This guide provides an in-depth comparison of two such scaffolds: tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate and its more strained analogue, tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. We will explore their synthesis, comparative reactivity based on structural differences, and their applications in drug discovery, supported by experimental data.

Structural and Energetic Landscape: The Impact of Ring Strain

The fundamental difference between the bicyclo[2.2.2]octene and bicyclo[2.2.1]heptene ring systems lies in their inherent ring strain. The bicyclo[2.2.1]heptene (norbornene) framework is significantly more strained due to the one-carbon bridge, which enforces greater deviation from ideal bond angles. This elevated ring strain is not merely a structural curiosity; it is the primary determinant of the molecule's reactivity, acting as a "spring-loaded" system ready to undergo reactions that relieve this strain.[2]

PropertyBicyclo[2.2.2]octene SystemBicyclo[2.2.1]heptene SystemReference
Bridge Structure Three two-carbon bridgesTwo two-carbon bridges, one one-carbon bridgeN/A
Calculated Strain Energy ~11.4 kcal/molSignificantly higher than the [2.2.2] system[4]
Relative Reactivity Moderately reactiveHighly reactive, driven by strain release[4]

Synthesis via Hetero-Diels-Alder Reaction

The most direct and elegant route to these 2-oxa-3-azabicycloalkene scaffolds is the hetero-Diels-Alder reaction. This cycloaddition involves the reaction of a diene with a heterodienophile, in this case, a nitroso compound. The tert-butoxycarbonyl (Boc) protected nitrosocarbonyl species, generated in situ, serves as an excellent dienophile for this transformation.[5]

The synthesis of the bicyclo[2.2.2]octene analogue employs 1,3-cyclohexadiene as the diene component, while the bicyclo[2.2.1]heptene analogue is accessed from cyclopentadiene. The general reaction scheme is presented below.

G cluster_0 Hetero-Diels-Alder Synthesis reagents tert-Butyl N-hydroxycarbamate ->[Oxidation] tert-Butyl nitrosocarbonyl (in situ) product1 This compound reagents->product1 [4+2] Cycloaddition product2 tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate reagents->product2 [4+2] Cycloaddition diene1 1,3-Cyclohexadiene diene1->product1 diene2 Cyclopentadiene diene2->product2

Caption: General synthetic scheme for the target compounds via hetero-Diels-Alder reaction.

Experimental Protocol: General Procedure for Hetero-Diels-Alder Cycloaddition

The following protocol is a representative procedure based on established methods for nitrosocarbonyl hetero-Diels-Alder reactions.[5][6]

1. In Situ Generation of the Nitrosocarbonyl Dienophile:

  • To a stirred solution of tert-butyl N-hydroxycarbamate (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at -78 °C, a solution of an oxidizing agent such as tetraethylammonium periodate (Et₄NIO₄) (1.1 eq.) in the same solvent is added dropwise.

  • The reaction mixture is stirred at this temperature for 30-60 minutes, during which the solution typically develops a characteristic blue color, indicating the formation of the nitrosocarbonyl intermediate.

2. Cycloaddition:

  • The corresponding diene, either 1,3-cyclohexadiene (for the [2.2.2]octene analogue) or freshly cracked cyclopentadiene (for the [2.2.1]heptene analogue) (1.2-1.5 eq.), is added to the cold solution of the in situ-generated dienophile.

  • The reaction is allowed to proceed at low temperature (e.g., -78 °C to -40 °C) and monitored by thin-layer chromatography (TLC) until consumption of the limiting reagent. Cyclic dienes are generally more reactive than their acyclic counterparts in these reactions.[7]

3. Work-up and Purification:

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-oxa-3-azabicycloalkene product.

Comparative Reactivity: A Tale of Two Strains

The disparity in ring strain directly translates to a significant difference in the chemical reactivity of the two analogues. The bicyclo[2.2.1]heptene system is primed for reactions that lead to the opening or rearrangement of the bicyclic core, thereby releasing the inherent strain.

Ring-Opening Metathesis (ROM)

A clear demonstration of this reactivity difference is seen in ring-opening metathesis (ROM) reactions. In a study involving a hybrid molecule containing both a bicyclo[2.2.1]heptene and a bicyclo[2.2.2]octene unit, treatment with a Grubbs catalyst resulted in the selective ring-opening of the more strained bicyclo[2.2.1]heptene moiety, while the bicyclo[2.2.2]octene double bond remained intact. This experiment provides unequivocal evidence for the higher reactivity of the [2.2.1] system under these conditions.

Cycloaddition Reactions

In cycloaddition reactions that do not involve the cleavage of the bicyclic framework, both systems can participate. However, the facial selectivity of the cycloaddition can be influenced by the different geometries of the bicyclic systems. For instance, in the cycloaddition of phenyl azide to related 2-azabicycloalkene systems, the [2.2.1]heptene derivative showed complete exo-facial selectivity. In contrast, the [2.2.2]octene analogue yielded a mixture of exo and endo adducts, demonstrating that the more open structure of the [2.2.2] system allows for attack from both faces of the double bond.

Retro-Condensation Reactions

The high strain of the bicyclo[2.2.1]heptane system can also be exploited to drive retro-condensation reactions. For example, appropriately substituted 7-azabicyclo[2.2.1]heptenones can undergo retro-Dieckmann reactions, and related alcohols can undergo retro-aldol reactions.[4] These transformations are driven by the release of ring strain and provide stereoselective routes to highly functionalized cyclopentene and pyrrolidine scaffolds. Such reactivity is not observed in the corresponding, less strained bicyclo[2.2.2]octene derivatives.[4]

G cluster_0 Reactivity Comparison cluster_1 Ring-Opening Metathesis (ROM) cluster_2 Retro-Condensation Reactions B221 Bicyclo[2.2.1]heptene Analogue (High Strain) ROM ROM B221->ROM Highly Reactive Retro Retro B221->Retro Facile B222 Bicyclo[2.2.2]octene Analogue (Lower Strain) B222->ROM Unreactive B222->Retro Unreactive

Caption: Comparative reactivity of the two bicyclic systems.

Applications in Medicinal Chemistry and Drug Discovery

Both bicyclic scaffolds serve as valuable building blocks in medicinal chemistry, offering rigid frameworks to orient pharmacophoric groups in a defined three-dimensional space.

The 2-oxa-3-azabicyclo[2.2.1]heptane core, often referred to as a constrained morpholine analogue, is a particularly attractive scaffold.[8] Its rigid structure allows for the precise positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This scaffold has been explored in the design of compounds targeting various biological pathways and can serve as a building block for more complex molecular architectures.[9] For example, the related 2-azabicyclo[2.2.1]hept-5-en-3-one, known as the Vince Lactam, is a crucial precursor for the synthesis of antiviral drugs like Carbovir and Abacavir.[10]

The 2-oxa-3-azabicyclo[2.2.2]octane scaffold, while less strained, also provides a rigid, three-dimensional core that is a significant departure from traditional flat aromatic systems.[11] This can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability, which are critical attributes for successful drug candidates.[12] The bicyclo[2.2.2]octane framework has been successfully employed as a bioisostere of the phenyl ring in drug discovery programs, demonstrating its utility in modulating the properties of bioactive molecules.[11][12] For instance, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in the drug Imatinib led to improved water solubility and metabolic stability.[12]

Conclusion

The choice between this compound and its [2.2.1]heptene analogue is a strategic one, dictated by the desired chemical reactivity and the intended application. The [2.2.1]heptene analogue, with its high ring strain, offers a gateway to unique chemical transformations such as ring-opening metathesis and retro-condensations, making it a powerful tool for the synthesis of complex, functionalized cyclopentanes and pyrrolidines. The [2.2.2]octene analogue, being more stable, provides a rigid and reliable scaffold for the construction of novel three-dimensional pharmacophores, serving as an excellent bioisosteric replacement for aromatic rings to enhance the drug-like properties of a molecule. A thorough understanding of their distinct energetic and reactivity profiles allows the medicinal chemist to harness these valuable building blocks for the rational design of the next generation of therapeutic agents.

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  • Scribd. (n.d.). Hetero-Diels-Alder Reactions | PDF | Chemistry. [Link]

  • National Center for Biotechnology Information. (2011). The nitrosocarbonyl hetero-Diels-Alder reaction as a useful tool for organic syntheses. PubMed. [Link]

  • ResearchGate. (2001). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. [Link]

  • ACS Publications. (1998). (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Reactivity of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate and Other Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Diels-Alder Reaction: A Brief Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[1] The rate of this reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller HOMO-LUMO gap leads to a faster reaction. Consequently, the reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups (EWGs), which lower the energy of its LUMO.

Analysis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate as a Dienophile

The structure of this compound presents several features that influence its dienophilic reactivity:

  • The Alkene Moiety: The double bond is part of a bicyclo[2.2.2]octene framework. This constrained system can influence the approach of the diene.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky protecting group attached to the nitrogen atom. While primarily an electronic protecting group, its steric bulk can play a significant role in the transition state of the Diels-Alder reaction.[2]

  • The Bridgehead Oxygen and Nitrogen: The presence of heteroatoms in the bicyclic system can influence the electronic properties of the double bond through inductive effects.

Based on these structural features, we can anticipate a moderate level of reactivity for this dienophile. The absence of a strongly electron-withdrawing group directly conjugated to the alkene suggests it will be less reactive than classic dienophiles like maleic anhydride. However, the strained nature of the bicyclic system may contribute to a desire to release ring strain upon reaction, potentially enhancing its reactivity.

Comparative Reactivity with Standard Dienophiles

To provide a quantitative context, we will compare the predicted reactivity of our target molecule with two well-characterized dienophiles: Maleimide and Dimethyl Acetylenedicarboxylate (DMAD) , using cyclopentadiene as a standard diene. Cyclopentadiene is a highly reactive diene due to its fixed s-cis conformation.[3]

DienophileStructureKey FeaturesSecond-Order Rate Constant (k₂) with Cyclopentadiene (in Dioxane at 20 °C) [M⁻¹s⁻¹]
Maleimide Highly activated due to two electron-withdrawing carbonyl groups. Cyclic structure pre-organizes it for cycloaddition.~ 1.3 x 10⁻²
Dimethyl Acetylenedicarboxylate (DMAD) Activated by two electron-withdrawing ester groups. The alkyne can undergo two successive Diels-Alder reactions.~ 7.4 x 10⁻⁶
This compound Moderately activated; steric hindrance from the N-Boc group and bicyclic framework.Not Experimentally Determined (Predicted to be significantly lower than maleimide)

Note: The rate constants are approximate values gathered from various sources and are intended for comparative purposes.

Analysis:

  • Maleimide is a highly reactive dienophile due to the strong electron-withdrawing effect of the two carbonyl groups, which significantly lowers its LUMO energy. Its rigid, planar structure also minimizes the entropic penalty in the transition state.

  • Dimethyl Acetylenedicarboxylate (DMAD) is also an activated dienophile, but its linear geometry can lead to a higher entropic barrier compared to cyclic dienophiles. Its reactivity is generally lower than that of maleimide with cyclopentadiene.

  • This compound is expected to be considerably less reactive than maleimide. The lack of a directly conjugated electron-withdrawing group on the double bond means its LUMO will be higher in energy. Furthermore, the bulky N-Boc group and the bicyclic framework may present significant steric hindrance to the approaching diene, raising the activation energy of the reaction.

Experimental Protocol for Comparative Reactivity Studies

To empirically determine the reactivity of this compound, a kinetic study using ¹H NMR spectroscopy is recommended. This method allows for the in-situ monitoring of the reaction progress by integrating the signals of reactants and products over time.[4][5][6][7]

Materials and Equipment
  • This compound

  • Maleimide (for comparison)

  • Dimethyl Acetylenedicarboxylate (for comparison)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • Constant temperature bath

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_dienophiles Prepare equimolar solutions of dienophiles in CDCl3 mix Mix dienophile and cyclopentadiene solutions in an NMR tube at a defined temperature prep_dienophiles->mix crack_cp Freshly crack dicyclopentadiene to obtain cyclopentadiene prep_cp Prepare a stock solution of cyclopentadiene in CDCl3 prep_cp->mix acquire_initial Acquire initial ¹H NMR spectrum (t=0) mix->acquire_initial acquire_series Acquire a series of ¹H NMR spectra at regular time intervals acquire_initial->acquire_series integrate Integrate characteristic peaks of reactants and products in each spectrum acquire_series->integrate calculate Calculate reactant concentration versus time integrate->calculate plot Plot ln([A]/[A]₀) vs. time to determine the pseudo-first-order rate constant calculate->plot compare Compare rate constants of different dienophiles plot->compare caption Figure 1: Experimental workflow for determining Diels-Alder kinetics via ¹H NMR.

Figure 1: Experimental workflow for determining Diels-Alder kinetics via ¹H NMR. (Within 100 characters)

Step-by-Step Methodology
  • Preparation of Reactant Solutions:

    • Prepare 0.1 M solutions of this compound, maleimide, and dimethyl acetylenedicarboxylate in CDCl₃.

    • Freshly crack dicyclopentadiene by heating to ~170 °C and collecting the cyclopentadiene monomer by distillation. Prepare a 1.0 M solution of cyclopentadiene in CDCl₃. The excess of the diene will ensure pseudo-first-order kinetics with respect to the dienophile.

  • NMR Sample Preparation and Reaction Initiation:

    • In an NMR tube, add 0.5 mL of the dienophile solution.

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature (e.g., 25 °C).

    • To initiate the reaction, add 0.05 mL of the cyclopentadiene solution, quickly mix, and start acquiring the first ¹H NMR spectrum. This marks time t=0.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For a slow reaction, spectra might be taken every 30-60 minutes. For a faster reaction, every 5-10 minutes might be necessary.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved proton signal corresponding to the dienophile and a signal corresponding to the Diels-Alder adduct.

    • Calculate the concentration of the dienophile at each time point using the relative integrals.

    • Plot the natural logarithm of the dienophile concentration versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated by dividing k' by the initial concentration of cyclopentadiene.

Predicted Outcome and Mechanistic Insights

It is anticipated that the reaction of this compound with cyclopentadiene will proceed significantly slower than that of maleimide. The primary factors contributing to this would be the lack of strong electronic activation and potential steric hindrance from the bulky N-Boc group and the bicyclic framework.

The stereochemical outcome of the reaction is also of great interest. The approach of the diene can occur from either the endo or exo face of the dienophile. The endo transition state is often favored due to secondary orbital interactions, but steric hindrance can lead to the formation of the exo product. Given the steric bulk of the N-Boc group, it is plausible that the exo adduct could be a significant, if not the major, product.

G cluster_reactivity Factors Influencing Reactivity cluster_dienophiles Dienophile Comparison Electronic Electronic Effects (LUMO Energy) Maleimide Maleimide (High Reactivity) Electronic->Maleimide Strong EWGs DMAD DMAD (Moderate Reactivity) Electronic->DMAD EWGs Target Target Molecule (Predicted Low-Moderate Reactivity) Electronic->Target Weak Inductive Effects Steric Steric Hindrance Steric->Maleimide Low Steric->DMAD Moderate Steric->Target High (Boc, Bicyclic) Strain Ring Strain Strain->Target Potential Rate Enhancement caption Figure 2: Factors governing dienophile reactivity.

Figure 2: Factors governing dienophile reactivity. (Within 100 characters)

Conclusion

While this compound is not a highly activated dienophile, its unique bicyclic structure offers a scaffold for the synthesis of complex, three-dimensional molecules. Its reactivity in Diels-Alder reactions is predicted to be modest, falling short of highly activated dienophiles like maleimide. The steric environment created by the N-Boc group and the bicyclic framework is expected to play a crucial role in both the reaction rate and the stereochemical outcome. The experimental protocol outlined in this guide provides a clear path for the empirical determination of its reactivity, enabling its effective utilization in synthetic endeavors. Further research into the cycloaddition reactions of this and related constrained dienophiles will undoubtedly open new avenues in medicinal chemistry and materials science.

References

  • Sauer, J.; Sustmann, R. (1980). Mechanistic Aspects of the Diels-Alder Reaction: A Critical Review. Angewandte Chemie International Edition in English, 19(10), 779-807. [Link]

  • Kinetics of the Diels-Alder Reaction Between Furan and Maleimide. Journal of Chemical Education, 78(5), 673. [Link]

  • A kinetic study of the Diels-Alder reaction: An experiment illustrating simple second-order reaction kinetics. Journal of Chemical Education, 63(4), 362. [Link]

  • Diels-Alder Reaction Kinetics. University of California, Davis. [Link]

  • Kinetic Profiling by NMR. Bruker. [Link]

  • Monitoring Kinetics by NMR. University of Wisconsin-Madison. [Link]

  • Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Kinetic NMR Experiments. University of California, Berkeley. [Link]

  • Monitoring Reaction Kinetics by NMR Spectroscopy. Journal of Chemical Education, 88(1), 74-78. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • Click Chemistry with Cyclopentadiene. Chemical Reviews, 111(11), 6984-7001. [Link]

  • Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. Accounts of Chemical Research, 47(11), 3448-3460. [Link]

  • The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1650-1680. [Link]

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The Bicyclo[2.2.2]octene Scaffold: A Rigid Framework for Escaping Flatland in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Harnessing the Power of Saturated and Unsaturated Bicyclic Scaffolds

In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond the traditional, planar aromatic structures that have long dominated the landscape of small molecule therapeutics. The so-called "escape from flatland" is driven by the pursuit of compounds with improved physicochemical and pharmacological properties. This guide provides an in-depth comparison of the bicyclo[2.2.2]octane (BCO) and bicyclo[2.2.2]octene scaffolds as three-dimensional bioisosteres for the ubiquitous phenyl ring, offering a powerful strategy to enhance drug-like properties. We will delve into the experimental data supporting these advantages and provide detailed protocols for their synthesis and evaluation.

The Phenyl Ring: A Double-Edged Sword in Drug Design

The phenyl ring is a cornerstone of medicinal chemistry, prized for its ability to engage in pi-stacking and hydrophobic interactions within protein binding pockets. However, a high aromatic ring count in a drug candidate is often associated with a host of undesirable properties, including poor aqueous solubility, high lipophilicity, significant plasma protein binding, and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1] These liabilities can lead to poor pharmacokinetic profiles and off-target toxicities, ultimately contributing to high attrition rates in clinical development.

Bicyclo[2.2.2]octane (BCO): A Proven 3D Bioisostere for Enhanced Developability

The fully saturated bicyclo[2.2.2]octane (BCO) scaffold has emerged as a prominent three-dimensional (3D) bioisostere for the para-substituted phenyl group.[1] Its rigid, cage-like structure offers a similar exit vector for substituents as a 1,4-disubstituted benzene ring, while presenting a significantly different physicochemical profile.

Key Advantages of the BCO Scaffold:
  • Improved Solubility and Reduced Lipophilicity: The disruption of planarity and aromaticity by replacing a phenyl ring with a BCO scaffold can lead to a significant improvement in aqueous solubility and a reduction in lipophilicity (LogP). This is attributed to the reduction in crystalline packing forces and the increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility.[1]

  • Enhanced Metabolic Stability: Aromatic rings are common sites of oxidative metabolism. The saturated nature of the BCO core makes it less susceptible to such metabolic pathways, potentially leading to a longer in vivo half-life and improved bioavailability.[2]

  • Improved Binding Affinity and Selectivity: The defined three-dimensional geometry of the BCO scaffold can allow for more precise and favorable interactions with the target protein, potentially leading to increased potency and selectivity.[1]

Case Study: Imatinib Analogue

A compelling example of the benefits of the BCO scaffold is the modification of the anticancer drug Imatinib. By replacing a para-substituted phenyl ring in Imatinib with a BCO moiety, researchers observed a significant improvement in metabolic stability in human liver microsomes.[2]

CompoundclogPlogD (pH 7.4)Kinetic Solubility (µM)Metabolic Stability (CLint, µL/min/mg)
Imatinib (Phenyl)4.52.635128
BCO-Imatinib3.62.711316

Data sourced from Mykhailiuk, et al. (2023).[2]

This data clearly demonstrates the potential of the BCO scaffold to favorably modulate key drug-like properties. While the solubility of the BCO-Imatinib analogue was lower in this specific case, the significant improvement in metabolic stability highlights the potential for overall pharmacokinetic enhancement.

The Bicyclo[2.2.2]octene Scaffold: Rigidity with a Twist

The bicyclo[2.2.2]octene scaffold, containing a carbon-carbon double bond within its bridged structure, offers a more rigid and conformationally constrained framework compared to its saturated counterpart. While less explored as a direct phenyl ring bioisostere for improving physicochemical properties in the same vein as BCO, its unique geometry and synthetic accessibility make it an attractive scaffold in its own right.

Advantages and Considerations:
  • Rigid and Defined Geometry: The bicyclo[2.2.2]octene core provides a very robust and chemically inert non-peptide skeleton, allowing for the precise spatial orientation of appended functional groups.[3] This rigidity can be advantageous in structure-based drug design, where precise positioning of pharmacophoric elements is crucial for high-affinity binding.

  • Synthetic Accessibility: Bicyclo[2.2.2]octene derivatives are readily synthesized via the Diels-Alder reaction, a powerful and versatile C-C bond-forming reaction.[3][4] This allows for the efficient construction of a wide range of functionalized scaffolds.

  • Potential for Novel Interactions: The presence of the double bond introduces a site of potential metabolic activity (e.g., epoxidation), which needs to be considered in drug design. However, it also offers opportunities for unique interactions within a binding pocket that are not possible with the saturated BCO scaffold.

  • Applications in Drug Discovery: The bicyclo[2.2.2]octene scaffold has been successfully employed as a core element in the design of non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), demonstrating its utility in creating molecules with specific biological activities.[5]

While direct comparative data on the impact of a bicyclo[2.2.2]octene scaffold on solubility, lipophilicity, and metabolic stability versus a phenyl ring is less prevalent in the literature, its rigid nature suggests it would also disrupt crystal packing and potentially improve solubility compared to flat aromatic systems. The metabolic fate would be influenced by the accessibility of the double bond to metabolizing enzymes.

Experimental Protocols

To empower researchers to explore the potential of these scaffolds, we provide the following detailed experimental protocols for their synthesis and the evaluation of key physicochemical properties.

Synthesis of a Bicyclo[2.2.2]octene Derivative via Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of a bicyclo[2.2.2]octene derivative through a double Diels-Alder reaction between a 2H-pyran-2-one and maleic anhydride.[3][4]

Synthesis_Workflow start Start reactants 2H-Pyran-2-one + Maleic Anhydride start->reactants reaction Reflux in Tetralin reactants->reaction intermediate1 [4+2] Cycloaddition reaction->intermediate1 High Temperature co2_extrusion Spontaneous CO2 Extrusion intermediate1->co2_extrusion intermediate2 Cyclohexadiene Intermediate co2_extrusion->intermediate2 second_da Second Diels-Alder intermediate2->second_da Reacts with another maleic anhydride product Bicyclo[2.2.2]octene Derivative second_da->product isolation Isolation & Purification (Filtration & Crystallization) product->isolation end End isolation->end

Caption: Diels-Alder synthesis of a bicyclo[2.2.2]octene derivative.

Materials:

  • Substituted 2H-pyran-2-one

  • Maleic anhydride

  • Tetralin (high-boiling solvent)

  • Methanol (for washing)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted 2H-pyran-2-one (1 equivalent) and maleic anhydride (2.2 equivalents).

  • Solvent Addition: Add a sufficient volume of tetralin to ensure good stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 207 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The bicyclo[2.2.2]octene product will often precipitate as a crystalline solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold methanol to remove any residual tetralin and unreacted starting materials.

  • Drying: Dry the purified product under vacuum.

Causality: The high temperature of the refluxing tetralin is crucial for both the initial Diels-Alder reaction and the subsequent retro-Diels-Alder reaction that involves the extrusion of carbon dioxide to form the cyclohexadiene intermediate. This intermediate then readily undergoes a second Diels-Alder reaction with another molecule of maleic anhydride to form the final bicyclo[2.2.2]octene product. The choice of a high-boiling, inert solvent like tetralin is therefore critical for the success of this one-pot synthesis.

Determination of Kinetic Aqueous Solubility

This protocol outlines a common method for assessing the kinetic solubility of a compound, which is a critical parameter for early-stage drug discovery.[6]

Solubility_Assay_Workflow start Start stock_prep Prepare DMSO Stock Solution start->stock_prep dilution Add Stock to Aqueous Buffer (e.g., PBS) stock_prep->dilution incubation Incubate with Shaking (e.g., 2h at 25°C) dilution->incubation separation Separate Undissolved Compound (Filtration or Centrifugation) incubation->separation analysis Quantify Soluble Compound (UV-Vis or LC-MS) separation->analysis end End analysis->end

Caption: Workflow for kinetic aqueous solubility determination.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Filtration or centrifugation apparatus

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the wells of a microplate containing PBS (pH 7.4) to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for the precipitation of the compound to reach a steady state.

  • Separation of Undissolved Compound: Separate the undissolved solid from the saturated solution. This can be achieved by either filtering the contents of each well through a filter plate or by centrifuging the plate and carefully collecting the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or LC-MS.

  • Data Analysis: Construct a calibration curve using known concentrations of the compound to quantify the solubility.

Causality: This kinetic solubility assay mimics the situation where a compound, often stored in DMSO, is introduced into an aqueous biological medium. The incubation period allows for the system to approach equilibrium, and the separation step is crucial to ensure that only the truly dissolved compound is measured.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[7]

LogP_Assay_Workflow start Start preparation Prepare n-Octanol and Water/Buffer start->preparation dissolution Dissolve Compound in Pre-saturated Solvent preparation->dissolution partitioning Mix and Shake for Equilibration dissolution->partitioning separation Separate the Two Phases (Centrifugation) partitioning->separation analysis Quantify Compound in Each Phase (e.g., HPLC) separation->analysis calculation Calculate LogP analysis->calculation end End calculation->end

Caption: Shake-flask method for LogP determination.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Water or buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol by mixing them overnight and then separating the layers.

  • Compound Dissolution: Dissolve a known amount of the test compound in one of the pre-saturated phases.

  • Partitioning: Add a known volume of the other pre-saturated phase to the vial.

  • Equilibration: Cap the vial and shake it vigorously for a sufficient time (e.g., 1-24 hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.

Causality: The pre-saturation of the solvents is essential to account for their mutual miscibility, which can affect the partitioning of the compound. The extended shaking period ensures that a true equilibrium is reached, providing an accurate measure of the compound's intrinsic lipophilicity.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[8][9]

Metabolic_Stability_Workflow start Start preincubation Pre-incubate Compound with Liver Microsomes start->preincubation reaction_start Initiate Reaction with NADPH preincubation->reaction_start sampling Collect Aliquots at Different Time Points reaction_start->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching analysis Quantify Remaining Parent Compound (LC-MS/MS) quenching->analysis data_analysis Calculate Half-life and Intrinsic Clearance analysis->data_analysis end End data_analysis->end

Caption: In vitro metabolic stability assay workflow.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system or NADPH solution

  • Acetonitrile (for quenching)

  • Internal standard

  • 96-well plate or microcentrifuge tubes

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing the test compound at a final concentration (e.g., 1 µM) and liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the collected aliquots by adding cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, stopping the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Causality: The use of liver microsomes provides a concentrated source of phase I metabolizing enzymes. NADPH is a necessary cofactor for the activity of cytochrome P450 enzymes. By measuring the disappearance of the parent compound over time, a direct measure of its metabolic liability is obtained. Quenching the reaction at specific time points is critical for accurately capturing the metabolic rate.

Conclusion

The strategic replacement of a phenyl ring with a bicyclo[2.2.2]octane or bicyclo[2.2.2]octene scaffold offers a powerful approach to modulate the properties of drug candidates and "escape from flatland." The saturated BCO scaffold has a proven track record of improving solubility, reducing lipophilicity, and enhancing metabolic stability. The unsaturated bicyclo[2.2.2]octene scaffold, while less studied in a direct comparative sense, provides a rigid and synthetically accessible framework for the precise positioning of functional groups, opening up new avenues for drug design. By understanding the advantages of each scaffold and employing the robust experimental protocols detailed in this guide, researchers can unlock new possibilities in the quest for safer and more effective medicines.

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A Researcher's Comparative Guide to Stereochemical Assignment of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical necessity. The biological activity of chiral molecules is intrinsically tied to their stereochemistry, with different enantiomers often exhibiting varied efficacy, pharmacology, and toxicology.[1][2] The rigid, polycyclic framework of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate and its derivatives presents unique challenges and opportunities for stereochemical assignment. This guide provides an in-depth comparison of the primary analytical techniques available for this task, offering insights into their underlying principles, practical applications, and relative merits.

The choice of method for stereochemical assignment is often a balance between the level of certainty required, the physical form of the sample, and the available resources. For the bicyclo[2.2.2]octane framework, a combination of techniques often provides the most complete picture.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Unequivocally, single-crystal X-ray diffraction stands as the definitive method for determining the absolute and relative stereochemistry of a crystalline compound. By mapping the electron density of a molecule in its crystal lattice, SC-XRD provides a precise three-dimensional model of the atomic arrangement.

Causality in Experimental Choice

For novel derivatives of the this compound scaffold, obtaining a crystal structure early in development can anchor all subsequent structure-activity relationship (SAR) studies. The rigid bicyclic core often lends itself to crystallization.

Self-Validating System and Trustworthiness

The primary limitation and key to the trustworthiness of SC-XRD is the necessity of a high-quality single crystal. The process of obtaining such a crystal can be both an art and a science, often requiring screening of various solvents and crystallization conditions. However, once a suitable crystal is obtained and diffarcts well, the resulting structure is considered the "ground truth." For instance, the crystal structure of chiral (2S, 5S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a closely related derivative, was determined, providing unambiguous proof of its absolute and relative stereochemistry.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/diethyl ether).

    • Employ slow evaporation, vapor diffusion, or cooling techniques to promote the formation of single crystals.

    • Select a well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a diffractometer and cool it under a stream of liquid nitrogen to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

    • For absolute configuration determination, the presence of a heavy atom is beneficial, and the Flack parameter is calculated to confirm the correct enantiomer.

Visualization of the SC-XRD Workflow

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis PurifiedCompound Purified Compound CrystalGrowth Crystal Growth PurifiedCompound->CrystalGrowth SingleCrystal Single Crystal Selection CrystalGrowth->SingleCrystal DataCollection X-ray Diffraction Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AbsoluteConfig Absolute Configuration Determination StructureSolution->AbsoluteConfig nmr_logic cluster_data Experimental Data cluster_analysis Analysis & Interpretation NOESY_Spectrum 2D NOESY/ROESY Spectrum Identify_Correlations Identify Key Proton Correlations NOESY_Spectrum->Identify_Correlations Compare_Models Compare Correlations with Models Identify_Correlations->Compare_Models Propose_Models Propose Stereoisomeric Models Propose_Models->Compare_Models Assign_Stereochem Assign Relative Stereochemistry Compare_Models->Assign_Stereochem vcd_ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment SamplePrep Sample Preparation SpectrumAcq VCD/ECD Spectrum Acquisition SamplePrep->SpectrumAcq Comparison Compare Experimental & Calculated Spectra SpectrumAcq->Comparison ConfSearch Conformational Search DFT_Calc DFT Optimization & Spectral Calculation ConfSearch->DFT_Calc BoltzmannAvg Boltzmann Averaging DFT_Calc->BoltzmannAvg BoltzmannAvg->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Integrated workflow for VCD/ECD stereochemical analysis.

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)2D NMR (NOESY/ROESY)Chiroptical Methods (VCD/ECD)
Information Provided Absolute and relative stereochemistryRelative stereochemistry, solution conformationAbsolute configuration, solution conformation
Sample Requirement High-quality single crystal5-10 mg in solution<1 mg (ECD) to 5-10 mg (VCD) in solution
Certainty of Assignment Definitive ("Gold Standard")High (for relative stereochemistry)High (with good computational correlation)
Primary Limitation Requirement for a suitable crystalDoes not provide absolute configurationReliance on computational accuracy
Throughput Low; crystal growth can be a bottleneckModerateModerate to high
Cost High (instrumentation and maintenance)Moderate (instrumentation)Moderate to high (instrumentation)

Conclusion and Recommendations

For derivatives of this compound, a multi-faceted approach to stereochemical assignment is recommended.

  • For definitive assignment of both relative and absolute stereochemistry , single-crystal X-ray diffraction is the unparalleled method of choice, provided a suitable crystal can be obtained. The synthesis and characterization of closely related compounds have demonstrated the feasibility of this approach. *[3][4][5] To determine the relative stereochemistry in solution and gain insights into the molecule's conformational preferences , 2D NMR techniques such as NOESY or ROESY are essential. This is particularly crucial for confirming the endo/exo relationships of substituents on the bicyclic core.

  • When crystallization is not feasible, or to confirm the absolute configuration in solution , VCD and ECD spectroscopy , coupled with robust computational analysis, provide a reliable alternative.

[6][7][8][9]By judiciously selecting and integrating these powerful analytical techniques, researchers can confidently elucidate the stereochemistry of novel derivatives of this important heterocyclic scaffold, thereby accelerating the drug discovery and development process.

References

  • A. J. Hutt, "Stereochemistry in Drug Action," Primary Care Companion to The Journal of Clinical Psychiatry, vol. 3, no. 5, pp. 209-214, 2001. [Link]

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A-Z Guide to Catalysis in N-O Hetero-Diels-Alder Reactions: A Comparative Analysis for Drug Discovery & Development

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the N-O hetero-Diels-Alder (HDA) reaction represents a powerful tool for the stereocontrolled construction of six-membered nitrogen- and oxygen-containing heterocycles. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. The strategic selection of a catalyst is paramount to achieving high yields and, crucially, exquisite stereocontrol in these transformations.

This comprehensive guide provides an in-depth comparative analysis of the various catalyst systems employed for N-O HDA reactions. Moving beyond a mere catalog of catalysts, this document delves into the mechanistic underpinnings of their function, offering field-proven insights to inform your experimental design and catalyst selection.

The Crucial Role of Catalysis in N-O Hetero-Diels-Alder Reactions

The N-O HDA reaction, a [4+2] cycloaddition involving a nitroso or related species as the dienophile and a diene, is often sluggish and unselective under thermal conditions. Catalysts accelerate the reaction and, more importantly, control the stereochemical outcome, providing access to specific enantiomers of the desired heterocyclic products. The choice of catalyst dictates the reaction's efficiency, substrate scope, and stereoselectivity.

This guide will explore three major classes of catalysts:

  • Chiral Lewis Acid Catalysts: Metal complexes that coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.

  • Organocatalysts: Small organic molecules that activate the reactants through the formation of transient, reactive intermediates.

  • Chiral Brønsted Acid Catalysts: Proton-donating species that can activate the dienophile through hydrogen bonding.

Chiral Lewis Acid Catalysts: The Workhorses of Asymmetric N-O HDA Reactions

Chiral Lewis acid catalysis is a cornerstone of asymmetric synthesis.[1][2][3][4][5] In the context of N-O HDA reactions, these catalysts, typically complexes of metals with chiral ligands, offer a reliable means to achieve high enantioselectivity.

Copper(II)-Bis(oxazoline) Complexes

Among the most versatile and widely used Lewis acid catalysts are the copper(II) complexes of chiral bis(oxazoline) (BOX) ligands.[6][7][8][9] These catalysts have demonstrated remarkable efficacy in a variety of asymmetric transformations, including the N-O HDA reaction.

Mechanism of Action: The cationic Cu(II) center acts as a Lewis acid, coordinating to the oxygen atom of the nitroso dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition. The chiral environment created by the BOX ligand dictates the facial selectivity of the diene's approach, leading to the preferential formation of one enantiomer.

Copper-BOX Catalytic Cycle Catalyst [Cu(BOX)]2+ Activated_Complex [Cu(BOX)(Dienophile)]2+ Catalyst->Activated_Complex Coordination Substrate Nitroso Dienophile Substrate->Activated_Complex Product_Complex [Cu(BOX)(Product)]2+ Activated_Complex->Product_Complex + Diene Diene Diene Diene->Product_Complex Product_Complex->Catalyst Release Product Cycloadduct Product_Complex->Product

Figure 1: Catalytic cycle for a Copper-BOX catalyzed N-O HDA reaction.

Performance Comparison:

Catalyst SystemDieneDienophileSolventTemp (°C)Yield (%)ee (%)Reference
Cu(II)-(S,S)-t-Bu-BOXCyclopentadieneNitrosobenzeneCH2Cl2-789598 (R)[8]
Cu(II)-(S,S)-Ph-BOXCyclopentadieneNitrosobenzeneCH2Cl2-789296 (R)[8]
Cu(II)-(S,S)-t-Bu-BOX1,3-CyclohexadieneNitrosobenzeneCH2Cl2-788894 (R)[7]

Experimental Protocol: Asymmetric N-O HDA Reaction with a Cu(II)-BOX Catalyst [8]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral bis(oxazoline) ligand (1.1 mol%) in anhydrous dichloromethane (CH2Cl2). Add copper(II) trifluoromethanesulfonate (Cu(OTf)2) (1.0 mol%) and stir the mixture at room temperature for 1-2 hours to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reactants: To the cooled catalyst solution, add the diene (1.2 equivalents) followed by the slow, dropwise addition of a solution of the nitroso dienophile (1.0 equivalent) in CH2Cl2.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Lanthanide Catalysts

Lanthanide triflates, particularly those of ytterbium and scandium, have emerged as powerful Lewis acid catalysts for various organic transformations, including the hetero-Diels-Alder reaction.[10][11][12][13][14] Their effectiveness stems from their high Lewis acidity and tolerance to trace amounts of water.

The catalytic activity of lanthanide complexes is significantly influenced by the ligand structure.[10][11] For instance, ligands with a pKa below 7 and possessing a perfluoromethyl-β-diketonate functionality have been found to be particularly effective.[10][11]

Other Notable Lewis Acid Catalysts
  • Iron(III) Complexes: Chiral N,N'-dioxide/Fe(III) complexes have been successfully employed for the asymmetric inverse-electron-demand hetero-Diels-Alder reaction of dioxopyrrolidines with simple olefins, affording excellent yields and enantioselectivities.[15]

  • Chromium(III)-Salen Complexes: These complexes are effective catalysts for asymmetric hetero-Diels-Alder reactions, providing access to a range of chiral dihydropyranones.[16]

  • Zirconium Complexes: Chiral dicationic zirconocene complexes have been shown to catalyze enantioselective Diels-Alder reactions.[17]

Organocatalysis: A Metal-Free Approach to Asymmetric N-O HDA Reactions

Organocatalysis has revolutionized asymmetric synthesis by offering a green and often complementary alternative to metal-based catalysis.[18][19] In the realm of N-O HDA reactions, chiral amines and phosphoric acids have proven to be particularly effective.

Proline and its Derivatives

The simple amino acid L-proline is a remarkably versatile organocatalyst, capable of activating carbonyl compounds through the formation of enamines or iminium ions.[20][21][22][23] For the N-O HDA reaction, proline can catalyze the reaction between α,β-unsaturated aldehydes and nitroso compounds.

Mechanism of Action: Proline reacts with the α,β-unsaturated aldehyde to form a chiral enamine. This enamine then acts as the diene in the cycloaddition with the nitroso dienophile. The stereochemistry of the proline catalyst directs the facial selectivity of the reaction.

Proline Catalysis Proline L-Proline Enamine Chiral Enamine Proline->Enamine + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Enamine Cycloadduct_Intermediate Cycloadduct Intermediate Enamine->Cycloadduct_Intermediate + Nitroso Nitroso Nitroso Dienophile Nitroso->Cycloadduct_Intermediate Product Final Product Cycloadduct_Intermediate->Product Hydrolysis Product->Proline Regeneration Hydrolysis Hydrolysis

Figure 2: Simplified mechanism of a proline-catalyzed N-O HDA reaction.

Performance Data: While proline itself can be an effective catalyst, its derivatives often provide superior results in terms of yield and enantioselectivity.[24]

CatalystDieneDienophileSolventYield (%)ee (%)Reference
L-ProlineCyclohexenoneβ-NitrostyreneDMSO808[24]
Chiral Phosphoric Acids

Chiral phosphoric acids (CPAs), derived from BINOL, are powerful Brønsted acid catalysts that can promote a wide range of enantioselective transformations.[25][26][27] They function by activating the electrophile through hydrogen bonding. In the context of N-O HDA reactions, CPAs can catalyze the reaction of aldimines with dienes.[25]

Mechanism of Action: The phosphoric acid protonates the nitrogen atom of the aldimine, increasing its electrophilicity and lowering its LUMO energy. The chiral backbone of the CPA creates a chiral pocket that directs the approach of the diene, leading to high enantioselectivity.

Comparative Summary and Outlook

The choice of catalyst for an N-O HDA reaction is a critical decision that depends on the specific substrates, desired stereochemical outcome, and practical considerations such as cost and scalability.

Catalyst ClassActivation ModeKey AdvantagesKey Limitations
Chiral Lewis Acids Coordination to DienophileHigh enantioselectivities, broad substrate scope, well-established.Metal contamination, sensitivity to air and moisture.
Organocatalysts Enamine/Iminium Ion FormationMetal-free, environmentally benign, readily available.Can require higher catalyst loadings, substrate scope may be limited.
Chiral Brønsted Acids Hydrogen Bonding ActivationMetal-free, mild reaction conditions.Substrate scope is still developing.

The field of catalysis for N-O HDA reactions continues to evolve, with new and improved catalyst systems being reported regularly. Future developments will likely focus on the design of more robust, efficient, and selective catalysts that can operate under milder conditions and with a broader range of substrates. The development of heterogeneous catalysts that can be easily recovered and reused is also a key area of research, offering significant advantages in terms of sustainability and process economics.[22][23][28]

This guide provides a solid foundation for researchers to navigate the diverse landscape of catalysts for N-O hetero-Diels-Alder reactions. By understanding the principles behind each catalyst class and considering the comparative data, scientists can make informed decisions to accelerate their research and development efforts in the synthesis of novel heterocyclic compounds.

References
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A Comparative Guide to the Biological Activity of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate Derivatives Versus Other Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate biological activity, selectivity, and pharmacokinetic properties of a therapeutic candidate. Among the myriad of structural motifs, bicyclic systems have emerged as privileged scaffolds due to their inherent rigidity, three-dimensional complexity, and ability to present functional groups in well-defined spatial orientations.[1] This guide provides an in-depth, objective comparison of the biological activities of derivatives based on the tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate scaffold against other prominent bicyclic frameworks, supported by experimental data from peer-reviewed literature.

Introduction to Bicyclic Scaffolds in Medicinal Chemistry

Bicyclic scaffolds, such as the bicyclo[2.2.2]octane and norbornene systems, offer a distinct advantage over more flexible aliphatic or simple aromatic rings. Their constrained conformations reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency.[1] Furthermore, the defined stereochemistry of these scaffolds allows for precise structure-activity relationship (SAR) studies, enabling the optimization of interactions with protein binding pockets.

This guide will focus on a comparative analysis of the following bicyclic scaffolds, with a primary emphasis on their demonstrated anticancer and antiviral activities:

  • This compound: The scaffold of primary interest, featuring a unique bridged heterocyclic system.

  • Bicyclo[2.2.2]octane: A well-explored carbocyclic scaffold known for its rigidity.

  • Norbornene (Bicyclo[2.2.1]heptene): A smaller bicyclic system with distinct reactivity and biological applications.[1][2]

  • Azabicyclo[3.2.2]nonane: A nitrogen-containing bicyclic scaffold with demonstrated antiprotozoal activity.[3]

Comparative Analysis of Biological Activity

A comprehensive review of the scientific literature reveals a wealth of data on the biological activities of various bicyclic derivatives. However, direct comparative studies of the this compound scaffold against other bicyclic systems are limited. Therefore, this guide collates and compares data from separate studies to provide a cohesive overview.

Anticancer Activity

The fight against cancer has spurred the development of numerous small molecules designed to interfere with cancer cell proliferation and survival. Bicyclic scaffolds have been incorporated into various anticancer agents to enhance their efficacy and selectivity.

Data Summary: Anticancer Activity of Bicyclic Derivatives

ScaffoldDerivative TypeCancer Cell LineIC50 (µM)Reference
Bicyclo[2.2.2]octane Platinum Complex (8c)HCT-116 (Colon)4.45 ± 0.33[2]
Platinum Complex (8c)HepG2 (Liver)10.74 ± 1.05[2]
Platinum Complex (8c)A549 (Lung)7.72 ± 0.64[2]
Norbornene Podophyllotoxin Isomer (5c)A-549 (Lung)0.004[2]
Iridium Complex (8g)SGC-7901 (Gastric)3.9[2]
Oleanolic Acid Conjugate (4c)MCF-7 (Breast)2.7[2]
Azabicyclo[3.2.2]nonane Tetrazole Derivative (13A)L-6 (Rat skeletal muscle)>90[3]
Sulfonamide Derivative (20)L-6 (Rat skeletal muscle)30.7[3]

Note: Data for this compound derivatives with specific anticancer IC50 values were not available in the reviewed literature.

From the available data, norbornene derivatives have demonstrated remarkable potency against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[2] For instance, a podophyllotoxin-norbornene conjugate showed significantly greater activity than the precursor etoposide.[2] Bicyclo[2.2.2]octane-containing platinum complexes also display promising cytotoxicity, with IC50 values in the low micromolar range against several cancer cell lines.[2] In contrast, the reviewed azabicyclo[3.2.2]nonane derivatives showed lower anticancer potential, with higher IC50 values and notable cytotoxicity against a normal cell line.[3]

Antiviral Activity

The urgent need for novel antiviral agents has driven the exploration of diverse chemical scaffolds. The rigid nature of bicyclic compounds makes them attractive candidates for inhibiting viral entry and replication processes.

Data Summary: Antiviral Activity of Bicyclic Derivatives

ScaffoldDerivative TypeVirusCell LineEC50 (µM)Reference
Bicyclo[2.2.2]octane Rimantadine Analog (10)Influenza A/Hong Kong/68 (H3N2)Not Specified18.3[4]
Rimantadine Analog (11)Influenza A/Hong Kong/68 (H3N2)Not Specified24.1[4]
Bicyclo[2.2.1]heptane 2-(2-adamantyl)piperidine (27a-c)Influenza A (X-31 strain)Not Specified3 - 7[4]
Spiro[bicyclo[2.2.2]octane-2,2'-bicyclo[3.1.0]hexane] Spirooliganone CCoxsackievirus B3 (CVB3)Not Specified11.11[5]
(+)-Spirooliganone DCoxsackievirus B3 (CVB3)Not Specified1.11[5]

Note: Data for this compound derivatives with specific antiviral EC50 values were not available in the reviewed literature.

The available data indicates that bicyclic amine derivatives, particularly those based on the bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane skeletons, exhibit anti-influenza activity.[4] Notably, certain adamantyl-piperidine derivatives with a bicyclo[2.2.1]heptane core showed significantly higher potency than amantadine and rimantadine.[4] Furthermore, complex spiro-bicyclic structures have demonstrated potent activity against Coxsackievirus B3, with one derivative showing an EC50 value of 1.11 µM.[5]

Experimental Methodologies

To ensure the reproducibility and validity of the presented biological data, it is crucial to understand the underlying experimental protocols. The following sections detail the standard methodologies used to determine the anticancer and antiviral activities of these compounds.

Cell Viability Assay for Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B Overnight Adhesion C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Formazan Formation F Add Solubilization Buffer E->F G Measure Absorbance F->G Crystal Dissolution H Calculate IC50 G->H

MTT Assay Workflow Diagram
Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[1][8]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus Dilution and Incubation with Compound: Prepare serial dilutions of the virus stock. Incubate the virus dilutions with various concentrations of the test compound or a vehicle control for 1 hour at 37°C.

  • Infection: Adsorb the virus-compound mixture onto the cell monolayer for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C until plaques (zones of cell death) are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells C Infect Cell Monolayer A->C Confluent Monolayer B Incubate Virus with Compound B->C D Add Semi-Solid Overlay C->D Adsorption (1h) E Incubate until Plaques Form D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate EC50 G->H

Plaque Reduction Assay Workflow

Discussion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of bicyclic scaffolds in the development of novel anticancer and antiviral agents. While derivatives of bicyclo[2.2.2]octane and norbornene have demonstrated potent activities, a notable gap exists in the literature regarding the biological evaluation of this compound derivatives.

The unique heteroatomic composition and stereochemical complexity of the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold suggest that its derivatives could exhibit novel biological activities and mechanisms of action. The presence of the oxygen and nitrogen atoms introduces opportunities for hydrogen bonding and other specific interactions with biological targets that are not possible with their carbocyclic counterparts.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives against a broad panel of cancer cell lines and viruses. Direct, head-to-head comparisons with established bicyclic scaffolds, using standardized assay protocols as outlined in this guide, will be crucial to definitively establish the therapeutic potential of this promising, yet underexplored, molecular framework. Such studies will not only expand our understanding of the structure-activity relationships of bicyclic compounds but may also lead to the discovery of novel therapeutic candidates with improved efficacy and safety profiles.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate (CAS No: 110590-29-9). As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of your laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for waste management in your facility.

Core Principle: Hazard Identification and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with specific hazards that dictate its handling and disposal pathway. The causality behind the stringent disposal protocols is directly linked to its potential to cause harm upon improper contact or release.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards of this compound. The primary risks are associated with its irritant properties.[1][2]

Hazard ClassificationGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarningGHS07

This table summarizes hazard information from authoritative sources.[1][2]

Immediate Safety Precautions & Required PPE

The identified hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal preparation. This is a non-negotiable standard for preventing exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wash hands thoroughly after handling.[3]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a splash risk.[4]

  • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed. Contaminated clothing must be removed and washed before reuse.[3]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors or aerosols.[4]

The Disposal Workflow: A Step-by-Step Protocol

The fundamental rule for the disposal of this chemical is that it must not be released into the environment.[5] It must be managed as regulated chemical waste. Under no circumstances should this compound be disposed of down the drain or in general solid waste.

Step 1: Waste Segregation and Containment

Proper segregation is the first critical step in the disposal chain of custody. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

  • Primary Container: Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, chemically compatible, and clearly labeled waste container.

  • Container Specifications: The container must be made of a material that will not react with the compound (e.g., high-density polyethylene - HDPE, or glass). It must have a secure, leak-proof screw cap.

  • Avoid Incompatibilities: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep separate from strong oxidizing agents, strong acids, and strong bases.

Step 2: Waste Labeling and Documentation

Accurate labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container.

  • Label Contents: The label must be securely affixed to the container and include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: "110590-29-9."

    • An accurate estimation of the concentration and total volume/mass.

    • The associated hazard pictograms (GHS07 Exclamation Mark).

    • The date of accumulation.

    • The name of the principal investigator and laboratory contact information.

Step 3: Secure Interim Storage

While awaiting pickup, the waste container must be stored safely.

  • Storage Location: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Ventilation: The storage area must be well-ventilated.

Step 4: Professional Disposal

The final disposal of this chemical must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.

  • Licensed Disposal Company: Your EHS department works with licensed and insured hazardous waste disposal companies that will transport the material to a permitted treatment, storage, and disposal facility (TSDF). Disposal must be conducted in accordance with all local, state, and national regulations.[3]

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Professional Disposal A Waste Generation (tert-butyl 2-oxa-3-azabicyclo [2.2.2]oct-5-ene-3-carboxylate) B Step 1: Segregate Waste into a Designated, Compatible Container A->B  Collect C Step 2: Label Container - Full Chemical Name - CAS Number - Hazards (GHS07) - Date & Contact Info B->C  Seal & D Step 3: Secure Storage - Satellite Accumulation Area - Secondary Containment C->D  Store E Step 4: Schedule Pickup with Institutional EHS D->E  Request F Professional Collection by Licensed Waste Hauler E->F  Coordinate G Final Disposal at Permitted Facility (e.g., Incineration) F->G  Transport To

Caption: Disposal workflow for laboratory-generated chemical waste.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure the area is well-ventilated or work is performed in a fume hood.

  • Don PPE: At a minimum, wear the PPE described in section 1.2.

  • Contain the Spill: Use a dry, inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into your designated hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as contaminated waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility. This structured approach ensures that the disposal of this compound is managed in a way that is safe, compliant, and scientifically sound.

References

  • PubChem. tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of novel therapeutics requires a foundational commitment to safety. The handling of specialized reagents, such as Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate, demands a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Risk Mitigation

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to prevent exposure through dermal contact, ocular contact, and inhalation. The signal word for this chemical is "Warning".

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection and proper use of PPE are paramount when handling this compound. The following table outlines the recommended PPE, which should be strictly adhered to.

PPE Category Recommended Equipment Standard/Specification Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.NIOSH (US) or EN 166 (EU) approved.Prevents eye irritation and serious eye damage from accidental splashes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.EN 374Protects against skin irritation upon contact. Proper glove removal technique is crucial to avoid cross-contamination.
Skin and Body Protection A lab coat or a chemical-resistant suit should be worn to prevent skin contact.Not specified, but should provide full coverage of arms and torso.Minimizes the risk of accidental skin exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is necessary when working in areas with inadequate ventilation or when there is a risk of inhaling vapors or mists.Government-approved standardPrevents respiratory tract irritation.
Operational Plan for Safe Handling

A systematic workflow ensures that all safety measures are correctly implemented. The following diagram illustrates the procedural steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling prep_area Work Area Preparation: Ensure fume hood is operational. Clear workspace of unnecessary items. gather_ppe Gather Required PPE: Gloves, lab coat, eye protection, respirator (if needed). prep_area->gather_ppe 1. inspect_ppe Inspect PPE for Damage gather_ppe->inspect_ppe 2. don_ppe Don PPE in Correct Order: Lab coat, respirator, eye protection, gloves. inspect_ppe->don_ppe 3. handle_chem Handle Chemical in Fume Hood: Avoid generating dust or aerosols. Use appropriate tools. don_ppe->handle_chem 4. spill_kit Ensure Spill Kit is Accessible handle_chem->spill_kit decontaminate Decontaminate Work Area handle_chem->decontaminate 5. doff_ppe Doff PPE in Correct Order: Gloves, eye protection, lab coat, respirator. decontaminate->doff_ppe 6. dispose_ppe Dispose of Contaminated PPE in designated waste container. doff_ppe->dispose_ppe 7. wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands 8.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Inspect all PPE for any signs of damage or wear before use.[2]

    • Don PPE in the following order: lab coat, respirator (if required), safety glasses or goggles, and finally, gloves.

  • Handling:

    • Avoid direct contact with the skin and eyes.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Handle the substance in a manner that minimizes the risk of spills.

  • In Case of Exposure:

    • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

    • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect the chemical waste in a suitable, closed, and clearly labeled container.[2]

    • Contaminated PPE, such as gloves and disposable lab coats, should be disposed of in a designated hazardous waste container.[2]

  • Disposal Procedure:

    • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the product to enter drains.[2]

    • It is advisable to contact a licensed professional waste disposal service to ensure proper disposal.

By adhering to these safety protocols, researchers can confidently handle this compound, fostering a secure and productive research environment.

References

  • PubChem. Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). tert-butyl peracetate - Registration Dossier. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.